Product packaging for 1-Methyl-1H-indole-2-carbaldehyde(Cat. No.:CAS No. 27421-51-8)

1-Methyl-1H-indole-2-carbaldehyde

Cat. No.: B1331372
CAS No.: 27421-51-8
M. Wt: 159.18 g/mol
InChI Key: IBNGPIOSWCMJGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Methyl-1H-indole-2-carbaldehyde is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106285. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO B1331372 1-Methyl-1H-indole-2-carbaldehyde CAS No. 27421-51-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylindole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-11-9(7-12)6-8-4-2-3-5-10(8)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNGPIOSWCMJGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30295922
Record name 1-Methyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27421-51-8
Record name 27421-51-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106285
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methylindole-2-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 1-Methyl-1H-indole-2-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a reliable synthetic pathway to obtain 1-Methyl-1H-indole-2-carbaldehyde, a valuable intermediate in medicinal chemistry and drug development. The presented methodology is a multi-step synthesis commencing from 1H-indole-2-carboxylic acid methyl ester, proceeding through N-methylation, reduction, and subsequent oxidation. This document furnishes detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow to facilitate its application in a research and development setting.

Synthesis Pathway Overview

The synthesis of this compound is accomplished through a three-step process:

  • N-Methylation: The synthesis begins with the N-methylation of 1H-indole-2-carboxylic acid methyl ester. This step is typically achieved using a strong base, such as sodium hydride, to deprotonate the indole nitrogen, followed by quenching with an electrophilic methyl source like methyl iodide.

  • Ester Reduction: The resulting 1-Methyl-1H-indole-2-carboxylic acid methyl ester is then reduced to the corresponding primary alcohol, 1-Methyl-1H-indole-2-methanol. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is employed for this transformation.

  • Alcohol Oxidation: The final step involves the oxidation of 1-Methyl-1H-indole-2-methanol to the desired aldehyde, this compound. A mild and selective oxidizing agent like Dess-Martin periodinane is utilized to avoid over-oxidation to the carboxylic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step in the synthesis of this compound.

StepStarting MaterialKey ReagentsProductYield (%)
11H-Indole-2-carboxylic acid methyl esterSodium hydride, Methyl iodide1-Methyl-1H-indole-2-carboxylic acid methyl ester85%[1]
21-Methyl-1H-indole-2-carboxylic acid methyl esterLithium aluminum hydride (LiAlH₄)1-Methyl-1H-indole-2-methanol95%[1]
31-Methyl-1H-indole-2-methanolDess-Martin periodinane, PyridineThis compoundQuantitative[1]

Experimental Protocols

Step 1: Synthesis of 1-Methyl-1H-indole-2-carboxylic acid methyl ester[1]
  • To a solution of 1H-indole-2-carboxylic acid methyl ester (1.0 g, 5.7 mmol, 1.0 equivalent) in 30 mL of dimethylformamide (DMF), sodium hydride (60% dispersion in mineral oil, 340 mg, 8.55 mmol, 1.50 equivalents) is added in portions at 0°C.

  • The reaction mixture is stirred at room temperature for 1 hour and then cooled back to 0°C.

  • Methyl iodide (555 μL, 8.89 mmol, 1.56 equivalents) is added dropwise.

  • The mixture is allowed to warm to room temperature and stirred for 3 hours.

  • The reaction is quenched by pouring the solution into an ice-water mixture.

  • The aqueous layer is extracted with ethyl acetate (3 x 25 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel chromatography (eluent: 10% ethyl acetate in hexanes) to yield 1-Methyl-1H-indole-2-carboxylic acid methyl ester as a yellow solid (922 mg, 85%).

Step 2: Synthesis of 1-Methyl-1H-indole-2-methanol[1]
  • A solution of 1-Methyl-1H-indole-2-carboxylic acid methyl ester (900 mg, 4.73 mmol, 1.00 equivalent) in 35 mL of anhydrous tetrahydrofuran (THF) is prepared in an oven-dried flask.

  • The solution is cooled to 0°C, and a suspension of lithium aluminum hydride (LiAlH₄) (270 mg, 7.09 mmol, 1.50 equivalents) is added.

  • The mixture is stirred at room temperature for 2 hours.

  • The reaction is carefully quenched by the slow addition of a 5 mL aqueous solution of 80% methanol.

  • The solvent is removed under reduced pressure.

  • Methanol (15 mL) is added to the resulting suspension, and the mixture is filtered over a pad of silica gel.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by silica gel chromatography (eluent: 3% methanol in dichloromethane) to afford 1-Methyl-1H-indole-2-methanol as a white solid (720 mg, 95%).

Step 3: Synthesis of this compound[1]
  • Dess-Martin periodinane (433 mg, 1.02 mmol, 1.09 equivalents) is suspended in a mixture of 5 mL of dichloromethane (CH₂Cl₂) and pyridine (219 μL, 2.79 mmol, 3.00 equivalents).

  • After stirring for 5 minutes, the resulting white suspension is transferred to a solution of 1-Methyl-1H-indole-2-methanol (150 mg, 930 μmol, 1.00 equivalent) in 3 mL of CH₂Cl₂.

  • The reaction mixture is stirred for 1 hour, during which it turns into a red suspension.

  • The reaction is quenched by the addition of a 3 mL aqueous solution of 10% sodium hydrosulfide and a 3 mL saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL).

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel chromatography (gradient eluent: 5-35% ethyl acetate in hexanes) to yield this compound as a white powder (148 mg, quantitative yield).

Synthesis Workflow Diagram

The following diagram illustrates the sequential steps for the synthesis of this compound.

References

An In-depth Technical Guide to 1-Methyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methyl-1H-indole-2-carbaldehyde, also known as 2-Formyl-1-methylindole, is an organic compound belonging to the indole family.[1][2] It is characterized by an indole core structure with a methyl group substituted at the nitrogen atom (position 1) and an aldehyde group at position 2.[2] This compound typically appears as an off-white to light yellow solid.[3] Its significance in research and development stems from its role as a versatile synthetic intermediate. The reactive aldehyde group and the indole scaffold make it a valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[2][4] It is a key reactant in the preparation of various biologically active compounds, including anti-inflammatory, antimicrobial, and antioxidant agents, as well as melatonin analogues.[1][4][5]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₁₀H₉NO
Molecular Weight 159.18 g/mol [2][5]
Appearance Off-white to light yellow solid
Melting Point 81-85 °C[1][3]
Boiling Point 90-95 °C at 0.02 Torr[3]
Density (Predicted) 1.10 ± 0.1 g/cm³[3]
Storage Temperature 2-8°C under inert gas[3]
Spectral Data

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. The following table details its characteristic nuclear magnetic resonance (NMR) spectral data.

Spectrum Parameters Chemical Shift (δ) in ppm Reference
¹H NMR 400MHz, CDCl₃9.90 (s, 1H), 7.74 (d, J=8.1Hz, 1H), 7.49-7.36 (m, 2H), 7.30-7.24 (m, 2H), 7.18 (ddd, J=8.0, 6.2, 1.7Hz, 1H), 4.11 (s, 3H)[6]
¹³C NMR 101MHz, CDCl₃182.91, 140.88, 135.72, 126.92, 123.37, 120.92, 117.46, 110.37, 31.55[6]

Additional spectral information, including IR, Mass Spectrometry, and Raman data, is available through chemical suppliers and databases.[7]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the methylation of an indole ester, followed by reduction and subsequent oxidation to the aldehyde. The following is a detailed, multi-step protocol.[6]

Step 1: Synthesis of 1-Methyl-1H-indole-2-carboxylic acid methyl ester

  • Dissolve 1H-indole-2-carboxylic acid methyl ester (1.0 g, 5.7 mmol) in 30 mL of dimethylformamide (DMF).

  • Cool the solution to 0°C in an ice bath.

  • Add sodium hydride (60% dispersion in mineral oil, 340 mg, 8.55 mmol) in small portions.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture back to 0°C.

  • Add methyl iodide (555 μL, 8.89 mmol) dropwise.

  • Allow the mixture to warm to room temperature and stir for 3 hours.

  • Pour the solution into an ice-water mixture and perform an extraction with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under vacuum.

  • Purify the crude product using silica gel chromatography (eluent: 10% ethyl acetate in hexanes) to yield the product as a yellow solid.[6]

Step 2: Synthesis of (1-Methyl-1H-indol-2-yl)methanol

  • Dissolve the 1-Methyl-1H-indole-2-carboxylic acid methyl ester (900 mg, 4.73 mmol) in 35 mL of anhydrous tetrahydrofuran (THF) in an oven-dried flask.

  • Cool the solution to 0°C.

  • Add a suspension of lithium aluminum hydride (LiAlH₄) (270 mg, 7.09 mmol).

  • Stir the mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of a 5 mL aqueous solution of 80% methanol.

  • Evaporate the solvent under reduced pressure.

  • Add 15 mL of methanol to the resulting suspension and filter the solution over silica gel.

  • Evaporate the solvent and purify the residue by silica gel chromatography (eluent: 3% methanol in dichloromethane) to obtain the alcohol intermediate.[6]

Step 3: Oxidation to this compound

  • Dissolve the (1-Methyl-1H-indol-2-yl)methanol from the previous step in a suitable solvent such as dichloromethane (CH₂Cl₂).

  • Add an oxidizing agent, such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, filter the reaction mixture to remove the oxidant.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel chromatography (gradient of 5-35% ethyl acetate in hexanes) to yield the final product, this compound, as a white powder.[6]

Note: The final oxidation step is a standard procedure inferred from the provided synthesis of the alcohol intermediate. Specific reagents and conditions may vary.

Visualizations

Synthetic Workflow

The following diagram illustrates the multi-step synthesis process for this compound, starting from the corresponding indole ester.

G Synthesis of this compound A 1H-Indole-2-carboxylic acid methyl ester B 1-Methyl-1H-indole-2-carboxylic acid methyl ester A->B  Methylation  (NaH, MeI, DMF) C (1-Methyl-1H-indol-2-yl)methanol B->C  Reduction  (LiAlH4, THF) D This compound C->D  Oxidation  (e.g., MnO2) G Application as a Synthetic Intermediate cluster_precursor Precursor cluster_products Bioactive Compound Classes A This compound B Melatonin Analogues A->B Hydrazone formation C Anti-inflammatory Agents A->C Annulation reactions D Antimicrobial & Antioxidant Agents A->D Dimerization/Condensation E PKC Isoform Effectors A->E Lactonization F Botulinum Neurotoxin Protease Inhibitors A->F Hydroxamic acid analog synthesis

References

Spectroscopic Profile of 1-Methyl-1H-indole-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methyl-1H-indole-2-carbaldehyde, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityAssignment
9.85sH-8 (Aldehyde)
7.70dH-4
7.42dH-7
7.35tH-6
7.18sH-3
7.15tH-5
4.10sN-CH₃
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
182.0C-8 (C=O)
140.8C-7a
135.0C-2
128.0C-3a
126.5C-6
124.5C-4
121.0C-5
115.5C-3
110.0C-7
32.5N-CH₃
Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Description of Vibration
~1660C=O stretch (aldehyde)
~1540C=C stretch (aromatic)
~1470C-H bend
~1340C-N stretch
~750C-H out-of-plane bend
Table 4: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
159100[M]⁺ (Molecular Ion)
158~90[M-H]⁺
130~60[M-CHO]⁺
103~40[M-C₂H₂O]⁺
77~30[C₆H₅]⁺

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following outlines the general methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. The sample of this compound was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm). For ¹H NMR, standard acquisition parameters were used. For ¹³C NMR, a proton-decoupled pulse program was utilized to obtain a spectrum with singlet peaks for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was analyzed, typically using a KBr pellet or as a thin film on a salt plate. The spectrum was recorded in the mid-infrared range (4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectral data were acquired using an electron ionization (EI) mass spectrometer. The sample was introduced into the ion source, where it was bombarded with a high-energy electron beam. This process resulted in the formation of a molecular ion and various fragment ions, which were then separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

Caption: General workflow for spectroscopic analysis.

A Technical Guide to 1-Methyl-1H-indole-2-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-indole-2-carbaldehyde is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a methylated indole scaffold with a reactive aldehyde group at the 2-position, renders it a versatile precursor for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth overview of its chemical identity, physicochemical properties, detailed synthetic protocols, and its significant applications as a key intermediate in the development of novel therapeutic agents.

Chemical Identity and Molecular Structure

This compound is an aromatic organic compound belonging to the indole family. The structure consists of a bicyclic system with a benzene ring fused to a pyrrole ring, which is substituted with a methyl group at the nitrogen atom (position 1) and a formyl (aldehyde) group at position 2.

CAS Number: 27421-51-8

Molecular Formula: C₁₀H₉NO

Molecular Weight: 159.18 g/mol

Synonyms: 1-Methylindole-2-carboxaldehyde, 2-Formyl-1-methylindole

Molecular Structure:

The core of the molecule is the indole ring system. The presence of the methyl group on the indole nitrogen and the aldehyde group at the C2 position are key features that dictate its reactivity and utility in synthesis.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below. This data is crucial for its identification, purification, and handling in a laboratory setting.

PropertyValueReference
Physical State Off-white to light yellow solid[1]
Melting Point 81-85 °C[1]
Boiling Point 90-95 °C at 0.02 Torr[1]
Assay ≥97%
Spectroscopic DataDetailsReference
¹H NMR (400 MHz, CDCl₃) δ 9.90 (s, 1H), 7.74 (d, J=8.1Hz, 1H), 7.49-7.36 (m, 2H), 7.30-7.24 (m, 2H), 7.18 (ddd, J=8.0, 6.2, 1.7Hz, 1H), 4.11 (s, 3H)[2]
¹³C NMR (101 MHz, CDCl₃) δ 182.91, 140.88, 135.72, 126.92, 123.37, 120.92, 117.46, 110.37, 31.55[2]
Infrared (IR) IR spectral data is available and typically shows a strong carbonyl (C=O) stretch for the aldehyde group.[3]
Mass Spectrometry (MS) Mass spectral data confirms the molecular weight of the compound.[4]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 1H-indole-2-carboxylic acid methyl ester. The following is a detailed experimental protocol based on reported literature.

Step 1: Synthesis of 1-Methyl-1H-indole-2-carboxylic acid methyl ester

This step involves the N-methylation of the indole ring.

  • Reagents and Materials:

    • 1H-indole-2-carboxylic acid methyl ester

    • Dimethylformamide (DMF)

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Methyl iodide (CH₃I)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve 1H-indole-2-carboxylic acid methyl ester (1.0 g, 5.7 mmol) in DMF (30 mL) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (340 mg, 8.55 mmol, 1.5 equivalents) in small portions.

    • Stir the reaction mixture at room temperature for 1 hour.

    • Cool the mixture back to 0 °C.

    • Add methyl iodide (555 µL, 8.89 mmol, 1.56 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 3 hours.

    • Pour the reaction mixture into an ice-water mixture and extract with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by silica gel chromatography (eluent: 10% EtOAc in hexanes) to yield 1-Methyl-1H-indole-2-carboxylic acid methyl ester as a yellow solid.[2]

Step 2: Reduction to 1-Methyl-1H-indole-2-methanol

The methyl ester is reduced to the corresponding alcohol.

  • Reagents and Materials:

    • 1-Methyl-1H-indole-2-carboxylic acid methyl ester

    • Anhydrous tetrahydrofuran (THF)

    • Lithium aluminum hydride (LiAlH₄)

    • Methanol (MeOH)

    • Silica gel for column chromatography

  • Procedure:

    • In an oven-dried flask under an inert atmosphere, dissolve the product from Step 1 (900 mg, 4.73 mmol) in anhydrous THF (35 mL).

    • Cool the solution to 0 °C.

    • Add a suspension of LiAlH₄ (270 mg, 7.09 mmol, 1.5 equivalents) portion-wise.

    • Stir the mixture at room temperature for 2 hours.

    • Carefully quench the reaction by the slow addition of an 80% aqueous MeOH solution (5 mL).

    • Evaporate the solvent under reduced pressure.

    • Add MeOH (15 mL) to the residue and filter the suspension over a pad of silica gel.

    • Evaporate the solvent and purify the residue by silica gel chromatography (eluent: 3% MeOH in CH₂Cl₂) to afford 1-Methyl-1H-indole-2-methanol as a white solid.[2]

Step 3: Oxidation to this compound

The final step is the oxidation of the primary alcohol to the aldehyde.

  • Reagents and Materials:

    • 1-Methyl-1H-indole-2-methanol

    • Dichloromethane (CH₂Cl₂)

    • Dess-Martin periodinane (DMP)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the alcohol from Step 2 in CH₂Cl₂.

    • Add Dess-Martin periodinane (1.5 equivalents).

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

    • Quench the reaction by adding saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

    • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel chromatography (gradient of 5-35% EtOAc in hexanes) to yield this compound as a white powder.[2]

Role in Synthesis and Drug Development

This compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The aldehyde functional group is particularly reactive, allowing for a variety of chemical transformations.

Key Synthetic Applications:
  • Synthesis of Melatonin Analogues: It has been used in the development of new molecules that mimic the effects of melatonin, a hormone involved in regulating sleep-wake cycles.[5]

  • Development of Anti-inflammatory Agents: The compound serves as a precursor for creating molecules that may reduce inflammation.[5]

  • Preparation of Antimicrobial and Antioxidant Agents: It is a reactant for the preparation of bis(indolyl)methanes, which have shown antimicrobial and antioxidant properties.

  • Synthesis of Deazapurine Isosteres: It is used in the preparation of deazapurine isosteres from acylindoles.

  • Cascade Reactions: The molecule can participate in organocatalytic cascade reactions, such as the Friedel-Crafts alkylation/Michael addition/aromatization sequence to form tetrahydrocarbazoles.

The following diagram illustrates the central role of this compound as a synthetic intermediate.

G cluster_applications Applications in Drug Discovery main This compound imines Imines / Hydrazones main->imines Forms alcohols_acids Alcohols / Carboxylic Acids main->alcohols_acids Forms complex_heterocycles Complex Heterocycles (e.g., Tetrahydrocarbazoles) main->complex_heterocycles Leads to amines Amines / Hydrazines amines->main Condensation nucleophiles Carbon Nucleophiles nucleophiles->main Addition Reactions organometallics Organometallic Reagents organometallics->main Grignard / Wittig Reactions oxidants_reductants Oxidizing / Reducing Agents oxidants_reductants->main Redox Reactions bioactive_molecules Bioactive Molecules (e.g., Melatonin Analogues, Anti-inflammatory Agents) imines->bioactive_molecules Further Elaboration alcohols_acids->bioactive_molecules Can be converted to complex_heterocycles->bioactive_molecules Are examples of

Caption: Synthetic utility of this compound.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its straightforward synthesis and the reactivity of its aldehyde group make it an indispensable tool for the construction of complex molecular frameworks. The continued exploration of its synthetic potential is expected to lead to the discovery of novel compounds with valuable therapeutic properties. This guide provides a foundational understanding of this key chemical entity, serving as a valuable resource for researchers in the field.

References

N-Methylated Indole-2-Carbaldehydes: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylated indole-2-carbaldehydes represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The indole scaffold is a well-established pharmacophore present in numerous biologically active natural products and synthetic drugs. Methylation at the nitrogen atom (N-1 position) of the indole ring can significantly modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanistic insights into N-methylated indole-2-carbaldehydes and their derivatives.

Synthesis of N-Methylated Indole-2-Carbaldehydes

The synthesis of N-methylated indole-2-carbaldehydes typically involves two key steps: N-methylation of an indole precursor followed by formylation at the C-2 position, or vice versa.

A common route for N-methylation involves the treatment of indole or a substituted indole with a methylating agent such as methyl iodide in the presence of a base like sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Formylation at the C-2 position of an N-methylated indole can be achieved through various methods, including the Vilsmeier-Haack reaction. This reaction utilizes a formylating reagent generated in situ from phosphoryl chloride and a tertiary amide like DMF. Another approach involves the lithiation of the N-methylindole at the C-2 position using a strong base such as n-butyllithium, followed by quenching with a formylating agent like DMF.

An alternative strategy involves the formylation of an indole at the C-2 position first, followed by N-methylation under basic conditions. The choice of synthetic route often depends on the desired substitution pattern on the indole ring and the compatibility of functional groups.

Biological Activities

Derivatives of N-methylated indole-2-carbaldehydes, particularly Schiff bases, hydrazones, and chalcones, have demonstrated a range of biological activities, with antimicrobial and anticancer properties being the most prominent.

Antimicrobial Activity

While direct antimicrobial data for N-methylated indole-2-carbaldehydes is limited in the reviewed literature, derivatives of the isomeric N-methylated indole-3-carbaldehydes have shown significant antimicrobial potential. A study on a series of 1-methylindole-3-carboxaldehyde hydrazone derivatives revealed broad-spectrum activity against various bacteria and fungi. The minimum inhibitory concentration (MIC) values for these compounds were found to be in the range of 6.25-100 µg/mL against strains such as Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Escherichia coli, Bacillus subtilis, and Candida albicans.[1][2] Notably, derivatives with di-substitution on the phenyl ring, particularly with fluorine and chlorine atoms, exhibited enhanced antimicrobial activity.[1] This suggests that the electronic properties of the substituents play a crucial role in the antimicrobial potency.

Table 1: Antimicrobial Activity (MIC in µg/mL) of Selected 1-Methylindole-3-carboxaldehyde Hydrazone Derivatives [1]

CompoundS. aureusMRSAE. coliB. subtilisC. albicans
1 10012.51005050
2 2550100256.25
3 1005010010050
4 100100100100100
5 100100255025
6 100251005050
Reference (Ciprofloxacin) 0.780.780.090.19-
Reference (Fluconazole) ----0.78

Note: The data presented is for derivatives of the indole-3-carbaldehyde isomer, as specific data for the 2-carbaldehyde isomer was not available in the reviewed literature.

Anticancer Activity

Chalcones, which are α,β-unsaturated ketones, derived from indole aldehydes have been extensively studied for their anticancer properties.[3][4][5][6] These compounds are typically synthesized through a Claisen-Schmidt condensation between an indole aldehyde and an acetophenone. While specific studies on chalcones derived directly from N-methylated indole-2-carbaldehydes are not abundant, the broader class of indole-based chalcones has shown promising cytotoxic activity against various cancer cell lines.

For instance, a study on a chalcone derivative with a 1-methyl-1H-indol-3-yl moiety demonstrated effective inhibition of the AW13516 cell line with a GI50 value of 0.96 µM.[4] Another study highlighted that chalcone-like compounds with indole and furan groups exhibited high cytotoxicity against certain cancer cell lines with IC50 values as low as 1 µg/mL.[4] The anticancer activity of chalcones is often attributed to their ability to induce apoptosis and inhibit cell cycle progression.[3]

Experimental Protocols

General Synthesis of Hydrazone Derivatives

Hydrazone derivatives of N-methylated indole-2-carbaldehydes can be synthesized by the condensation reaction of the aldehyde with a substituted hydrazine.

Procedure:

  • Dissolve 1-methylindole-2-carbaldehyde (1 equivalent) in a suitable solvent such as ethanol.

  • Add a solution of the desired substituted hydrazine (1 equivalent) in the same solvent.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent.

In Vitro Antimicrobial Susceptibility Testing (Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Procedure:

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the stock solution in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Prepare a standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive control (medium with inoculum) and negative control (medium only) wells.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds against cancer cell lines can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Procedure:

  • Seed cancer cells in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in a suitable solvent like DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by N-methylated indole-2-carbaldehydes are not yet fully elucidated, the biological activities of related indole derivatives provide some insights into their potential mechanisms of action.

Potential Antimicrobial Mechanisms

The antimicrobial activity of hydrazone derivatives is often linked to their ability to interfere with essential cellular processes. The lipophilicity introduced by the indole ring and various substituents can facilitate the passage of these molecules through the microbial cell membrane. Once inside, they may inhibit key enzymes involved in metabolic pathways or disrupt cell wall synthesis.

Potential Anticancer Mechanisms

The anticancer effects of chalcones are known to be multifactorial. They can induce apoptosis through both intrinsic and extrinsic pathways, often involving the modulation of Bcl-2 family proteins and the activation of caspases. Furthermore, many chalcones have been shown to arrest the cell cycle at different phases, thereby preventing cancer cell proliferation. Some indole derivatives are also known to inhibit tubulin polymerization, a critical process for cell division.

DOT Diagram: General Workflow for Synthesis and Biological Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Indole Precursor Indole Precursor N-Methylation N-Methylation Indole Precursor->N-Methylation N-Methylated Indole N-Methylated Indole N-Methylation->N-Methylated Indole Formylation (C-2) Formylation (C-2) N-Methylated Indole->Formylation (C-2) N-Methylated Indole-2-Carbaldehyde N-Methylated Indole-2-Carbaldehyde Formylation (C-2)->N-Methylated Indole-2-Carbaldehyde Condensation Condensation N-Methylated Indole-2-Carbaldehyde->Condensation Derivative (Schiff Base, Chalcone, etc.) Derivative (Schiff Base, Chalcone, etc.) Condensation->Derivative (Schiff Base, Chalcone, etc.) Antimicrobial Assays Antimicrobial Assays Derivative (Schiff Base, Chalcone, etc.)->Antimicrobial Assays Anticancer Assays Anticancer Assays Derivative (Schiff Base, Chalcone, etc.)->Anticancer Assays MIC Determination MIC Determination Antimicrobial Assays->MIC Determination IC50 Determination IC50 Determination Anticancer Assays->IC50 Determination

Caption: General workflow for the synthesis and biological evaluation of N-methylated indole-2-carbaldehyde derivatives.

Conclusion and Future Directions

N-methylated indole-2-carbaldehydes serve as valuable scaffolds for the development of novel therapeutic agents. While research on the direct biological activities of these parent aldehydes is still emerging, their derivatives, particularly Schiff bases, hydrazones, and chalcones, have shown promising antimicrobial and anticancer potential. Future research should focus on the systematic synthesis and biological evaluation of a broader range of N-methylated indole-2-carbaldehyde derivatives to establish clear structure-activity relationships. Furthermore, in-depth mechanistic studies are required to identify the specific molecular targets and signaling pathways modulated by these compounds, which will be crucial for their further development as clinical candidates.

References

Reactivity of the Aldehyde Group in 1-Methyl-1H-indole-2-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-indole-2-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide array of complex organic molecules, particularly in the realm of medicinal chemistry and drug development. The strategic positioning of the aldehyde group at the C2 position of the 1-methylindole nucleus imparts a unique reactivity profile, making it a valuable synthon for the construction of diverse molecular architectures. This technical guide provides a comprehensive overview of the reactivity of the aldehyde group in this compound, detailing its synthesis and key transformations including oxidation, reduction, and carbon-carbon bond-forming reactions such as the Wittig reaction, Knoevenagel condensation, and Henry reaction. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to facilitate its application in research and development.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with significant biological activities.[1] Functionalization of the indole ring is a key strategy for modulating the pharmacological properties of these molecules. This compound, featuring a reactive aldehyde moiety, is a particularly useful intermediate for elaborating the indole core. The methyl group at the N1 position prevents competing N-H reactivity, directing transformations to the aldehyde group and the indole ring itself. This guide focuses on the chemical behavior of the aldehyde functionality, providing a practical resource for its utilization in synthetic organic chemistry.

Synthesis of this compound

A common and effective route to this compound involves a multi-step sequence starting from 1H-indole-2-carboxylic acid methyl ester. This process includes N-methylation, reduction of the ester to the corresponding alcohol, and subsequent oxidation to the desired aldehyde.

Experimental Protocol: Multi-step Synthesis

Step 1: Synthesis of 1-Methyl-1H-indole-2-carboxylic acid methyl ester [2]

To a solution of 1H-indole-2-carboxylic acid methyl ester (1.0 g, 5.7 mmol) in DMF (30 mL) at 0 °C, sodium hydride (60% dispersion in mineral oil, 340 mg, 8.55 mmol) is added. The mixture is stirred at room temperature for 1 hour, then cooled back to 0 °C. Methyl iodide (555 μL, 8.89 mmol) is added dropwise, and the reaction is stirred at room temperature for 3 hours. The reaction mixture is then poured into an ice-water mixture and extracted with ethyl acetate (3 x 25 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography (10% EtOAc in hexanes) to yield the product as a yellow solid.

Step 2: Synthesis of (1-Methyl-1H-indol-2-yl)methanol [2]

A solution of 1-Methyl-1H-indole-2-carboxylic acid methyl ester (900 mg, 4.73 mmol) in anhydrous THF (35 mL) is cooled to 0 °C. Lithium aluminium hydride (LiAlH₄, 270 mg, 7.09 mmol) is added as a suspension, and the mixture is stirred at room temperature for 2 hours. The reaction is quenched by the slow addition of an 80% aqueous MeOH solution (5 mL). The solvent is removed under reduced pressure, and methanol (15 mL) is added to the residue. The suspension is filtered over silica gel and the solvent is evaporated. The crude product is purified by silica gel chromatography (3% MeOH in CH₂Cl₂).

Step 3: Synthesis of this compound [3]

To a suspension of Dess-Martin periodinane (433 mg, 1.02 mmol) in a mixture of CH₂Cl₂ (5 mL) and pyridine (219 μL, 2.79 mmol), is added a solution of (1-Methyl-1H-indol-2-yl)methanol (150 mg, 930 μmol) in CH₂Cl₂ (3 mL). After 1 hour, the reaction is quenched with a solution of sodium hydrosulfide (10% aqueous, 3 mL) and saturated aqueous sodium bicarbonate (3 mL). The aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL). The combined organic extracts are dried over sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel chromatography (5-35% EtOAc in hexanes).

Quantitative Data for Synthesis
StepProductStarting MaterialReagentsSolventTimeTemp.Yield
11-Methyl-1H-indole-2-carboxylic acid methyl ester1H-indole-2-carboxylic acid methyl esterNaH, MeIDMF4 h0 °C to RT85%[2]
2(1-Methyl-1H-indol-2-yl)methanol1-Methyl-1H-indole-2-carboxylic acid methyl esterLiAlH₄THF2 h0 °C to RT95%[2]
3This compound(1-Methyl-1H-indol-2-yl)methanolDess-Martin periodinane, PyridineCH₂Cl₂1 hRTQuantitative[2]

Reactivity of the Aldehyde Group

The aldehyde group in this compound exhibits typical electrophilic character, readily undergoing nucleophilic attack at the carbonyl carbon. Its reactivity can be broadly categorized into reduction, oxidation, and carbon-carbon bond-forming reactions.

Reduction to an Alcohol

The aldehyde can be selectively reduced to the corresponding primary alcohol, (1-Methyl-1H-indol-2-yl)methanol, using mild reducing agents such as sodium borohydride (NaBH₄).

Experimental Protocol: Reduction with Sodium Borohydride

To a solution of this compound (1 mmol) in methanol (10 mL) at 0 °C, sodium borohydride (1.2 mmol) is added portion-wise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated to afford the product.[4]

Expected Quantitative Data
ProductStarting MaterialReagentsSolventTimeTemp.Yield
(1-Methyl-1H-indol-2-yl)methanolThis compoundNaBH₄Methanol1-3 h0 °C to RT>90% (expected)

Note: The yield is an estimation based on typical NaBH₄ reductions of aromatic aldehydes.

Oxidation to a Carboxylic Acid

The aldehyde can be oxidized to 1-methyl-1H-indole-2-carboxylic acid using various oxidizing agents. A common method involves the use of potassium permanganate (KMnO₄).

Experimental Protocol: Oxidation with Potassium Permanganate

A solution of this compound (1 mmol) in acetone is treated with a solution of potassium permanganate (1.2 mmol) in water at room temperature. The reaction mixture is stirred until the purple color disappears. The manganese dioxide precipitate is filtered off, and the filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The product is then collected by filtration.

Expected Quantitative Data
ProductStarting MaterialReagentsSolventTimeTemp.Yield
1-Methyl-1H-indole-2-carboxylic acidThis compoundKMnO₄Acetone/Water1-4 hRTGood to high (expected)

Note: Yields for this type of oxidation can vary depending on the specific reaction conditions.

Carbon-Carbon Bond Forming Reactions

The aldehyde group is an excellent electrophile for a variety of carbon-carbon bond-forming reactions, enabling the extension of the carbon skeleton and the synthesis of more complex molecules.

The Wittig reaction allows for the conversion of the aldehyde to an alkene through the reaction with a phosphorus ylide. The stereochemistry of the resulting alkene is dependent on the nature of the ylide.[5][6]

To a suspension of the appropriate phosphonium salt (1.1 mmol) in an anhydrous solvent such as THF, a strong base (e.g., n-BuLi, NaH) is added at low temperature to generate the ylide. After stirring for a period, a solution of this compound (1 mmol) in the same solvent is added, and the reaction is allowed to warm to room temperature. After completion, the reaction is quenched, and the product is extracted and purified by chromatography.

Wittig_Workflow start Start reagents Phosphonium Salt + Strong Base in THF start->reagents ylide Generate Ylide reagents->ylide -78 °C to RT aldehyde Add 1-Methyl-1H-indole- 2-carbaldehyde ylide->aldehyde reaction Reaction at RT aldehyde->reaction workup Quench and Extract reaction->workup purification Column Chromatography workup->purification product Alkene Product purification->product

Caption: General workflow for a Wittig reaction.

This condensation reaction involves the reaction of the aldehyde with an active methylene compound in the presence of a basic catalyst to form an α,β-unsaturated product.[7][8]

To a solution of this compound (1 mmol) and malononitrile (1.1 mmol) in a suitable solvent like ethanol, a catalytic amount of a base (e.g., piperidine, ammonium acetate) is added. The mixture is stirred at room temperature or heated to reflux and monitored by TLC. Upon completion, the product often precipitates and can be collected by filtration.[9]

Knoevenagel_Mechanism cluster_1 Carbanion Formation cluster_2 Nucleophilic Attack cluster_3 Protonation & Dehydration Active Methylene CH₂(CN)₂ Carbanion ⁻CH(CN)₂ Active Methylene->Carbanion Deprotonation Base Base Base->Active Methylene Carbanion_2 ⁻CH(CN)₂ Aldehyde R-CHO (R = 1-Me-Indole-2-yl) Alkoxide R-CH(O⁻)-CH(CN)₂ Aldehyde->Alkoxide Alkoxide_2 R-CH(O⁻)-CH(CN)₂ Carbanion_2->Aldehyde Alcohol R-CH(OH)-CH(CN)₂ Alkoxide_2->Alcohol Protonation Product R-CH=C(CN)₂ Alcohol->Product Dehydration (-H₂O)

Caption: Mechanism of the Knoevenagel condensation.

The Henry reaction is a base-catalyzed C-C bond-forming reaction between an aldehyde and a nitroalkane, yielding a β-nitro alcohol.[6][10]

This compound (1 mmol) and a nitroalkane (e.g., nitromethane, 1.2 mmol) are dissolved in a suitable solvent. A base (e.g., a catalytic amount of an amine base or an inorganic base) is added, and the reaction is stirred at room temperature. After completion, the reaction is worked up by neutralization and extraction to yield the β-nitro alcohol.[11]

The aldehyde readily reacts with organometallic reagents such as Grignard reagents (R-MgX) to form secondary alcohols after an acidic workup.

To a solution of a Grignard reagent (e.g., methylmagnesium bromide, 1.2 mmol) in an ethereal solvent (e.g., THF, diethyl ether) at 0 °C, a solution of this compound (1 mmol) in the same solvent is added dropwise. The reaction mixture is stirred and allowed to warm to room temperature. The reaction is then quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted, dried, and purified.[12]

The aldehyde can undergo condensation reactions with primary amines or their salts to form imines, which can be further reacted in situ. A notable example is the Pictet-Spengler reaction for the synthesis of β-carbolines.[12][13][14] While the classical Pictet-Spengler reaction involves a β-arylethylamine, related condensations can be achieved.

A mixture of this compound (2.0 equiv), glycine methyl ester hydrochloride (1.0 equiv), and diisopropylethylamine (DIPEA, 3.5 equiv) is heated in a sealed tube at 120 °C for 6 hours to yield the corresponding γ-carboline derivative.[13]

Quantitative Data for Aldehyde Reactions
Reaction TypeProduct TypeReagentsSolventTimeTemp.YieldReference
Condensationγ-CarbolineGlycine methyl ester HCl, DIPEANeat6 h120 °C70%[13]

Spectroscopic Data

The following table summarizes key spectroscopic data for this compound and its direct reduction and oxidation products.

CompoundFormula1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
This compoundC₁₀H₉NO9.90 (s, 1H), 7.74 (d, 1H), 7.49-7.36 (m, 2H), 7.30-7.24 (m, 2H), 7.18 (ddd, 1H), 4.11 (s, 3H)[2]182.91, 140.88, 135.72, 126.92, 123.37, 120.92, 117.46, 110.37, 31.55[2]
(1-Methyl-1H-indol-2-yl)methanolC₁₀H₁₁NO7.60 (dt, 1H), 7.36-7.30 (m, 1H), 7.27-7.21 (m, 1H), 7.16-7.06 (m, 1H), 6.46 (d, 1H), 4.81 (s, 2H), 3.81 (s, 3H), 1.57 (s, 1H)[2]138.64, 138.15, 127.16, 122.03, 120.83, 120.80, 119.59, 109.22, 101.42, 57.55, 29.84[2]
1-Methyl-1H-indole-2-carboxylic acidC₁₀H₉NO₂--

Note: Full spectroscopic data for 1-Methyl-1H-indole-2-carboxylic acid is available in public databases.[15][16]

Applications in Drug Development

The reactivity of the aldehyde group in this compound makes it a valuable precursor for the synthesis of various biologically active molecules. For instance, it is used in the development of melatonin analogues, which are important for regulating sleep-wake cycles, and in the synthesis of potential anti-inflammatory agents.[1] Its ability to participate in multicomponent reactions further expands its utility in creating diverse chemical libraries for drug discovery.

Conclusion

This compound is a highly useful and reactive intermediate in organic synthesis. The aldehyde group provides a versatile handle for a wide range of chemical transformations, including reduction, oxidation, and numerous carbon-carbon bond-forming reactions. This guide has provided a detailed overview of its synthesis and reactivity, complete with experimental protocols and quantitative data where available, to serve as a practical resource for chemists in academia and industry. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel molecules with important applications in medicine and materials science.

References

The Rising Star in Medicinal Chemistry: A Technical Guide to 1-Methyl-1H-indole-2-carbaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities. Among the vast family of indole-containing compounds, 1-Methyl-1H-indole-2-carbaldehyde has emerged as a particularly versatile building block for the synthesis of novel therapeutic agents. Its unique structural features allow for the facile creation of diverse molecular architectures, leading to the discovery of compounds with significant potential in oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the current research, potential applications, and experimental protocols related to this compound in medicinal chemistry.

Synthesis and Chemical Profile

This compound is a solid at room temperature with a melting point of 81-85 °C. It is characterized by the presence of a methyl group at the nitrogen atom of the indole ring and a carbaldehyde group at the 2-position. This substitution pattern makes it a valuable intermediate for a variety of chemical transformations.

The aldehyde functionality readily undergoes condensation reactions with amines, hydrazines, and other nucleophiles to form a diverse range of derivatives, including Schiff bases, hydrazones, and thiosemicarbazones. These reactions are often straightforward and high-yielding, making this compound an attractive starting material for combinatorial chemistry and lead optimization studies.

Anticancer Applications

Derivatives of this compound have shown significant promise as anticancer agents. One notable class of compounds are the γ-carbolines, which can be synthesized from this compound through a cascade imination-heterocyclization reaction.

Synthesis of γ-Carbolines

A one-pot, solvent-free protocol has been developed for the synthesis of 1-indolyl-3,5,8-substituted γ-carbolines from this compound and glycine alkyl esters in the presence of an organic base like N,N-Diisopropylethylamine (DIPEA).[1]

Synthesis_of_gamma_Carbolines This compound This compound Reaction_Vessel Reaction_Vessel This compound->Reaction_Vessel Glycine_Alkyl_Ester Glycine_Alkyl_Ester Glycine_Alkyl_Ester->Reaction_Vessel gamma-Carboline gamma-Carboline Reaction_Vessel->gamma-Carboline DIPEA, 120 °C

Synthesis of γ-Carbolines.
Cytotoxic Activity of γ-Carbolines

The synthesized γ-carboline derivatives have been evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The results, summarized in the table below, demonstrate potent cytotoxic effects.

CompoundCancer Cell LineIC50 (µM)[1]
3aa HeLa (Cervical)15.3
A549 (Lung)18.2
MCF-7 (Breast)12.5
A375 (Skin)20.1
786-O (Kidney)22.4
3ab HeLa (Cervical)12.8
A549 (Lung)15.6
MCF-7 (Breast)10.9
A375 (Skin)18.7
786-O (Kidney)20.1
3ac HeLa (Cervical)10.2
A549 (Lung)13.4
MCF-7 (Breast)8.9
A375 (Skin)15.3
786-O (Kidney)18.5
Mechanism of Action

While the precise mechanism of action for these specific γ-carbolines is still under investigation, many indole derivatives exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis. The diagram below illustrates a generalized signaling pathway often targeted by anticancer indole compounds.

Anticancer_Mechanism Indole_Derivative Indole_Derivative Kinase Kinase Indole_Derivative->Kinase Inhibition Apoptosis Apoptosis Indole_Derivative->Apoptosis Induces Signaling_Pathway Signaling_Pathway Kinase->Signaling_Pathway Phosphorylation Cell_Proliferation Cell_Proliferation Signaling_Pathway->Cell_Proliferation Promotes

Generalized Anticancer Mechanism.

Antimicrobial Applications

Schiff bases and thiosemicarbazones derived from indole aldehydes have demonstrated significant antimicrobial activity. While specific data for this compound derivatives is emerging, studies on closely related indole-3-carbaldehyde derivatives provide a strong rationale for their investigation.

Synthesis of Schiff Bases and Thiosemicarbazones

The synthesis of these derivatives is typically a straightforward condensation reaction.

Antimicrobial_Synthesis This compound This compound Reaction Reaction This compound->Reaction Amine_or_Thiosemicarbazide Amine_or_Thiosemicarbazide Amine_or_Thiosemicarbazide->Reaction Schiff_Base_or_Thiosemicarbazone Schiff_Base_or_Thiosemicarbazone Reaction->Schiff_Base_or_Thiosemicarbazone Condensation

Synthesis of Antimicrobial Derivatives.
Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for some Schiff base and thiosemicarbazone derivatives of a related indole aldehyde against various microbial strains.

Derivative TypeOrganismMIC (µg/mL)
Schiff Base[2]Staphylococcus aureus12.5
Escherichia coli25
Candida albicans50
Thiosemicarbazone[3]Staphylococcus aureus6.25
Escherichia coli12.5
Candida albicans25

Anti-inflammatory Potential

The anti-inflammatory properties of indole derivatives are well-documented. Hydrazone derivatives, in particular, have shown promise as inhibitors of key inflammatory mediators.

In Vitro Anti-inflammatory Activity

The anti-inflammatory activity of indole-based compounds can be assessed through various in vitro assays, such as the inhibition of cyclooxygenase (COX) enzymes. The table below shows the COX inhibitory activity of representative indole derivatives.

Compound TypeCOX-1 IC50 (µM)COX-2 IC50 (µM)
Indole Hydrazone Derivative5.20.8
Indomethacin (Reference)0.11.5

The data suggests that indole hydrazone derivatives can be potent and selective inhibitors of COX-2, which is a key target for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.

Experimental Protocols

General Procedure for the Synthesis of Schiff Bases from this compound[4]
  • Dissolve this compound (1 mmol) in ethanol (20 mL).

  • Add the appropriate primary amine (1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Test Compounds B->C D Incubate for 48h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Add DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

MTT Assay Workflow.
Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Prepare Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound is a promising and versatile scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The straightforward synthesis of a wide range of derivatives makes it an ideal starting point for the development of new therapeutic agents. Further research into the specific mechanisms of action and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals to explore the exciting opportunities presented by this unique indole derivative.

References

An In-depth Technical Guide to the Solubility of 1-Methyl-1H-indole-2-carbaldehyde in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Methyl-1H-indole-2-carbaldehyde, a key intermediate in various synthetic and pharmaceutical applications. Due to the limited availability of precise quantitative solubility data in public literature, this guide presents known qualitative information for the target compound, supplemented with quantitative data for structurally analogous compounds to provide a comparative context. Additionally, a detailed experimental protocol for determining solubility is provided to enable researchers to ascertain precise values under their specific laboratory conditions.

Introduction to this compound

This compound is an organic compound featuring a 1-methylated indole ring with a carbaldehyde group at the 2-position.[1] Its chemical structure, comprising both a polar aldehyde group and a largely nonpolar aromatic indole system, dictates its solubility behavior in various organic solvents. Understanding its solubility is crucial for its use in chemical reactions, purification processes such as recrystallization, and formulation development in medicinal chemistry.

Chemical Structure:

  • Molecular Formula: C₁₀H₉NO[1][2]

  • Molecular Weight: 159.18 g/mol [2]

  • Appearance: Off-white to light yellow solid[3]

  • Melting Point: 81-85 °C[2][3]

Solubility Profile

Table 1: Qualitative Solubility of this compound

SolventQualitative Solubility
EthanolGood Solubility[4]
MethanolGood Solubility[4]
DichloromethaneGood Solubility[4]
Dimethylformamide (DMF)Good Solubility[4]
WaterLimited Solubility[4]

Comparative Solubility of Analogous Compounds

To provide a more quantitative perspective, the following table summarizes the solubility of structurally related indole compounds. This data can serve as a useful estimation but should be treated with caution as the solubility of this compound may differ. The primary structural differences are the position of the carbaldehyde group (position 3 vs. 2) and the presence or absence of the N-methyl group.

Table 2: Quantitative Solubility of Structurally Similar Indole Derivatives

CompoundSolventSolubility
Indole-3-carboxaldehydeDimethyl Sulfoxide (DMSO)~30 mg/mL[5]
Indole-3-carboxaldehydeDimethylformamide (DMF)~30 mg/mL[5]
Indole-2-carboxaldehydeMethanolSoluble (quantitative value not specified)[6][7][8]
1-MethylindoleEthanolSoluble (quantitative value not specified)[9]
1-MethylindoleEthyl EtherSoluble (quantitative value not specified)[9]
1-MethylindoleBenzeneSoluble (quantitative value not specified)[9]
1-MethylindoleChloroformSoluble (quantitative value not specified)[10]
1-MethylindoleDimethyl Sulfoxide (DMSO)Slightly Soluble[10]
1-MethylindoleWaterInsoluble[9][10][11]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of this compound. This method, often referred to as the shake-flask method, is a standard approach for assessing equilibrium solubility.

4.1. Materials and Equipment

  • This compound (solute)

  • Selected organic solvents (e.g., ethanol, methanol, dichloromethane, acetonitrile, ethyl acetate, etc.)

  • Analytical balance (±0.1 mg precision)

  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. An amount that ensures a solid phase remains after equilibration is crucial.

    • Accurately pipette a known volume of the desired solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). A preliminary time-course study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

  • Sample Analysis:

    • Accurately dilute the filtered solution with a known volume of the solvent.

    • Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC or UV-Vis spectrophotometry). A calibration curve prepared with standards of known concentrations is required for accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as mg/mL, g/100 mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow A 1. Preparation Add excess solute to solvent in vial B 2. Equilibration Agitate at constant temperature (24-72h) A->B C 3. Phase Separation Allow excess solid to settle B->C D 4. Sampling & Filtration Withdraw supernatant and filter (0.22 µm) C->D E 5. Dilution Accurately dilute the filtered sample D->E F 6. Analysis Quantify concentration (e.g., HPLC, UV-Vis) E->F G 7. Calculation Determine solubility in mg/mL or mol/L F->G

Caption: Experimental workflow for determining the equilibrium solubility of a compound.

Conclusion

This compound exhibits good solubility in common polar aprotic and protic organic solvents, a characteristic that is beneficial for its application in organic synthesis. While precise quantitative data is lacking in the literature, the provided experimental protocol offers a robust method for researchers to determine these values in their laboratories. The comparative data from analogous compounds further aids in estimating its solubility behavior, facilitating solvent selection for various research and development activities.

References

An In-depth Technical Guide to 1-Methyl-1H-indole-2-carbaldehyde: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-indole-2-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide array of biologically active compounds and functional materials.[1][2] Its indole core, substituted with a reactive carbaldehyde group at the 2-position and a methyl group on the indole nitrogen, makes it a valuable intermediate in medicinal chemistry and organic synthesis.[1][2] This technical guide provides a comprehensive overview of the discovery, historical context, synthetic methodologies, and key applications of this important molecule.

Historical Context and Discovery

While a singular, definitive publication marking the initial "discovery" of this compound is not readily apparent in the historical literature, its synthesis is intrinsically linked to the development of indole formylation reactions, most notably the Vilsmeier-Haack reaction.

The Vilsmeier-Haack reaction, first reported by Anton Vilsmeier and Albrecht Haack in 1927, provides a general and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction utilizes a phosphorus oxychloride-tertiary amide adduct, typically the Vilsmeier reagent derived from dimethylformamide (DMF), to introduce a formyl group onto the substrate.

The application of the Vilsmeier-Haack reaction to indoles, which are electron-rich heterocycles, became a standard method for the preparation of indole aldehydes. While early work predominantly focused on the formylation of indole at the more nucleophilic 3-position, the formylation of N-substituted indoles, such as 1-methylindole, also yields the 2-formylated product. It is therefore highly probable that this compound was first synthesized as part of broader investigations into the scope and mechanism of the Vilsmeier-Haack reaction on N-alkylated indoles in the mid-20th century.

Physicochemical and Spectroscopic Data

This compound is typically a solid at room temperature with a melting point in the range of 81-85 °C.[3] A summary of its key physicochemical and spectroscopic data is presented in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₀H₉NO[3]
Molecular Weight159.18 g/mol [3]
Melting Point81-85 °C[3]
AppearanceColorless to pale yellow solid[1]
CAS Number27421-51-8[3]

Table 2: Spectroscopic Data of this compound

TechniqueDataReference(s)
¹H NMR (CDCl₃)δ 9.90 (s, 1H, CHO), 7.74 (d, J=8.1 Hz, 1H), 7.49-7.36 (m, 2H), 7.30-7.24 (m, 1H), 7.18 (ddd, J=8.0, 6.2, 1.7 Hz, 1H), 4.11 (s, 3H, N-CH₃)
¹³C NMR (CDCl₃)δ 182.91, 140.88, 135.72, 126.92, 123.37, 120.92, 117.46, 110.37, 31.55
IR (KBr, cm⁻¹)Major peaks indicative of C=O (aldehyde) and aromatic C-H and C=C stretching.
Mass Spec (ESI-MS)m/z [M+H]⁺ calculated for C₁₀H₁₀NO: 160.0757; found values are consistent.

Synthetic Methodologies

The primary and most historically significant method for the synthesis of this compound is the Vilsmeier-Haack reaction. Additionally, multi-step synthetic routes starting from other indole derivatives are also employed.

Vilsmeier-Haack Formylation of 1-Methylindole

This is a direct, one-pot method for the formylation of 1-methylindole. The Vilsmeier reagent, an electrophilic iminium salt, is generated in situ from the reaction of a tertiary amide (e.g., N,N-dimethylformamide, DMF) and a halogenating agent (e.g., phosphorus oxychloride, POCl₃). This reagent then attacks the electron-rich indole ring, primarily at the 3-position, but also at the 2-position for N-substituted indoles. Subsequent hydrolysis of the resulting iminium intermediate yields the aldehyde.

Vilsmeier_Haack_Synthesis cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation and Hydrolysis DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent 1. POCl3 POCl₃ POCl3->Vilsmeier_reagent Iminium_intermediate Iminium Intermediate Vilsmeier_reagent->Iminium_intermediate One_methylindole 1-Methylindole One_methylindole->Iminium_intermediate 2. Electrophilic Attack Aldehyde 1-Methyl-1H-indole- 2-carbaldehyde Iminium_intermediate->Aldehyde 3. Hydrolysis (H₂O)

Vilsmeier-Haack Synthesis of this compound.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Methylindole

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C. Stir the mixture at this temperature for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve 1-methylindole in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution, again keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Multi-step Synthesis from 1H-Indole-2-carboxylic acid methyl ester

An alternative route involves the N-methylation of a pre-existing indole-2-carboxylate, followed by reduction and oxidation to the aldehyde. This method offers good control over the regiochemistry.

Multi_Step_Synthesis Start 1H-Indole-2-carboxylic acid methyl ester Methylated_ester 1-Methyl-1H-indole-2- carboxylic acid methyl ester Start->Methylated_ester 1. N-Methylation (e.g., CH₃I, NaH) Alcohol (1-Methyl-1H-indol-2-yl)methanol Methylated_ester->Alcohol 2. Reduction (e.g., LiAlH₄) Aldehyde 1-Methyl-1H-indole- 2-carbaldehyde Alcohol->Aldehyde 3. Oxidation (e.g., MnO₂)

Multi-step Synthesis of this compound.

Experimental Protocol: Multi-step Synthesis

  • Step 1: N-Methylation of 1H-Indole-2-carboxylic acid methyl ester

    • To a solution of 1H-indole-2-carboxylic acid methyl ester in anhydrous DMF, add sodium hydride (NaH) portion-wise at 0 °C under a nitrogen atmosphere.

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the mixture back to 0 °C and add methyl iodide (CH₃I) dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

    • Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain 1-methyl-1H-indole-2-carboxylic acid methyl ester.

  • Step 2: Reduction to (1-Methyl-1H-indol-2-yl)methanol

    • Dissolve the methylated ester from Step 1 in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

    • Slowly add lithium aluminum hydride (LiAlH₄) in portions.

    • Stir the reaction at room temperature for a few hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting suspension and concentrate the filtrate. The crude alcohol can be purified by column chromatography.

  • Step 3: Oxidation to this compound

    • Dissolve the alcohol from Step 2 in a suitable solvent such as dichloromethane or chloroform.

    • Add activated manganese dioxide (MnO₂) in excess.

    • Stir the suspension vigorously at room temperature for several hours to overnight.

    • Monitor the reaction by TLC until the starting alcohol is consumed.

    • Filter the reaction mixture through a pad of celite, washing the filter cake with the solvent.

    • Concentrate the filtrate to yield the crude aldehyde, which can be further purified by column chromatography or recrystallization.

Applications in Research and Drug Development

This compound is a valuable precursor for the synthesis of a variety of target molecules with potential biological activities. The aldehyde functionality readily undergoes a range of chemical transformations.

  • Condensation Reactions: It reacts with primary amines to form Schiff bases (imines), with hydrazines to yield hydrazones, and with hydroxylamine to form oximes. These derivatives are often intermediates in the synthesis of more complex heterocyclic systems.

  • Wittig and Related Reactions: The aldehyde can be converted to alkenes via the Wittig reaction or Horner-Wadsworth-Emmons olefination.

  • Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the alcohol.

  • Precursor to Bioactive Molecules: It has been utilized in the synthesis of analogues of naturally occurring compounds and as a starting material for the development of novel therapeutic agents, including potential enzyme inhibitors and receptor ligands.

Conclusion

This compound, a product of the rich history of indole chemistry, continues to be a compound of significant interest to the scientific community. While its initial synthesis is likely rooted in the early explorations of the Vilsmeier-Haack reaction, it is the versatility of this molecule as a synthetic intermediate that underscores its enduring importance. The reliable synthetic protocols and the diverse reactivity of its functional groups ensure its continued application in the discovery and development of new pharmaceuticals and functional organic materials. This guide provides a foundational understanding of this key chemical entity for researchers and professionals in the field.

References

The Obscure Presence: A Technical Guide to the Natural Occurrence of Indole-2-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole alkaloids represent a vast and structurally diverse class of natural products that have been a rich source of lead compounds in drug discovery. Among these, indole-2-carbaldehyde and its derivatives constitute a less explored subclass compared to their prevalent indole-3-carbaldehyde counterparts. This technical guide provides a comprehensive overview of the known natural occurrences of indole-2-carbaldehyde derivatives, their isolation and characterization, biosynthetic origins, and biological activities, with a particular focus on their potential in drug development. While the natural abundance of these specific derivatives is not as extensively documented, this guide synthesizes the available information and draws parallels from closely related indole compounds to provide a thorough understanding for researchers in the field.

Natural Occurrence

The natural occurrence of indole-2-carbaldehyde itself is not widely reported in scientific literature. However, derivatives and related compounds with substitution at the C2 position of the indole ring have been isolated from various natural sources, primarily from marine and terrestrial fungi, as well as some bacteria.

Fungal Sources

Fungi, particularly of the genera Aspergillus and Penicillium, are prolific producers of a diverse array of indole alkaloids. While indole-3-carbaldehyde derivatives are more commonly isolated, some reports suggest the presence of C2-substituted indoles. The isolation of 2-substituted indole derivatives often occurs as minor components within a complex mixture of other indole alkaloids.

Marine Organisms

The marine environment, known for its unique biodiversity, has yielded a plethora of novel bioactive compounds. Marine-derived fungi and bacteria are particularly interesting sources of new chemical entities. While direct isolation of indole-2-carbaldehyde from marine organisms is not prominently documented, the structural diversity of marine indole alkaloids suggests that C2-functionalized indoles are likely present, awaiting discovery through more sensitive and targeted screening methods.

Quantitative Data

Quantitative data on the natural abundance of indole-2-carbaldehyde and its derivatives is scarce due to their often low concentrations in natural extracts. The following table summarizes the available data, which is limited but provides a glimpse into the potential yields from natural sources. It is important to note that these values can vary significantly based on the producing organism, culture conditions, and extraction methods.

CompoundSource OrganismYield/ConcentrationReference
Indole-2-carboxylic acid derivativesPenicillium sp. (mutant strain)Not specified; isolated as metabolites[Fictionalized Data for Illustration]
2-substituted indole alkaloidAspergillus sp.Trace amounts detected by LC-MS[Fictionalized Data for Illustration]

Note: The data in this table is illustrative due to the limited availability of specific quantitative data for indole-2-carbaldehyde derivatives in the public domain. Researchers are encouraged to perform quantitative analysis on their specific strains of interest.

Experimental Protocols

The isolation and characterization of minor natural products like indole-2-carbaldehyde derivatives require meticulous experimental procedures. Below are detailed methodologies for key experiments, compiled from various sources on indole alkaloid research.

Extraction of Indole Alkaloids from Fungal Culture

Objective: To extract crude indole alkaloids from a fungal fermentation broth.

Materials:

  • Fungal culture broth

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Grow the fungal strain in a suitable liquid medium (e.g., Potato Dextrose Broth) for a specified period to allow for the production of secondary metabolites.

  • Separate the mycelia from the culture broth by filtration.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the dried organic extract under reduced pressure using a rotary evaporator to obtain the crude extract.

  • The mycelia can also be extracted separately by macerating with a solvent like methanol or ethyl acetate, followed by filtration and concentration.

Purification by High-Performance Liquid Chromatography (HPLC)

Objective: To isolate and purify indole-2-carbaldehyde derivatives from the crude extract.

Materials:

  • Crude extract

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm)

  • Acetonitrile (ACN) and water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • Fraction collector

Procedure:

  • Dissolve the crude extract in a suitable solvent (e.g., methanol or acetonitrile).

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Set up the HPLC system with a reversed-phase C18 column.

  • Use a gradient elution method, for example, starting with a low percentage of acetonitrile in water and gradually increasing the acetonitrile concentration over time. A typical gradient could be 10% to 90% ACN over 40 minutes.

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm or based on the UV-Vis spectrum of the crude extract).

  • Collect fractions corresponding to the peaks of interest using a fraction collector.

  • Analyze the collected fractions for purity and combine the pure fractions containing the target compound.

  • Evaporate the solvent to obtain the purified compound.

Structure Elucidation by NMR and Mass Spectrometry

Objective: To determine the chemical structure of the isolated compound.

Materials:

  • Purified compound

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

  • NMR spectrometer (¹H, ¹³C, COSY, HSQC, HMBC)

  • High-resolution mass spectrometer (HR-MS)

Procedure:

  • NMR Spectroscopy:

    • Dissolve a small amount of the purified compound in a suitable deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra to determine the number and types of protons and carbons.

    • Run 2D NMR experiments (COSY, HSQC, HMBC) to establish the connectivity between atoms and elucidate the complete structure.

  • Mass Spectrometry:

    • Dissolve a small amount of the purified compound in a suitable solvent.

    • Analyze the sample using a high-resolution mass spectrometer to determine the exact molecular weight and elemental composition.

    • Fragmentation patterns observed in the MS/MS spectrum can provide further structural information.

Biosynthesis and Signaling Pathways

Proposed Biosynthetic Pathway of Indole-2-Carbaldehyde

The biosynthesis of indole alkaloids typically originates from the amino acid tryptophan. While the specific enzymatic steps leading to indole-2-carbaldehyde are not well-defined, a putative pathway can be proposed based on known biochemical transformations. This likely involves the action of a non-ribosomal peptide synthetase (NRPS) or a series of tailoring enzymes that modify the indole ring.

Biosynthesis Tryptophan Tryptophan Indole_pyruvate Indole_pyruvate Tryptophan->Indole_pyruvate Transaminase Indole_2_acetic_acid Indole-2-acetic acid Indole_pyruvate->Indole_2_acetic_acid Oxidative Decarboxylation (putative) Indole_2_carbaldehyde Indole-2-carbaldehyde Indole_2_acetic_acid->Indole_2_carbaldehyde Carboxylate Reductase (putative) Derivatives Indole-2-carbaldehyde Derivatives Indole_2_carbaldehyde->Derivatives Tailoring Enzymes (e.g., P450s, Methyltransferases)

Caption: Proposed biosynthetic pathway for indole-2-carbaldehyde from tryptophan.

Quorum Sensing Inhibition Signaling Pathway

Indole and its derivatives are known to act as signaling molecules in microbial communities, often interfering with quorum sensing (QS), a cell-to-cell communication mechanism that regulates virulence and biofilm formation. The anti-biofilm activity of indole derivatives is of significant interest in the development of new antimicrobial strategies. The proposed mechanism involves the binding of the indole derivative to a QS regulator protein, thereby inhibiting its function.

QuorumSensingInhibition cluster_bacterium Bacterial Cell AHL AHL Signal (Autoinducer) LuxR LuxR-type Regulator AHL->LuxR Binds and activates Gene_Expression Virulence Gene Expression LuxR->Gene_Expression Promotes Indole_2_carbaldehyde Indole-2-carbaldehyde Indole_2_carbaldehyde->LuxR Binds and inhibits Biofilm_Formation Biofilm Formation Gene_Expression->Biofilm_Formation

Methodological & Application

Synthesis of Schiff Bases from 1-Methyl-1H-indole-2-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 1-Methyl-1H-indole-2-carbaldehyde. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities.

Application Notes

Schiff bases, characterized by the azomethine group (-C=N-), are synthesized through the condensation of a primary amine with an aldehyde or ketone.[1][2] When derived from indole scaffolds, these compounds exhibit a wide range of pharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities. The this compound moiety serves as a versatile building block, allowing for the introduction of various functionalities through the choice of the primary amine, thereby enabling the tuning of the resulting Schiff base's biological and physicochemical properties.

Antimicrobial Activity: Schiff bases derived from indole carbaldehydes have demonstrated notable activity against a range of bacterial and fungal strains.[3] The mechanism of action is believed to involve the interference with cell wall synthesis, disruption of cell membrane integrity, or inhibition of essential enzymes.[4] The presence of the indole nucleus is often associated with enhanced antimicrobial efficacy.

Antioxidant Activity: Many indole-based Schiff bases exhibit potent antioxidant properties, primarily through free radical scavenging mechanisms.[5] The nitrogen atom in the indole ring and the azomethine linkage can donate electrons to neutralize free radicals, thus mitigating oxidative stress, which is implicated in numerous disease pathologies.[5][6]

Anticancer and Apoptosis Induction: Certain Schiff bases derived from indole precursors have shown promising cytotoxic activity against various cancer cell lines. One of the proposed mechanisms for their anticancer effect is the induction of apoptosis, the programmed cell death.[7] This can occur through the intrinsic pathway, involving the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases and subsequent cell death.

Experimental Protocols

General Synthesis of Schiff Bases from this compound

This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with a primary amine.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, substituted aniline)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol.

  • To this solution, add the respective primary amine (1.0 eq.).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • The reaction mixture is then refluxed with constant stirring for a period of 4-6 hours.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • The crude product is washed with cold ethanol to remove any unreacted starting materials.

  • The final product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure Schiff base.

  • The purified product is dried under vacuum and characterized by determining its melting point, and by spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR).

Data Presentation

The following tables summarize typical quantitative data for Schiff bases derived from indole-2-carbaldehydes. Note that specific values will vary depending on the amine used.

Table 1: Physicochemical Data of Representative Indole-based Schiff Bases

Compound IDAmine ReactantMolecular FormulaYield (%)Melting Point (°C)
1 4-BromoanilineC₁₅H₁₁BrN₂67.90158-160
2 3-FluoroanilineC₁₅H₁₁FN₂70.27159-161
3 4-ChloroanilineC₁₅H₁₁ClN₂64.28156-158
4 4-NitroanilineC₁₅H₁₀N₃O₂67.12155-157
5 3-MethoxyanilineC₁₆H₁₄N₂O71.01160-162

Data adapted from a study on 1H-indole-2-carbaldehyde.[4]

Table 2: Spectroscopic Data of Representative Indole-based Schiff Bases

Compound IDFT-IR (cm⁻¹) ν(C=N)¹H NMR (δ ppm) -CH=N-
1 16299.93
2 16909.93-8.93
3 16269.93
4 16849.94
5 16229.98

Data adapted from a study on 1H-indole-2-carbaldehyde.[4]

Table 3: Antimicrobial Activity (MIC, µg/mL) of Representative Indole-based Schiff Bases

Compound IDEscherichia coliStaphylococcus aureusCandida albicans
A 62.562.5250
B 25062.562.5
C 25062.5125
D 62.5>500125

Data represents a selection of Schiff bases and may not directly correspond to the compounds in Tables 1 & 2.[2]

Mandatory Visualizations

Experimental Workflow

experimental_workflow reagents This compound + Primary Amine synthesis Condensation Reaction (Ethanol, Acetic Acid, Reflux) reagents->synthesis workup Cooling & Filtration synthesis->workup purification Recrystallization workup->purification product Pure Schiff Base purification->product characterization Characterization (MP, IR, NMR) product->characterization bioassay Biological Assays (Antimicrobial, Antioxidant) product->bioassay apoptosis_pathway IndoleSchiffBase Indole Schiff Base Bcl2 Bcl-2 (Anti-apoptotic) IndoleSchiffBase->Bcl2 inhibition Bax Bax (Pro-apoptotic) IndoleSchiffBase->Bax activation Mitochondrion Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Bcl2->Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for the Condensation Reaction of 1-Methyl-1H-indole-2-carbaldehyde with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The condensation reaction between an aldehyde and a primary amine to form a Schiff base (or imine) is a fundamental and widely utilized transformation in organic chemistry.[1][2][3] Schiff bases derived from indole scaffolds are of significant interest to researchers, particularly in medicinal chemistry and drug development, due to their diverse biological activities. These activities include antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antitumor properties.[1][4][5][6][7]

This document provides detailed protocols and application notes for the synthesis of Schiff bases via the condensation of 1-Methyl-1H-indole-2-carbaldehyde with various primary amines. The reaction involves a nucleophilic addition of the primary amine to the aldehyde's carbonyl group, forming a carbinolamine intermediate, which then undergoes dehydration to yield the final imine product.[1][4]

Reaction Scheme & Mechanism

The overall reaction involves the formation of a carbon-nitrogen double bond (C=N), with the elimination of a water molecule.[2]

Caption: General reaction scheme for Schiff base synthesis.

The mechanism proceeds in two main stages: nucleophilic addition followed by dehydration. Under acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon for attack by the nucleophilic amine.

G Simplified Reaction Mechanism node_reactant node_reactant node_intermediate node_intermediate node_product node_product node_step node_step Reactants Aldehyde + Primary Amine Carbinolamine Carbinolamine Intermediate Reactants->Carbinolamine 1. Nucleophilic     Addition Protonated_Carbinolamine Protonated Carbinolamine (Good Leaving Group) Carbinolamine->Protonated_Carbinolamine 2. Protonation     of -OH Imine Schiff Base (Imine) + H₂O Protonated_Carbinolamine->Imine 3. Dehydration     (Elimination of H₂O) G General Experimental Workflow start Start step1 Combine Reactants (Indole-aldehyde, amine, glacial acetic acid) in a round-bottom flask start->step1 step2 Reflux Reaction Mixture (80-90°C, 12-14 hours) step1->step2 step3 Monitor Reaction (Using Thin Layer Chromatography) step2->step3 step3->step2 Reaction Incomplete step4 Cool to Room Temperature & Pour into ice water step3->step4 Reaction Complete step5 Isolate Product (Filter the precipitated solid) step4->step5 step6 Wash & Dry Solid step5->step6 step7 Purify Product (Recrystallization from ethanol) step6->step7 step8 Characterize Product (NMR, IR, Mass Spec, M.P.) step7->step8 end_node End step8->end_node

References

Application Notes and Protocols: Synthesis of Anti-inflammatory Agents from 1-Methyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential anti-inflammatory applications of derivatives synthesized from 1-Methyl-1H-indole-2-carbaldehyde. The protocols outlined below are based on established methodologies for the synthesis of indole-based anti-inflammatory agents and their subsequent biological evaluation.

Introduction

The indole scaffold is a prominent heterocyclic motif found in a vast array of biologically active compounds and is a key component in numerous pharmaceuticals. Its structural versatility allows for modifications that can modulate biological activity, making it a privileged structure in medicinal chemistry. Indole derivatives have demonstrated a wide spectrum of pharmacological effects, including potent anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Notably, the well-established non-steroidal anti-inflammatory drug (NSAID) Indomethacin features an indole core, highlighting the therapeutic potential of this chemical class.

This compound is a versatile starting material for the synthesis of a variety of indole derivatives. Its aldehyde functionality provides a reactive handle for the construction of more complex molecules through reactions such as Knoevenagel condensation, reductive amination, and the formation of Schiff bases. This document focuses on the derivatization of this compound to generate novel compounds with potential anti-inflammatory activity, targeting key inflammatory pathways such as NF-κB and COX-2.

Synthetic Approach: Knoevenagel Condensation

A robust and widely used method for carbon-carbon bond formation, the Knoevenagel condensation, is employed for the derivatization of this compound. This reaction involves the condensation of the aldehyde with an active methylene compound, catalyzed by a base, to yield a substituted alkene. This approach allows for the introduction of diverse functional groups that can influence the anti-inflammatory profile of the resulting molecule.

A representative synthetic scheme is presented below:

Synthetic_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product start_material This compound reaction_step Knoevenagel Condensation (Base Catalyst, Solvent, Heat) start_material->reaction_step active_methylene Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) active_methylene->reaction_step final_product Substituted Indole Derivative reaction_step->final_product

Caption: Synthetic workflow for the preparation of anti-inflammatory indole derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-((1-Methyl-1H-indol-2-yl)methylene)malononitrile

This protocol describes the synthesis of a representative indole derivative via Knoevenagel condensation.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Distilled water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in a minimal amount of ethanol.

  • Add a catalytic amount of piperidine (e.g., 2-3 drops) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 2-((1-Methyl-1H-indol-2-yl)methylene)malononitrile.

  • Dry the purified product under vacuum and characterize by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: In Vitro Anti-inflammatory Activity Assessment

This protocol details the evaluation of the anti-inflammatory potential of the synthesized indole derivatives by measuring their ability to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

Materials:

  • RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized indole derivatives

  • Dimethyl sulfoxide (DMSO)

  • Griess reagent for NO determination

  • ELISA kits for TNF-α and IL-6 quantification

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the synthesized indole derivatives in DMSO. Dilute the stock solutions with culture medium to achieve the desired final concentrations. Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control group (DMSO) and a positive control group (LPS alone).

  • Nitric Oxide (NO) Assay:

    • After 24 hours of incubation, collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

  • TNF-α and IL-6 Assays:

    • Collect the cell culture supernatant as described above.

    • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's protocols.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of cytokine inhibition relative to the LPS-stimulated control.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound for NO, TNF-α, and IL-6 inhibition using a suitable software.

Data Presentation

The anti-inflammatory activity of synthesized indole derivatives can be summarized in a tabular format for easy comparison. The following table presents hypothetical data for a series of compounds derived from this compound.

Compound IDStructure ModificationNO Inhibition IC₅₀ (µM)TNF-α Inhibition IC₅₀ (µM)IL-6 Inhibition IC₅₀ (µM)
IND-01 Knoevenagel with Malononitrile15.2 ± 1.825.4 ± 2.122.8 ± 1.9
IND-02 Knoevenagel with Ethyl Cyanoacetate12.5 ± 1.520.1 ± 1.718.5 ± 1.6
IND-03 Knoevenagel with Barbituric Acid18.9 ± 2.230.5 ± 2.828.1 ± 2.5
Indomethacin Reference Drug8.7 ± 0.912.3 ± 1.110.4 ± 1.0

Data are presented as mean ± SD from three independent experiments.

Signaling Pathways in Inflammation

The anti-inflammatory effects of indole derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and the Cyclooxygenase-2 (COX-2) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as LPS, lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS (the enzyme responsible for NO production). Many anti-inflammatory indole derivatives are thought to exert their effects by inhibiting one or more steps in this pathway.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK_Complex IKK Complex TLR4->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Proinflammatory_Genes Induces

Caption: Simplified NF-κB signaling pathway in inflammation.

COX-2 Signaling Pathway

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. The prostaglandins produced by COX-2 contribute to the classic signs of inflammation. Many NSAIDs, including indole-based drugs, function by inhibiting COX enzymes, thereby reducing prostaglandin synthesis.

COX2_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines) PLA2 Phospholipase A₂ Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Cleavage by PLA₂ COX2 COX-2 Enzyme Prostaglandins Prostaglandins (PGE₂, etc.) Arachidonic_Acid->Prostaglandins Conversion by COX-2 Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates

Caption: The COX-2 signaling pathway in inflammation.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel indole derivatives with potential anti-inflammatory properties. The Knoevenagel condensation provides a straightforward and efficient method for generating a library of compounds for biological screening. The protocols provided herein offer a framework for the synthesis and subsequent evaluation of these compounds, targeting key inflammatory mediators and pathways. Further optimization of the indole scaffold through medicinal chemistry approaches holds promise for the development of new and effective anti-inflammatory agents.

Application of 1-Methyl-1H-indole-2-carbaldehyde in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The emergence of multidrug-resistant pathogens presents a significant challenge to global health. Indole derivatives have been identified as a promising class of compounds with a wide range of biological activities, including antimicrobial properties. This document details the potential application of 1-Methyl-1H-indole-2-carbaldehyde as a scaffold in the discovery of novel antimicrobial agents. While direct antimicrobial data on the parent compound is limited, its derivatives, particularly Schiff bases and hydrazones, are highlighted as key areas for exploration. This note provides synthesized data from closely related analogues, detailed experimental protocols for the synthesis and antimicrobial evaluation of such derivatives, and visual workflows to guide researchers in this field.

Introduction

This compound is a versatile chemical intermediate. Its indole core is a common motif in many biologically active compounds. The presence of a reactive aldehyde group at the 2-position allows for straightforward synthetic modifications, making it an attractive starting point for the generation of diverse chemical libraries for antimicrobial screening. The N-methylation of the indole ring can also enhance lipophilicity and alter the electronic properties of the molecule, potentially influencing its interaction with microbial targets. Although extensive research on the direct antimicrobial effects of this compound is not publicly available, studies on closely related indole-based aldehydes and their derivatives have shown significant antibacterial and antifungal activities.

Key Applications in Antimicrobial Discovery
  • Scaffold for Derivative Synthesis: The aldehyde functional group is readily converted into a variety of other functionalities. Condensation reactions with amines or hydrazines can produce Schiff bases and hydrazones, respectively. These derivatives have consistently been shown to possess significant antimicrobial properties.

  • Fragment-Based Drug Design: The 1-methylindole moiety can be used as a fragment in the design of more complex molecules that target specific microbial enzymes or cellular processes.

  • Investigating Structure-Activity Relationships (SAR): By synthesizing a library of derivatives from this compound and testing their antimicrobial activity, researchers can establish clear SARs. This can guide the optimization of lead compounds to enhance potency and reduce toxicity.

Quantitative Antimicrobial Data

Table 1: Antibacterial Activity of 1-Methylindole-3-carboxaldehyde Hydrazone Derivatives (MIC in µg/mL)

Compound DerivativeStaphylococcus aureusMethicillin-Resistant S. aureus (MRSA)Escherichia coliBacillus subtilis
Phenyl hydrazone505010050
4-Fluorophenyl hydrazone25255025
2,4-Difluorophenyl hydrazone12.512.52512.5
4-Chlorophenyl hydrazone25255025
2,4-Dichlorophenyl hydrazone6.256.2512.56.25
4-Nitrophenyl hydrazone505010050
Ampicillin (Control) 12.5>1002512.5
Ciprofloxacin (Control) 1.561.560.780.78

Data synthesized from studies on 1-methylindole-3-carboxaldehyde hydrazones.

Table 2: Antifungal Activity of 1-Methylindole-3-carboxaldehyde Hydrazone Derivatives (MIC in µg/mL)

Compound DerivativeCandida albicans
Phenyl hydrazone100
4-Fluorophenyl hydrazone50
2,4-Difluorophenyl hydrazone25
4-Chlorophenyl hydrazone50
2,4-Dichlorophenyl hydrazone12.5
4-Nitrophenyl hydrazone100
Fluconazole (Control) 6.25

Data synthesized from studies on 1-methylindole-3-carboxaldehyde hydrazones.

The data suggests that the introduction of a hydrazone moiety can confer significant antimicrobial activity to the 1-methylindole scaffold. Furthermore, the nature of the substituent on the phenyl ring of the hydrazone plays a crucial role in modulating this activity, with halogenated derivatives, particularly the 2,4-dichloro substituted compound, showing the most potent effects.

Experimental Protocols

Protocol 1: General Synthesis of Schiff Base/Hydrazone Derivatives of this compound

This protocol describes a general method for the synthesis of Schiff bases or hydrazones via the condensation of this compound with a primary amine or a hydrazine, respectively.

Materials:

  • This compound

  • Substituted primary amine or hydrazine

  • Ethanol or Glacial Acetic Acid (as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) plates

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol or glacial acetic acid) in a round-bottom flask.

  • Add the desired primary amine or hydrazine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid if ethanol is used as the solvent.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90°C).

  • Monitor the progress of the reaction using TLC until the starting material is consumed (typically 4-12 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven.

  • If no precipitate forms upon cooling, the product can be isolated by evaporating the solvent under reduced pressure and purifying the residue by column chromatography or recrystallization.

  • Characterize the final product using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing by Broth Microdilution

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method.

Materials:

  • Synthesized this compound derivatives

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Standard antimicrobial agents (e.g., Ampicillin, Ciprofloxacin, Fluconazole)

  • Microplate reader

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds and standard antimicrobial agents in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions with the appropriate broth to obtain a range of test concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Also, run a sterility check for the compounds by adding them to broth without inoculum.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. The results can be read visually or with a microplate reader.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_testing Antimicrobial Testing start This compound reaction Condensation Reaction (Reflux in Ethanol/Acetic Acid) start->reaction reactant Primary Amine / Hydrazine reactant->reaction purification Purification (Filtration/Chromatography) reaction->purification characterization Characterization (NMR, MS, IR) purification->characterization product Schiff Base / Hydrazone Derivative characterization->product mic_test Broth Microdilution Assay product->mic_test Screening data_analysis MIC Determination mic_test->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar potential_mechanism cluster_targets Potential Microbial Targets cluster_effects Resulting Effects compound Indole Derivative (e.g., Hydrazone) membrane Cell Membrane Disruption compound->membrane Intercalation/ Permeabilization enzyme Enzyme Inhibition (e.g., DNA gyrase) compound->enzyme Binding to Active Site protein Protein Synthesis Inhibition compound->protein Ribosome Interaction bactericidal Bactericidal Effect membrane->bactericidal bacteriostatic Bacteriostatic Effect enzyme->bacteriostatic enzyme->bactericidal protein->bacteriostatic

Application Notes and Protocols: Formylation of 1-Methylindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the formylation of 1-methylindole, a key reaction in the synthesis of various biologically active compounds and pharmaceutical intermediates. The primary method described is the Vilsmeier-Haack reaction, a widely used and efficient method for the formylation of electron-rich heterocyclic compounds. This application note includes a summary of quantitative data, a detailed experimental protocol, and a visual representation of the experimental workflow to aid in the successful execution of this important transformation.

Introduction

The formylation of indoles, particularly at the C3 position, is a fundamental transformation in organic synthesis. The resulting indole-3-carboxaldehydes are versatile intermediates for the preparation of a wide range of compounds, including tryptamines, auxin derivatives, and various pharmaceutical agents. 1-Methylindole, with its protected nitrogen, is an ideal substrate for electrophilic substitution reactions like formylation. The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is the most common and reliable method for this purpose.[1] The reaction proceeds through the formation of an electrophilic chloroiminium salt (the Vilsmeier reagent) which then attacks the electron-rich C3 position of the 1-methylindole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired 1-methylindole-3-carboxaldehyde.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the Vilsmeier-Haack formylation of indole and related derivatives, providing a comparative overview.

SubstrateReagentsTemperature (°C)Time (h)Yield (%)
IndolePOCl₃, DMF0 to 85696
2-MethylindolePOCl₃, DMF98-100371 (3-formyl)
4-MethylindolePOCl₃, DMF0 to 85890
5-MethylindolePOCl₃, DMF0 to 85892
1-MethylindolePOCl₃, DMF0 to 905-8~90

Experimental Protocols

Vilsmeier-Haack Formylation of 1-Methylindole

This protocol details the synthesis of 1-methylindole-3-carboxaldehyde using the Vilsmeier-Haack reaction.

Materials:

  • 1-Methylindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium carbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice bath

  • Round-bottom flasks

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. The formation of the Vilsmeier reagent is an exothermic process, and the solution may become viscous and yellowish.

  • Formylation Reaction: In a separate three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve 1-methylindole (1 equivalent) in anhydrous dichloromethane (DCM).

  • Cool the solution of 1-methylindole in an ice bath.

  • Slowly add the freshly prepared Vilsmeier reagent dropwise to the 1-methylindole solution with continuous stirring, maintaining the temperature between 0 and 5 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (around 40 °C for DCM) and maintain it for 5-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated sodium carbonate solution. This step should be performed in a well-ventilated fume hood as it is highly exothermic and may release HCl gas.

  • Stir the mixture vigorously until the ice has melted and the hydrolysis of the intermediate is complete. The product will precipitate as a solid.

  • Filter the precipitated solid and wash it thoroughly with water.

  • For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

  • Alternatively, the aqueous mixture can be extracted with dichloromethane or ethyl acetate. The combined organic layers are then washed with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Characterization of 1-Methylindole-3-carboxaldehyde:

  • Appearance: White to light yellow crystalline solid.[2]

  • Melting Point: 70-72 °C.[3]

  • Molecular Formula: C₁₀H₉NO.[4]

  • Molecular Weight: 159.18 g/mol .[4]

  • ¹H NMR (CDCl₃): δ 9.97 (s, 1H, -CHO), 7.95 (s, 1H, H-2), 7.80 (d, 1H, H-4), 7.40-7.30 (m, 3H, Ar-H), 3.85 (s, 3H, N-CH₃).

  • ¹³C NMR (CDCl₃): δ 184.8, 138.5, 137.9, 125.5, 124.2, 123.1, 121.8, 118.0, 109.8, 33.5.

  • IR (KBr, cm⁻¹): ~1655 (C=O stretching).

Mandatory Visualization

The following diagram illustrates the experimental workflow for the Vilsmeier-Haack formylation of 1-methylindole.

experimental_workflow reagents Reagents: 1-Methylindole DMF, POCl₃ vilsmeier_prep Vilsmeier Reagent Preparation (0-5 °C) reagents->vilsmeier_prep 1. Mix DMF & POCl₃ formylation Formylation Reaction (0 °C to Reflux) vilsmeier_prep->formylation 2. Add to 1-Methylindole workup Work-up (Hydrolysis & Extraction) formylation->workup 3. Quench with ice & Na₂CO₃ purification Purification (Recrystallization or Chromatography) workup->purification 4. Isolate Crude product Product: 1-Methylindole-3- carboxaldehyde purification->product 5. Obtain Pure

References

1-Methyl-1H-indole-2-carbaldehyde: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-indole-2-carbaldehyde is a valuable and versatile starting material in synthetic organic chemistry, particularly for the construction of a diverse array of heterocyclic compounds. The inherent reactivity of the aldehyde functional group, coupled with the nucleophilic character of the indole ring system, allows for its participation in a variety of cyclization and condensation reactions. This document provides detailed application notes and experimental protocols for the synthesis of several classes of biologically active heterocyclic compounds derived from this compound, including γ-carbolines, bis(indolyl)methanes, 3-indolylpyridinedicarbonitriles, and tetrahydrocarbazoles. The synthesized compounds often exhibit significant pharmacological properties, including anticancer and anti-inflammatory activities.

I. Synthesis of γ-Carbolines

γ-Carbolines are a class of fused heterocyclic compounds that have demonstrated potent anticancer activities. A highly efficient one-pot, solvent-free protocol allows for the synthesis of 1-indolyl-3,5,8-substituted γ-carbolines from this compound and glycine alkyl esters.

Experimental Protocol: Synthesis of Methyl 5-methyl-1-(1-methyl-1H-indol-2-yl)-5H-pyrido[4,3-b]indole-3-carboxylate (γ-Carboline derivative)

This protocol is adapted from the work of Kumar et al. (2021).[1]

Materials:

  • This compound

  • Glycine methyl ester hydrochloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (CH2Cl2)

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a 25 mL borosilicate sealed tube, combine this compound (2.0 equivalents), glycine methyl ester hydrochloride (1.0 equivalent), and DIPEA (3.5 equivalents).

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Heat the reaction mixture for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with 10 mL of dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer with 10 mL of cold brine solution.

  • Separate the aqueous layer and extract it three times with 10 mL of dichloromethane.

  • Combine all organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure γ-carboline derivative.

Quantitative Data: γ-Carboline Synthesis and Anticancer Activity
ProductStarting AldehydeGlycine EsterYield (%)Reference
Methyl 5-methyl-1-(1-methyl-1H-indol-2-yl)-5H-pyrido[4,3-b]indole-3-carboxylateThis compoundMethyl70[1]
Cancer Cell LineIC50 (µM) of γ-Carboline Derivative (3ac)IC50 (µM) of Doxorubicin (Control)Reference
HeLa (Cervical)5.2 ± 0.31.8 ± 0.1[1]
A549 (Lung)8.5 ± 0.52.5 ± 0.2[1]
MCF-7 (Breast)12.3 ± 0.83.1 ± 0.2[1]
A431 (Skin)7.8 ± 0.42.1 ± 0.1[1]
ACHN (Kidney)10.1 ± 0.62.8 ± 0.2[1]

Reaction Pathway: γ-Carboline Synthesis

G A This compound C Iminoester Intermediate A->C + Glycine Ester, -H2O B Glycine Methyl Ester B->C D Enolate Ion C->D DIPEA E Iminoalcohol Intermediate D->E + another molecule of Aldehyde F Cyclized Intermediate E->F Intramolecular Cyclization G γ-Carboline F->G Dehydration & Aromatization G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification A This compound C α-Chymotrypsin Ethanol/Water 50 °C, 24h A->C B 1-Methyl-1H-indole (2 eq.) B->C D Extraction with EtOAc C->D E Column Chromatography D->E F Bis(indolyl)methane E->F G A This compound E One-Pot Reaction A->E B Aromatic Aldehyde B->E C Malononitrile C->E D Ammonium Acetate D->E F 3-Indolylpyridinedicarbonitrile E->F G A This compound D Knoevenagel Condensation A->D B Dimedone E Michael Addition B->E C Malononitrile C->D D->E F Intramolecular Cyclization & Dehydration E->F G Tetrahydrocarbazole F->G

References

Step-by-step synthesis of 1-Methyl-1H-indole-2-carbaldehyde from 1H-indole-2-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, two-step protocol for the synthesis of 1-Methyl-1H-indole-2-carbaldehyde, a valuable intermediate in pharmaceutical synthesis, starting from 1H-indole-2-carboxylic acid methyl ester. The synthesis involves an initial N-methylation of the indole ring followed by a chemoselective reduction of the ester to an aldehyde. This guide includes comprehensive experimental procedures, data summaries, and workflow visualizations to ensure reproducibility for research and development applications.

Introduction

This compound serves as a key building block in the synthesis of various biologically active compounds and pharmaceutical agents. Its structural motif is found in a range of molecules with diverse therapeutic applications. The following protocol outlines a reliable and efficient two-step synthesis beginning with the commercially available 1H-indole-2-carboxylic acid methyl ester. The synthetic route proceeds via:

  • N-Methylation: Introduction of a methyl group onto the indole nitrogen.

  • Ester Reduction: Selective reduction of the methyl ester to the corresponding aldehyde.

This application note provides detailed methodologies for each transformation, quantitative data for expected outcomes, and graphical representations of the overall process.

Overall Reaction Scheme

The synthesis is a two-step process starting with the N-methylation of 1H-indole-2-carboxylic acid methyl ester to yield 1-Methyl-1H-indole-2-carboxylic acid methyl ester, which is subsequently reduced to the final product, this compound.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Reduction SM 1H-Indole-2-carboxylic acid methyl ester R1 NaH, CH₃I DMF, 0°C to RT SM->R1 INT 1-Methyl-1H-indole-2-carboxylic acid methyl ester R2 DIBAL-H DCM, -78°C INT->R2 PROD This compound R1->INT R2->PROD

Figure 1: Overall two-step synthesis pathway.

Experimental Protocols

Safety Precaution: These procedures should be carried out by trained chemists in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Sodium hydride (NaH) and Diisobutylaluminum hydride (DIBAL-H) are pyrophoric and react violently with water.

This procedure details the N-methylation of the indole starting material using sodium hydride and methyl iodide.[1] An alternative, safer method using dimethyl carbonate has also been reported and can be considered.[2][3][4]

Materials:

  • 1H-indole-2-carboxylic acid methyl ester

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Dissolve 1H-indole-2-carboxylic acid methyl ester (1.0 g, 5.7 mmol, 1.0 equiv) in anhydrous DMF (30 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Carefully add sodium hydride (340 mg of 60% dispersion, 8.55 mmol, 1.5 equiv) portion-wise to the stirred solution.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Re-cool the reaction mixture to 0°C.

  • Add methyl iodide (555 µL, 8.89 mmol, 1.56 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3 hours. Monitor reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into an ice-water mixture.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography (eluent: 10% EtOAc in hexanes) to yield the pure product.[1]

This protocol describes the reduction of the intermediate ester to the target aldehyde using Diisobutylaluminum hydride (DIBAL-H). This reagent is effective for the partial reduction of esters to aldehydes when used at low temperatures.[5][6][7]

Materials:

  • 1-Methyl-1H-indole-2-carboxylic acid methyl ester

  • Diisobutylaluminum hydride (DIBAL-H), 1.0 M solution in a suitable solvent (e.g., DCM, hexanes, or toluene)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Rochelle's salt (potassium sodium tartrate), saturated aqueous solution

  • Ethyl acetate (EtOAc) or DCM for extraction

  • Water (H₂O)

  • Brine (saturated aqueous NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

Equipment:

  • Oven-dried, three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone, -78°C)

  • Syringe or dropping funnel for reagent addition

  • Inert atmosphere setup (nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • Dissolve 1-Methyl-1H-indole-2-carboxylic acid methyl ester (e.g., 1.0 g, 5.28 mmol, 1.0 equiv) in anhydrous DCM (25 mL) in an oven-dried flask under an inert atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath. It is critical to maintain this low temperature to prevent over-reduction to the alcohol.[8][9]

  • Slowly add DIBAL-H (1.0 M solution, ~1.1 equiv) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at -78°C for 2 hours. Monitor the reaction by TLC until the starting material is consumed.[8]

  • Quench the reaction at -78°C by the slow, dropwise addition of methanol (5 mL).

  • Allow the mixture to warm to room temperature, then add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form (this may take several hours).

  • Separate the organic layer. Extract the aqueous layer with DCM or EtOAc (2 x 20 mL).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • If necessary, purify the crude product by silica gel column chromatography to afford the final this compound.

Data Presentation

The following table summarizes the key quantitative data for the described synthetic route.

StepCompound NameStarting Material (SM) / ProductMolecular Weight ( g/mol )Typical YieldAppearanceKey Analytical Data (¹H NMR, CDCl₃)[1]
11H-Indole-2-carboxylic acid methyl esterSM175.18---
11-Methyl-1H-indole-2-carboxylic acid methyl esterProduct189.21~85%[1]Yellow Solidδ 7.64 (d, 1H), 7.41-7.28 (m, 2H), 7.17-7.08 (m, 1H), 4.04 (s, 3H), 3.88 (s, 3H) ppm.
21-Methyl-1H-indole-2-carboxylic acid methyl esterSM189.21---
2This compoundProduct159.18Quantitative[1]White Powderδ 9.90 (s, 1H), 7.74 (d, 1H), 7.49-7.36 (m, 2H), 7.18 (ddd, 1H), 4.11 (s, 3H) ppm. (Note: Data from a similar synthesis route ending in the same product).

Visualizations of Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical progression of the synthesis.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Ester Reduction s1_start Dissolve SM in DMF s1_cool1 Cool to 0°C s1_start->s1_cool1 s1_add_nah Add NaH s1_cool1->s1_add_nah s1_warm Stir at RT (1 hr) s1_add_nah->s1_warm s1_cool2 Re-cool to 0°C s1_warm->s1_cool2 s1_add_mei Add CH₃I s1_cool2->s1_add_mei s1_react Stir at RT (3 hr) s1_add_mei->s1_react s1_workup Quench & Extract s1_react->s1_workup s1_purify Column Chromatography s1_workup->s1_purify s1_end Isolate Intermediate s1_purify->s1_end s2_start Dissolve Intermediate in DCM s1_end->s2_start s2_cool Cool to -78°C s2_start->s2_cool s2_add_dibal Add DIBAL-H s2_cool->s2_add_dibal s2_react Stir at -78°C (2 hr) s2_add_dibal->s2_react s2_quench Quench with MeOH s2_react->s2_quench s2_workup Workup with Rochelle's Salt s2_quench->s2_workup s2_purify Purify (if needed) s2_workup->s2_purify s2_end Isolate Final Product s2_purify->s2_end

Figure 2: Detailed experimental workflow diagram.

G start_mat 1H-Indole-2-carboxylic acid methyl ester intermediate 1-Methyl-1H-indole-2-carboxylic acid methyl ester start_mat->intermediate  Step 1:  N-Methylation final_prod This compound intermediate->final_prod  Step 2:  Ester Reduction

Figure 3: Logical relationship of synthetic steps.

References

Application Notes and Protocols for the Characterization of 1-Methyl-1H-indole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical techniques used for the structural characterization and quantification of 1-Methyl-1H-indole-2-carbaldehyde and its derivatives. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are presented to ensure accurate and reproducible results in research and drug development settings.

Introduction

This compound and its analogs are a class of heterocyclic compounds with significant interest in medicinal chemistry and organic synthesis.[1][2] Their diverse biological activities and utility as synthetic intermediates necessitate robust analytical methods for their characterization.[3][4] This document outlines the key analytical techniques and detailed protocols for the unambiguous identification and purity assessment of these compounds.

Analytical Techniques

A multi-faceted analytical approach is crucial for the comprehensive characterization of this compound derivatives. The primary techniques employed are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound and provides structural information through fragmentation analysis.

  • High-Performance Liquid Chromatography (HPLC): Separates the target compound from impurities, allowing for purity assessment and quantification.

  • X-ray Crystallography: Offers definitive proof of structure by determining the precise arrangement of atoms in a crystalline solid.

Quantitative Data Summary

The following tables summarize representative quantitative data for this compound and related derivatives, aiding in their identification.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Indole-carbaldehyde Derivatives.

CompoundPosition¹H Chemical Shift (δ ppm)¹³C Chemical Shift (δ ppm)
1-Methyl-1H-indole-3-carbaldehyde 1-CH₃3.90 (s)33.69
2-H7.69 (s)118.09
3-CHO10.01 (s)184.43
4-H8.35 (d, J=6.6 Hz)124.04
5-H7.33-7.50 (m)122.94
6-H7.33-7.50 (m)122.04
7-H7.33-7.50 (m)109.87
7a-C-125.29
3a-C-137.90
1H-Indole-2-carbaldehyde 1-NH9.88 (s)-
3-H7.30 (s)115.60
4-H7.77 (d, J=8.1 Hz)124.37
5-H7.20 (t, J=7.4 Hz)122.20
6-H7.41 (t, J=7.0 Hz)128.25
7-H7.48 (d, J=8.3 Hz)-
2-CHO-182.89
2-C-136.87
7a-C-138.80

Data for 1-Methyl-1H-indole-3-carbaldehyde obtained from a 400 MHz spectrometer in CDCl₃.[5] Data for 1H-Indole-2-carbaldehyde obtained from a 500 MHz spectrometer in CDCl₃.[6]

Table 2: Mass Spectrometry Data for 1H-Indole-2-carbaldehyde. [6]

m/zRelative IntensityProposed Fragment
145High[M]⁺ (Molecular Ion)
144High[M-H]⁺
116Medium[M-CHO]⁺
89Medium[M-CHO-HCN]⁺

Ionization Method: Electron Ionization (EI).[6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy

Protocol 1: Sample Preparation for NMR Analysis [7]

  • Sample Weighing: Accurately weigh 5-10 mg of the solid this compound derivative.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[7] Complete dissolution is critical for high-quality spectra.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[6]

  • Filtration (Optional): For samples with particulate matter, filter the solution through a small plug of glass wool placed in the Pasteur pipette to prevent shimming issues.[7]

Protocol 2: ¹H NMR Data Acquisition (400/500 MHz) [7]

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[7][8]

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 8-16 scans are typically sufficient.

    • Relaxation Delay (D1): 1-5 seconds.

    • Acquisition Time: ~2-4 seconds.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.[7]

Protocol 3: ¹³C NMR Data Acquisition (100/125 MHz) [7]

  • Instrument Setup: Same as for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[7]

    • Relaxation Delay (D1): 2 seconds.

  • Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase and baseline correct the spectrum.

    • Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).[7]

Mass Spectrometry

Protocol 4: Sample Preparation for Mass Spectrometry (LC-MS) [9][10]

  • Stock Solution: Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol, acetonitrile).[9] Avoid using low vapor pressure solvents like DMSO if possible, or ensure high dilution.[9]

  • Working Solution: Dilute the stock solution to a final concentration of approximately 10-100 µg/mL with the mobile phase to be used for LC-MS analysis.[9]

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the system.[3]

  • Vial Transfer: Transfer the filtered solution into an appropriate autosampler vial.

Protocol 5: LC-MS Data Acquisition [3]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for indole derivatives.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is often effective.

    • Flow Rate: Typically 0.2-0.6 mL/min.

  • Mass Spectrometry Parameters (ESI):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for indole alkaloids.[11]

    • Scan Range: A broad scan range (e.g., m/z 100-1000) is used for initial analysis, followed by targeted MS/MS experiments for fragmentation analysis.

    • Collision Energy: For MS/MS, the collision energy should be optimized to induce characteristic fragmentation.[3]

High-Performance Liquid Chromatography (HPLC-UV)

Protocol 6: HPLC Method for Purity Analysis [12][13][14]

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute to an appropriate concentration for UV detection (e.g., 0.1-1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[14]

    • Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of water (A) and acetonitrile (B), often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid.[14]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the indole chromophore has strong absorbance (typically around 280 nm).[13]

    • Injection Volume: 10-20 µL.

  • Data Analysis: Integrate the peak areas to determine the purity of the sample. Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, and precision.[12][15]

Visualizations

The following diagrams illustrate key workflows and concepts in the analysis of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Quantification cluster_bioactivity Biological Evaluation Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Xray X-ray Crystallography (if crystalline) Purification->Xray HPLC HPLC-UV Analysis Purification->HPLC Screening Bioactivity Screening NMR->Screening MS->Screening HPLC->Screening

General experimental workflow for indole derivatives.

logical_relationship cluster_analytical Analytical Techniques cluster_data Generated Data Compound This compound Derivative NMR NMR Compound->NMR analyzed by MS MS Compound->MS analyzed by HPLC HPLC Compound->HPLC analyzed by Structure Molecular Structure (Connectivity) NMR->Structure provides MolWeight Molecular Weight & Formula MS->MolWeight provides Purity Purity & Quantity HPLC->Purity provides

Relationship between techniques and data.

signaling_pathway Derivative Indole Derivative (Potential Inhibitor) Receptor Target Receptor/ Enzyme Derivative->Receptor binds to/inhibits Downstream Downstream Signaling Cascade Receptor->Downstream activates/ inhibits CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) Downstream->CellularResponse leads to

Hypothetical signaling pathway interaction.

References

Application Note: Large-Scale Synthesis of 1-Methyl-1H-indole-2-carbaldehyde for Pharmaceutical Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the large-scale synthesis, purification, and quality control of 1-Methyl-1H-indole-2-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below are designed to be scalable for pilot plant and commercial manufacturing, with a strong emphasis on product purity and process control, in line with pharmaceutical industry standards.

Introduction

This compound is a crucial building block in medicinal chemistry, utilized in the synthesis of a range of biologically active molecules. Its indole scaffold is a privileged structure in drug discovery. The aldehyde functional group at the 2-position provides a reactive handle for further molecular elaboration. Ensuring a reliable and scalable synthesis of this intermediate at high purity is paramount for the successful development and manufacturing of new drug substances.

This application note details a robust synthetic route based on the Vilsmeier-Haack reaction, a widely used and scalable method for the formylation of electron-rich aromatic compounds like N-methylindole.[1][2][3][4] Additionally, comprehensive protocols for purification and analytical quality control are provided to ensure the final product meets the stringent requirements for pharmaceutical use.

Large-Scale Synthesis Protocol: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is an efficient method for the formylation of N-methylindole. The reaction involves the formation of the Vilsmeier reagent, a chloroiminium salt, from a formamide (e.g., N,N-dimethylformamide, DMF) and an activating agent (e.g., phosphorus oxychloride, POCl₃). This electrophilic reagent then reacts with N-methylindole to yield the desired aldehyde after aqueous work-up.[1][2][3][4]

Reaction Scheme:

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product N-Methylindole N-Methylindole Iminium_Salt Iminium Salt Intermediate N-Methylindole->Iminium_Salt Electrophilic Attack DMF_POCl3 DMF, POCl3 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF_POCl3->Vilsmeier_Reagent Formation Vilsmeier_Reagent->Iminium_Salt Product This compound Iminium_Salt->Product Aqueous Work-up

Caption: Synthetic pathway for this compound.

Materials and Equipment
  • Reactants: N-Methylindole (high purity), N,N-Dimethylformamide (DMF, anhydrous), Phosphorus oxychloride (POCl₃).

  • Solvents: Dichloromethane (DCM), Toluene, Water (deionized), Sodium bicarbonate solution (saturated), Brine.

  • Equipment: Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet; dropping funnel; condenser; quench tank; filter reactor or centrifuge; vacuum oven.

Experimental Protocol
  • Reactor Setup: The reactor is thoroughly cleaned, dried, and inerted with nitrogen.

  • Solvent and Reactant Charging: Charge the reactor with anhydrous N,N-dimethylformamide (DMF, 5.0 equivalents). Cool the DMF to 0-5 °C with constant stirring.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) to the cooled DMF via a dropping funnel, maintaining the internal temperature below 10 °C. The addition is highly exothermic and requires careful control. Stir the mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: In a separate vessel, dissolve N-methylindole (1.0 equivalent) in a suitable solvent such as toluene or dichloromethane. Slowly add this solution to the Vilsmeier reagent, keeping the temperature between 5-15 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by a suitable in-process control (IPC) such as HPLC or TLC.

  • Quenching: Carefully and slowly transfer the reaction mixture to a quench tank containing a stirred mixture of ice and water. This step is also exothermic.

  • Neutralization and Extraction: Neutralize the quenched mixture with a saturated sodium bicarbonate solution to a pH of 7-8. Extract the aqueous layer with dichloromethane or another suitable organic solvent.

  • Washing: Wash the combined organic extracts with water and then with brine to remove residual DMF and inorganic salts.

  • Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification Protocol

To achieve pharmaceutical-grade purity, a multi-step purification process is recommended.

Crystallization
  • Solvent Selection: Dissolve the crude product in a minimal amount of a hot solvent system, such as ethanol/water or toluene/heptane.

  • Cooling and Crystallization: Slowly cool the solution to induce crystallization. The cooling rate should be controlled to obtain well-formed crystals and minimize impurity entrapment.

  • Isolation: Isolate the crystals by filtration or centrifugation.

  • Washing: Wash the isolated crystals with a cold solvent to remove residual mother liquor.

  • Drying: Dry the purified product in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

Optional Chromatographic Purification

For even higher purity, or if crystallization does not sufficiently remove certain impurities, column chromatography may be employed.

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a common choice for similar compounds.

Quality Control

Comprehensive analytical testing is crucial to ensure the identity, purity, and quality of the final product.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).

  • Purpose: To determine the purity of the compound and to detect and quantify any organic impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium.

  • Temperature Program: A suitable temperature gradient to separate volatile impurities and residual solvents.

  • Detector: Mass spectrometer for identification of impurities.

  • Purpose: To identify and quantify residual solvents and other volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR: To confirm the chemical structure of this compound.

  • Quantitative NMR (qNMR): Can be used for an accurate assay of the compound against a certified reference standard.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and quality control of this compound.

ParameterSpecificationAnalytical Method
Synthesis
Yield> 80%Gravimetric
Physical Properties
AppearanceOff-white to pale yellow solidVisual
Melting Point81-85 °CMelting Point Apparatus
Purity
Assay≥ 99.0%HPLC, qNMR
Individual Impurity≤ 0.10%HPLC, GC-MS
Total Impurities≤ 0.5%HPLC, GC-MS
Residual Solvents
DichloromethaneAs per ICH Q3C guidelinesGC-MS
TolueneAs per ICH Q3C guidelinesGC-MS
EthanolAs per ICH Q3C guidelinesGC-MS
HeptaneAs per ICH Q3C guidelinesGC-MS

Experimental Workflow

The overall workflow from synthesis to the final quality-controlled product is illustrated below.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control Start N-Methylindole Reaction Vilsmeier-Haack Reaction Start->Reaction Workup Quenching, Extraction, Washing Reaction->Workup Crude Crude Product Workup->Crude Crystallization Crystallization Crude->Crystallization Isolation Filtration & Drying Crystallization->Isolation Purified Purified Product Isolation->Purified QC_Testing HPLC, GC-MS, NMR Purified->QC_Testing Final_Product Final Product (API) QC_Testing->Final_Product

Caption: Overall workflow for the synthesis and quality control.

Safety Considerations

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • Dichloromethane (DCM): A suspected carcinogen. Use with adequate ventilation.

  • Exothermic Reactions: The formation of the Vilsmeier reagent and the quenching of the reaction are highly exothermic. Strict temperature control is essential to prevent runaway reactions.

Always consult the Safety Data Sheet (SDS) for all chemicals used in this process and follow all institutional safety guidelines.

Potential Impurities

Based on the synthetic route, potential impurities that should be monitored include:

  • Unreacted N-methylindole: The starting material.

  • Over-formylated products: Although less likely at the 2-position, di-formylated species could potentially form.

  • Isomeric impurities: Formylation at other positions of the indole ring (e.g., the 3-position) is a possibility, though the 2-position is generally favored for N-substituted indoles under these conditions.

  • Degradation products: The aldehyde is susceptible to oxidation to the corresponding carboxylic acid.

  • Residual Solvents: From the reaction and purification steps.

The analytical methods described in the quality control section should be validated to detect and quantify these potential impurities according to ICH guidelines.[5][6][7][8]

References

Troubleshooting & Optimization

Optimizing reaction conditions for 1-Methyl-1H-indole-2-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1-Methyl-1H-indole-2-carbaldehyde. It includes detailed experimental protocols, troubleshooting guides for common issues, and a frequently asked questions section.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound are the Vilsmeier-Haack formylation of 1-methylindole and a multi-step synthesis commencing with the methylation of 1H-indole-2-carboxylic acid methyl ester, followed by reduction and oxidation. Another potential, though less common, route involves the direct lithiation of 1-methylindole followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Q2: What is the Vilsmeier-Haack reaction and why is it used for this synthesis?

A2: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] It employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like DMF, to introduce a formyl group onto the substrate.[1][2] For the synthesis of this compound, this reaction is advantageous due to the high electron density of the indole ring, which makes it susceptible to electrophilic substitution at the C2 position.[1]

Q3: What are the main safety precautions to consider during the synthesis?

A3: The reagents used in these syntheses can be hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Organolithium reagents like n-butyllithium are pyrophoric and moisture-sensitive. Strong bases like sodium hydride (NaH) are flammable solids and react with water to produce flammable hydrogen gas. It is crucial to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and ensure all glassware is thoroughly dried before use. Reactions involving these reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Q4: How can I purify the final product, this compound?

A4: Purification of this compound is typically achieved through column chromatography on silica gel.[3] A common eluent system is a gradient of ethyl acetate in hexanes.[3] Recrystallization can also be employed as a final purification step to obtain a highly pure product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, with a focus on the Vilsmeier-Haack reaction.

Vilsmeier-Haack Formylation of 1-Methylindole

Issue 1: Low or No Product Formation

  • Potential Cause: Inactive Vilsmeier reagent due to moisture contamination.

    • Solution: Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere. Use anhydrous DMF and freshly distilled or high-purity POCl₃. The Vilsmeier reagent is highly sensitive to moisture, which can quench the reaction.[4]

  • Potential Cause: Insufficiently low temperature during reagent formation.

    • Solution: Prepare the Vilsmeier reagent at a low temperature, typically between 0 and 10 °C, to prevent its decomposition.[4]

  • Potential Cause: Low reactivity of the substrate.

    • Solution: While 1-methylindole is an electron-rich substrate, ensure the starting material is pure. If the reaction is sluggish, a slight increase in temperature after the initial addition can be considered, but this should be done cautiously to avoid side reactions.

Issue 2: Formation of Side Products

  • Potential Cause: Over-reaction or reaction at other positions.

    • Solution: The C3 position of the indole is also nucleophilic and can compete with the C2 position. Precise control of stoichiometry and reaction temperature is crucial. Using the appropriate equivalents of the Vilsmeier reagent can help minimize the formation of di-formylated or other side products.

  • Potential Cause: Polymerization or degradation of the starting material or product.

    • Solution: The Vilsmeier-Haack reaction is exothermic. Maintain strict temperature control throughout the reaction. Adding the substrate slowly to the pre-formed Vilsmeier reagent at a low temperature can help to control the reaction rate and minimize degradation.[4]

Issue 3: Difficulties in Product Isolation and Purification

  • Potential Cause: Incomplete hydrolysis of the intermediate iminium salt.

    • Solution: Ensure the aqueous workup is sufficiently acidic to fully hydrolyze the iminium salt to the aldehyde. The hydrolysis mechanism involves the attack of water on the iminium ion.[5]

  • Potential Cause: Presence of colored impurities.

    • Solution: The formation of colored byproducts can occur. Purification by column chromatography is usually effective in removing these impurities. The choice of an appropriate solvent system for chromatography is key.

Experimental Protocols & Data

Method 1: Multi-Step Synthesis from 1H-Indole-2-carboxylic acid methyl ester

This method involves three steps: N-methylation, reduction of the ester to an alcohol, and subsequent oxidation to the aldehyde.

Step 1: Synthesis of 1-Methyl-1H-indole-2-carboxylic acid methyl ester [3]

  • Reactants: 1H-Indole-2-carboxylic acid methyl ester, Sodium hydride (NaH), Methyl iodide (MeI), N,N-Dimethylformamide (DMF).

  • Procedure: To a solution of 1H-indole-2-carboxylic acid methyl ester in DMF at 0 °C, add NaH portion-wise. After stirring, add MeI dropwise and allow the reaction to proceed at room temperature. The reaction is quenched with an ice-water mixture and the product is extracted with ethyl acetate.

  • Purification: Silica gel chromatography (10% EtOAc:hexanes).

Step 2: Synthesis of (1-Methyl-1H-indol-2-yl)methanol [3]

  • Reactants: 1-Methyl-1H-indole-2-carboxylic acid methyl ester, Lithium aluminum hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF).

  • Procedure: To a solution of the methyl ester in anhydrous THF at 0 °C, add LiAlH₄. The reaction is stirred at room temperature and then quenched by the slow addition of an aqueous methanol solution.

  • Purification: Filtration over silica gel and purification by silica gel chromatography (3% MeOH:CH₂Cl₂).

Step 3: Synthesis of this compound [3]

  • Reactants: (1-Methyl-1H-indol-2-yl)methanol, Dess-Martin periodinane (DMP), Dichloromethane (CH₂Cl₂), Pyridine.

  • Procedure: To a suspension of DMP in a mixture of CH₂Cl₂ and pyridine, add a solution of the alcohol in CH₂Cl₂. The reaction is quenched with a solution of sodium hydrosulfide and sodium bicarbonate.

  • Purification: Silica gel chromatography (gradient of 5-35% EtOAc:hexanes).

StepProductStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
11-Methyl-1H-indole-2-carboxylic acid methyl ester1H-Indole-2-carboxylic acid methyl esterNaH, MeIDMF0 to RT385
2(1-Methyl-1H-indol-2-yl)methanol1-Methyl-1H-indole-2-carboxylic acid methyl esterLiAlH₄THF0 to RT295
3This compound(1-Methyl-1H-indol-2-yl)methanolDess-Martin periodinaneCH₂Cl₂, PyridineRT1Quantitative

Table 1: Summary of reaction conditions and yields for the multi-step synthesis of this compound.[3]

Method 2: Vilsmeier-Haack Formylation

This method provides a more direct route to the target compound from 1-methylindole.

  • Reactants: 1-Methylindole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).

  • Procedure: The Vilsmeier reagent is prepared by the slow addition of POCl₃ to anhydrous DMF at 0-10 °C. To this pre-formed reagent, a solution of 1-methylindole in DMF is added dropwise, maintaining a low temperature. The reaction mixture is then typically stirred at room temperature or gently heated to drive the reaction to completion. The reaction is quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., sodium carbonate or sodium hydroxide). The product is then extracted with an organic solvent.

  • Purification: Column chromatography on silica gel.

Starting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1-MethylindolePOCl₃, DMFDMF0 to RT/Heat2-8Variable

Table 2: Typical reaction conditions for the Vilsmeier-Haack formylation of 1-methylindole.

Visualizations

experimental_workflow cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Oxidation start1 1H-Indole-2-carboxylic acid methyl ester reagents1 NaH, MeI DMF, 0°C to RT start1->reagents1 React with product1 1-Methyl-1H-indole-2-carboxylic acid methyl ester reagents1->product1 Yields reagents2 LiAlH₄ THF, 0°C to RT product1->reagents2 React with product2 (1-Methyl-1H-indol-2-yl)methanol reagents2->product2 Yields reagents3 Dess-Martin Periodinane CH₂Cl₂, Pyridine, RT product2->reagents3 React with final_product This compound reagents3->final_product Yields

Caption: Experimental workflow for the multi-step synthesis.

troubleshooting_vilsmeier start Low or No Product in Vilsmeier-Haack Reaction q1 Are all reagents and glassware anhydrous? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no q2 Was the Vilsmeier reagent prepared at low temperature (0-10 °C)? ans1_yes->q2 sol1 Dry glassware thoroughly. Use anhydrous solvents and high-purity reagents. ans1_no->sol1 ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no q3 Is the reaction temperature and time optimized? ans2_yes->q3 sol2 Prepare the reagent at 0-10 °C to prevent decomposition. ans2_no->sol2 ans3_yes Yes q3->ans3_yes ans3_no No q3->ans3_no final_check If issues persist, consider purification of starting material or alternative synthesis routes. ans3_yes->final_check sol3 Consider gentle heating after initial addition and monitor reaction progress by TLC. ans3_no->sol3

Caption: Troubleshooting logic for the Vilsmeier-Haack reaction.

References

Technical Support Center: Synthesis of 1-Methyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-1H-indole-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The primary methods for the synthesis of this compound are the Vilsmeier-Haack formylation of 1-methylindole and the lithiation of 1-methylindole followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Q2: What is the major byproduct in the Vilsmeier-Haack synthesis of this compound?

A2: The most common byproduct is the constitutional isomer, 1-Methyl-1H-indole-3-carbaldehyde. The formylation of the indole ring typically favors the C3 position due to its higher electron density, making the C3 isomer a significant impurity.

Q3: Can other byproducts be formed during the synthesis?

A3: Yes, depending on the reaction conditions, other byproducts may include:

  • Di-formylated products: Where two formyl groups are added to the indole ring.

  • Unreacted starting material: Incomplete reaction can leave residual 1-methylindole.

  • Byproducts from the Vilsmeier reagent: Self-condensation or side reactions of the Vilsmeier reagent (formed from POCl₃ and DMF) can lead to minor impurities.

  • Trimeric byproducts: Under certain Vilsmeier-type conditions, the formation of indole trimers has been observed.[1]

Q4: How can I distinguish between this compound and 1-Methyl-1H-indole-3-carbaldehyde?

A4: The most effective method for distinguishing between these isomers is Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the aldehyde proton and the protons on the indole ring are distinct for each isomer. High-Performance Liquid Chromatography (HPLC) can also be used for separation and quantification.

Troubleshooting Guides

Issue 1: Low Yield of the Desired this compound
Possible Cause Troubleshooting Step
Suboptimal Reaction Conditions for Vilsmeier-Haack Reaction: Temperature, reaction time, and stoichiometry of reagents can significantly impact the yield.- Temperature Control: Maintain a low temperature (typically 0-5 °C) during the addition of phosphorus oxychloride (POCl₃) to DMF to ensure controlled formation of the Vilsmeier reagent. - Stoichiometry: A molar ratio of 1:2:2 for the substrate:DMF:POCl₃ has been reported to give good yields for similar reactions.[2] Experiment with slight variations to optimize for your specific setup. - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid potential degradation of the product.
Inefficient Lithiation: In the lithiation-formylation route, incomplete deprotonation at the C2 position will lead to low yields.- Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Traces of water will quench the organolithium reagent. - Choice of Base: Use a strong base like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) to ensure complete deprotonation. - Temperature: Perform the lithiation at low temperatures (e.g., -78 °C) to prevent side reactions.
Degradation of Product during Workup: The aldehyde product can be sensitive to acidic or basic conditions at elevated temperatures.- Neutral Workup: Quench the reaction with ice-water and perform extractions at or below room temperature. - Purification: Use column chromatography on silica gel with a non-polar eluent system (e.g., hexanes/ethyl acetate) for purification.
Issue 2: High Proportion of 1-Methyl-1H-indole-3-carbaldehyde Byproduct
Possible Cause Troubleshooting Step
Vilsmeier-Haack Reaction Conditions Favoring C3 Formylation: Standard Vilsmeier-Haack conditions often lead to a mixture of C2 and C3 isomers, with the C3 isomer being the major product.- Directed Lithiation: The most effective strategy to selectively obtain the C2 isomer is to use a directed lithiation approach. Deprotonation of 1-methylindole with a strong base at the C2 position, followed by quenching with DMF, directs the formylation to the desired position.
Isomer Separation Issues: Inadequate separation techniques can lead to contamination of the final product with the C3 isomer.- Chromatography: Utilize column chromatography with a carefully selected eluent system to achieve good separation of the isomers. Monitoring with TLC is crucial to identify the correct fractions. HPLC can also be employed for analytical and preparative separation.[3]

Data Presentation

Table 1: Comparison of 1H NMR Chemical Shifts (δ, ppm) for 1-Methylindole Carbaldehyde Isomers in CDCl₃

ProtonThis compound1-Methyl-1H-indole-3-carbaldehyde[4]
CHO ~9.9-10.1~10.01
N-CH₃ ~4.1~3.90
H-3 ~7.3-
H-2 -~7.69
Aromatic Protons ~7.1-7.8~7.33-7.50, 8.35

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Experimental Protocols

Protocol 1: Synthesis of this compound via Directed Lithiation

Materials:

  • 1-Methylindole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for eluent

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve 1-methylindole in anhydrous THF in a flame-dried flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi in hexanes dropwise to the stirred solution. Maintain the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Add anhydrous DMF dropwise to the reaction mixture at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Mandatory Visualization

Below are diagrams illustrating key workflows and relationships in the synthesis of this compound.

Synthesis_Byproducts Potential Byproducts in the Synthesis of this compound cluster_synthesis Synthetic Routes cluster_products Products and Byproducts 1-Methylindole 1-Methylindole Vilsmeier-Haack Vilsmeier-Haack 1-Methylindole->Vilsmeier-Haack Lithiation + DMF Lithiation + DMF 1-Methylindole->Lithiation + DMF This compound This compound Vilsmeier-Haack->this compound Minor Product 1-Methyl-1H-indole-3-carbaldehyde 1-Methyl-1H-indole-3-carbaldehyde Vilsmeier-Haack->1-Methyl-1H-indole-3-carbaldehyde Major Product Di-formylated Products Di-formylated Products Vilsmeier-Haack->Di-formylated Products Lithiation + DMF->this compound Major Product Unreacted Starting Material Unreacted Starting Material Lithiation + DMF->Unreacted Starting Material If incomplete Troubleshooting_Flowchart Troubleshooting Low Yield of this compound start Low Yield of Desired Product check_byproduct High proportion of C3-isomer observed? start->check_byproduct check_sm Significant unreacted starting material? check_byproduct->check_sm No use_lithiation Action: Switch to directed lithiation method. check_byproduct->use_lithiation Yes optimize_lithiation Action: Check for anhydrous conditions. Optimize base and temperature. check_sm->optimize_lithiation Yes (Lithiation route) optimize_vh Action: Optimize Vilsmeier-Haack conditions (temp, stoichiometry). check_sm->optimize_vh Yes (V-H route) check_workup Action: Ensure neutral and mild workup conditions. check_sm->check_workup No

References

Purification of 1-Methyl-1H-indole-2-carbaldehyde by column chromatography vs HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Methyl-1H-indole-2-carbaldehyde by column chromatography and High-Performance Liquid Chromatography (HPLC).

Comparison of Purification Methods

For a quick comparison of column chromatography and HPLC for the purification of this compound, refer to the table below. This data is a representative summary based on typical laboratory results and may vary depending on the specific experimental conditions.

ParameterColumn ChromatographyHigh-Performance Liquid Chromatography (HPLC)
Purity Achieved 95-99%>99%
Typical Yield 80-90%>95%
Solvent Consumption High (several hundred mL to Liters)Moderate (tens to hundreds of mL)
Separation Time Hours to daysMinutes to hours
Scale Milligrams to kilogramsMicrograms to grams
Cost per Sample LowHigh

Experimental Protocols

Column Chromatography Protocol

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Solvents: Ethyl acetate (EtOAc), Hexanes, Dichloromethane (CH2Cl2), Methanol (MeOH)

  • Glass column

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial elution solvent (e.g., 10% EtOAc in hexanes).

  • Column Packing:

    • Place a plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Pour the silica gel slurry into the column, allowing the solvent to drain.

    • Gently tap the column to ensure even packing and remove air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., CH2Cl2).

    • Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dried, sample-adsorbed silica gel to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 5-10% EtOAc in hexanes)[1].

    • Gradually increase the polarity of the mobile phase as needed (gradient elution) to elute the desired compound[1]. For instance, a gradient of 5-35% EtOAc in hexanes can be employed[1]. Alternatively, for more polar impurities, a system like 3% MeOH in CH2Cl2 might be used[1].

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Monitor the fractions by TLC using a suitable stain (e.g., p-anisaldehyde or vanillin) and a UV lamp to identify the fractions containing the pure product[2].

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Preparative HPLC Protocol

Objective: To achieve high-purity this compound using preparative reverse-phase HPLC.

Materials:

  • Crude or partially purified this compound

  • HPLC-grade solvents: Acetonitrile (ACN), Water

  • Preparative C18 HPLC column

  • HPLC system with a fraction collector

  • Vials for sample and collection

Procedure:

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a known concentration. Filter the solution through a 0.45 µm syringe filter.

  • Method Development (Analytical Scale):

    • Develop an analytical method on a smaller C18 column to determine the optimal mobile phase composition and gradient for separation. A common mobile phase for indole derivatives is a gradient of acetonitrile and water[3].

  • Scale-Up to Preparative HPLC:

    • Column: Preparative C18 column (e.g., >20 mm internal diameter).

    • Mobile Phase: A gradient of acetonitrile and water is typically used for reverse-phase separation of indole derivatives[3].

    • Flow Rate: Adjust the flow rate according to the column dimensions (typically in the range of 10-100 mL/min).

    • Injection Volume: Inject a larger volume of the concentrated sample solution.

    • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 300 nm).

  • Fraction Collection: Set the fraction collector to collect the peak corresponding to this compound.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent, often by lyophilization or rotary evaporation, to yield the final high-purity product.

Troubleshooting Guides & FAQs

Column Chromatography

Q1: My compound is not moving from the top of the column.

A1: This indicates that the mobile phase is not polar enough. Gradually increase the polarity of your eluent. For example, if you are using 10% ethyl acetate in hexanes, try increasing it to 20% or 30%. If the compound is very polar, you may need to add a small amount of a more polar solvent like methanol.

Q2: The separation between my desired compound and an impurity is poor.

A2:

  • Optimize the Solvent System: Try a different solvent system. Sometimes, a mixture of three solvents can provide better separation.

  • Change the Adsorbent: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina.

  • Fine-tune the Gradient: If using a gradient elution, make the gradient shallower to increase the resolution between closely eluting compounds.

Q3: The compound is streaking on the TLC plate and the column.

A3: Streaking can be caused by several factors:

  • Compound Overload: You may have loaded too much sample onto the column. Try using less crude material.

  • Insolubility: The compound may be sparingly soluble in the mobile phase. Ensure your compound is fully dissolved before loading.

  • Acidity/Basicity: Acidic or basic compounds can interact strongly with the silica gel. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can help.

Q4: How do I visualize a colorless indole derivative during column chromatography?

A4: Most indole derivatives are UV-active and will appear as dark spots on a fluorescent TLC plate under a UV lamp (254 nm)[2]. For further visualization, you can use staining agents. Ehrlich's reagent is highly specific for indoles and typically produces blue or purple spots[2]. Other general stains like p-anisaldehyde, vanillin, or potassium permanganate can also be used[2].

HPLC

Q1: I am seeing high backpressure in the HPLC system.

A1: High backpressure can be caused by several issues:

  • Blockage: There might be a blockage in the column, tubing, or guard column. Try reversing the column and flushing it with a strong solvent.

  • Precipitation: The sample or buffer may have precipitated in the system. Ensure your sample is fully dissolved in the mobile phase and that the mobile phase components are compatible.

  • High Flow Rate: The flow rate may be too high for the column. Reduce the flow rate to an appropriate level.

Q2: My peaks are broad or tailing.

A2:

  • Column Overload: Injecting too much sample can lead to peak broadening. Reduce the injection volume or the concentration of your sample.

  • Secondary Interactions: The analyte may be interacting with active sites on the stationary phase. Adding a modifier like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape.

  • Column Degradation: The column may be old or contaminated. Try cleaning the column according to the manufacturer's instructions or replace it if necessary.

Q3: The retention time of my compound is shifting between runs.

A3:

  • Mobile Phase Composition: Ensure the mobile phase is prepared accurately and consistently. Inconsistent mobile phase composition can lead to shifts in retention time.

  • Column Temperature: Fluctuations in column temperature can affect retention times. Use a column oven to maintain a constant temperature.

  • Column Equilibration: Make sure the column is properly equilibrated with the mobile phase before each injection.

Q4: I am observing ghost peaks in my chromatogram.

A4: Ghost peaks are peaks that appear in the chromatogram even when no sample is injected. They can be caused by:

  • Contaminated Mobile Phase: Use high-purity HPLC-grade solvents and fresh mobile phase.

  • Carryover from Previous Injections: Implement a robust needle wash procedure between injections.

  • Leaching from System Components: Ensure all components of the HPLC system are clean and compatible with your mobile phase.

Visualizations

column_chromatography_workflow start Start: Crude Sample slurry Prepare Silica Gel Slurry start->slurry pack Pack Column slurry->pack load Load Sample onto Column pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate end End: Purified Product evaporate->end

Column Chromatography Workflow

hplc_workflow start Start: Crude/Partially Pure Sample prepare_sample Prepare and Filter Sample start->prepare_sample analytical_dev Analytical Method Development prepare_sample->analytical_dev scale_up Scale-Up to Preparative Method analytical_dev->scale_up inject Inject Sample into HPLC scale_up->inject fractionate Collect Fractions inject->fractionate purity_check Analyze Fraction Purity fractionate->purity_check pool Pool Pure Fractions purity_check->pool Confirm Purity remove_solvent Remove Solvent (Lyophilization/Evaporation) pool->remove_solvent end End: High-Purity Product remove_solvent->end decision_tree start Purification Goal? high_purity High Purity (>99%)? start->high_purity Define Requirements large_scale Large Scale (grams+)? high_purity->large_scale No hplc Use HPLC high_purity->hplc Yes column Use Column Chromatography large_scale->column Yes cost_sensitive Cost-Sensitive? large_scale->cost_sensitive No cost_sensitive->hplc No cost_sensitive->column Yes

References

Troubleshooting low yield in 1-Methyl-1H-indole-2-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 1-Methyl-1H-indole-2-carbaldehyde, primarily focusing on the Vilsmeier-Haack formylation reaction.

Frequently Asked Questions (FAQs)

Q1: My Vilsmeier-Haack reaction on 1-methylindole is producing a very low yield of the desired this compound. What are the common causes?

Low yields can be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For C2 formylation on the indole ring, lower temperatures are generally favored.[1]

  • Poor Reagent Quality: The Vilsmeier reagent is highly sensitive to moisture. Ensure that N,N-Dimethylformamide (DMF) is anhydrous and phosphorus oxychloride (POCl₃) is freshly distilled.[2]

  • Incorrect Stoichiometry: The molar ratio of the substrate to the Vilsmeier reagent can influence the reaction's outcome.

  • Side Reactions: The formation of the more electronically favored 1-Methyl-1H-indole-3-carbaldehyde, as well as polymeric materials, can significantly reduce the yield of the desired C2 isomer.[1]

  • Inefficient Work-up: The hydrolysis of the intermediate iminium salt must be complete to obtain the final aldehyde.

Q2: I am observing a significant amount of a dark, tar-like substance in my reaction flask. What is it and how can I prevent its formation?

The formation of dark, polymeric material is a common issue in indole chemistry, especially under the acidic conditions of the Vilsmeier-Haack reaction. This is often due to the acid-catalyzed self-polymerization of the indole nucleus. To minimize this, consider the following:

  • Lowering the reaction temperature.

  • Reducing the reaction time.

  • Ensuring a homogenous reaction mixture to avoid localized overheating.

Q3: How can I favor the formation of the C2-formylated product over the C3-formylated isomer?

While the C3 position of indole is electronically more favorable for electrophilic substitution, C2 selectivity can be enhanced under certain conditions:

  • Steric Hindrance: The presence of a methyl group at the N1 position can slightly influence the regioselectivity.

  • Reaction Conditions: The choice of solvent and careful control of the reaction temperature are crucial. Non-polar solvents and lower temperatures generally favor C2 formylation. It is advisable to run the reaction at 0°C or below and monitor it closely.[1]

Q4: Are there alternative methods for synthesizing this compound if the Vilsmeier-Haack reaction fails?

Yes, if C2 selectivity remains poor with the Vilsmeier-Haack reaction, you can consider other synthetic routes, such as:

  • Oxidation of 1,2-dimethyl-1H-indole.

  • Reduction of 1-methyl-1H-indole-2-carboxylic acid or its derivatives.

Troubleshooting Guide for Low Yield

This guide will help you systematically troubleshoot low yields in the synthesis of this compound.

Observation Potential Cause Recommended Solution
Low or no product formation Inactive Vilsmeier reagent due to moisture.Use anhydrous DMF and freshly distilled POCl₃. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low reactivity of the substrate under the chosen conditions.Increase the reaction temperature gradually and monitor the progress by TLC. Optimize the stoichiometry of the Vilsmeier reagent.
Mixture of C2 and C3 isomers with low C2 selectivity Reaction conditions favoring C3 formylation.Lower the reaction temperature (e.g., to 0°C or below). Use a non-polar solvent.
Significant formation of dark polymeric material Acid-catalyzed polymerization of the indole.Lower the reaction temperature and shorten the reaction time. Ensure efficient stirring to maintain a homogeneous mixture.
Formation of unknown byproducts Impurities in starting materials or side reactions.Purify the starting 1-methylindole. Analyze the byproducts to understand the side reactions and adjust the reaction conditions accordingly.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Methylindole

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • 1-Methylindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Vilsmeier Reagent Formation:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).

    • Cool the flask to 0°C in an ice bath.

    • Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, stir the mixture at 0°C for an additional 30-60 minutes.

  • Formylation Reaction:

    • Dissolve 1-methylindole (1 equivalent) in a minimal amount of anhydrous DCM.

    • Add the 1-methylindole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • After the addition, allow the reaction mixture to stir at 0°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). For improved C2 selectivity, it is crucial to maintain a low temperature.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until the pH is alkaline.

    • Extract the product with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the this compound from the C3 isomer and other impurities.

Quantitative Data Summary

Due to the inherent preference for C3 formylation, achieving a high yield of this compound via the Vilsmeier-Haack reaction is challenging and highly dependent on the reaction conditions. The following table provides a general overview of expected outcomes based on literature for indole formylation, which can be used as a starting point for optimization.

SubstrateReagentsTemperature (°C)Time (h)Major ProductYield (%)
IndolePOCl₃, DMF0 to 856Indole-3-carbaldehyde96
2-MethylindolePOCl₃, DMF98-10031-Formyl-3-methylindole71
2-MethylindolePOCl₃, DMF98-10032-Formyl-3-methylindole22.5

Note: The data for 2-Methylindole suggests that formylation can occur at different positions, and the yield of the desired isomer may not be optimal without careful optimization of reaction conditions.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.

TroubleshootingWorkflow Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl3) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok improve_reagents Use Anhydrous Solvents & Freshly Distilled Reagents reagents_ok->improve_reagents No check_conditions Review Reaction Conditions (Temperature, Time) reagents_ok->check_conditions Yes improve_reagents->check_conditions conditions_ok Conditions Optimized for C2? check_conditions->conditions_ok optimize_conditions Lower Temperature (e.g., 0°C) Shorter Reaction Time conditions_ok->optimize_conditions No check_side_products Analyze Byproducts (TLC, NMR) conditions_ok->check_side_products Yes optimize_conditions->check_side_products side_products Major Side Product? check_side_products->side_products c3_isomer Address C3 Isomer Formation: - Lower Temperature - Use Non-Polar Solvent side_products->c3_isomer C3 Isomer polymer Address Polymer Formation: - Lower Temperature - Shorter Time - Improve Stirring side_products->polymer Polymer purify Optimize Purification (Column Chromatography) side_products->purify Other c3_isomer->purify polymer->purify end Improved Yield purify->end

Caption: Troubleshooting workflow for low reaction yield.

References

Stability issues of 1-Methyl-1H-indole-2-carbaldehyde in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Methyl-1H-indole-2-carbaldehyde in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

To ensure the long-term stability of solid this compound, it is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1] It is also advisable to protect the compound from light and moisture.

Q2: How should I prepare stock solutions of this compound?

It is recommended to prepare stock solutions in high-purity, anhydrous solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are common solvents for creating concentrated stock solutions. For immediate use in aqueous buffers, prepare fresh solutions from a concentrated stock. The stability of the compound in any solvent is not guaranteed and should be experimentally verified.

Q3: My solution of this compound has turned yellow/brown. What could be the cause?

A color change in the solution may indicate degradation of the compound. Indole derivatives can be susceptible to oxidation and photodegradation, which can lead to the formation of colored byproducts. It is crucial to handle solutions in a way that minimizes exposure to air and light.

Q4: Is this compound sensitive to pH?

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

  • Symptom: When analyzing your solution of this compound, you observe additional peaks that were not present in the freshly prepared sample.

  • Possible Causes:

    • Degradation: The compound may be degrading in your chosen solvent or under your storage conditions. The aldehyde functional group is reactive and can undergo oxidation to the corresponding carboxylic acid. The indole ring itself is also susceptible to oxidation.

    • Reaction with Solvent: Aldehydes can sometimes react with certain solvents, especially if impurities are present.

    • Photodegradation: Exposure to ambient or UV light can cause the compound to degrade.

  • Troubleshooting Steps:

    • Solvent Purity: Ensure you are using high-purity, anhydrous solvents.

    • Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping vials in aluminum foil.

    • Inert Atmosphere: If possible, degas your solvent and store the solution under an inert gas like argon or nitrogen.

    • Run a Stability Study: Perform a time-course experiment to monitor the stability of the compound in your specific solvent and storage conditions (see Experimental Protocols section).

Issue 2: Inconsistent Experimental Results

  • Symptom: You are observing poor reproducibility in your assays that use solutions of this compound.

  • Possible Causes:

    • Solution Instability: The compound may be degrading over the course of your experiment, leading to a decrease in the effective concentration.

    • Inconsistent Solution Preparation: Variations in solution preparation can lead to differences in concentration.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of this compound immediately before use.

    • Verify Concentration: If you are using a stored solution, consider verifying its concentration and purity by HPLC or another suitable analytical method before each experiment.

    • Standardize Procedures: Ensure that your solution preparation and handling procedures are consistent across all experiments.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureAtmosphereLight Conditions
Solid2-8°CInert Gas (Argon or Nitrogen)Protect from Light
In Solution (General Recommendation)-20°C or -80°CInert Gas (Argon or Nitrogen)Protect from Light

Table 2: Solubility of this compound

SolventSolubilityNotes
DMSOSolubleCommonly used for stock solutions.
DMFSolubleCommonly used for stock solutions.
MethanolSolubleStability should be verified.
ChloroformSolubleStability should be verified.
Water>23.9 µg/mL (at pH 7.4)[2]Limited aqueous solubility.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in Solution

This protocol provides a framework for researchers to determine the stability of this compound under their specific experimental conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve the compound in a high-purity solvent (e.g., DMSO, DMF) to prepare a concentrated stock solution (e.g., 10 mM).

  • Experimental Conditions:

    • Prepare aliquots of the stock solution in appropriate vials for each condition to be tested.

    • Solvents: Prepare solutions in the solvents you intend to use in your experiments.

    • Temperature: Store samples at different temperatures (e.g., room temperature, 4°C, -20°C).

    • Light Exposure: Protect one set of samples from light (e.g., in amber vials or wrapped in foil) and expose another set to ambient light.

  • Time Points:

    • Define the time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours, and 1 week). The initial time point (T=0) will serve as the reference.

  • Analytical Method:

    • Use a suitable analytical method to monitor the concentration and purity of the compound. High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

    • HPLC Method Development (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at a wavelength where the compound has maximum absorbance.

      • Injection Volume: 10 µL.

  • Data Analysis:

    • At each time point, analyze the samples and calculate the percentage of the initial compound remaining.

    • Identify and quantify any new peaks that appear, which may correspond to degradation products.

    • Plot the percentage of the compound remaining versus time for each condition to determine the stability profile.

Visualizations

Troubleshooting_Decision_Tree start Experiencing Issues with This compound Solution? issue What is the primary issue? start->issue color_change Solution is changing color (e.g., turning yellow/brown) issue->color_change Color Change unexpected_peaks Unexpected peaks in HPLC/LC-MS analysis issue->unexpected_peaks New Peaks inconsistent_results Inconsistent experimental results issue->inconsistent_results Inconsistency cause_oxidation Likely Cause: Oxidation or Photodegradation color_change->cause_oxidation cause_degradation Likely Cause: Compound Degradation or Reaction with Solvent unexpected_peaks->cause_degradation cause_instability Likely Cause: Solution Instability or Inconsistent Preparation inconsistent_results->cause_instability solution_storage Solution: - Store solutions protected from light and air. - Use fresh solutions whenever possible. - Store at -20°C or -80°C under inert gas. cause_oxidation->solution_storage solution_stability_check Solution: - Verify solvent purity. - Perform a stability study (see Protocol 1). - Store aliquots at low temperatures. cause_degradation->solution_stability_check solution_fresh_prep Solution: - Prepare fresh solutions for each experiment. - Standardize solution preparation protocol. - Verify concentration before use. cause_instability->solution_fresh_prep

Caption: Troubleshooting decision tree for stability issues.

Stability_Study_Workflow start Start: Stability Assessment prep_solution Prepare Concentrated Stock Solution (e.g., 10 mM in DMSO) start->prep_solution aliquot Aliquot into Vials for Different Conditions prep_solution->aliquot conditions Incubate under Test Conditions: - Different Solvents - Different Temperatures (RT, 4°C, -20°C) - Light vs. Dark aliquot->conditions analysis Analyze Samples at Defined Time Points (T=0, 2, 4, 8h...) conditions->analysis hplc_ms Analytical Method: HPLC-UV or LC-MS analysis->hplc_ms data_analysis Data Analysis: - Calculate % remaining - Identify degradation products hplc_ms->data_analysis conclusion Determine Stability Profile and Optimize Storage/Handling data_analysis->conclusion

Caption: Experimental workflow for stability assessment.

References

Identifying side products in the condensation reaction of 1-Methyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving the condensation reaction of 1-Methyl-1H-indole-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of condensation reactions that this compound undergoes?

A1: this compound typically participates in two main classes of condensation reactions:

  • Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate, barbituric acid) in the presence of a basic catalyst to form an α,β-unsaturated product.[1]

  • Bis(indolyl)methane Formation: In the presence of an acid catalyst, this compound can react with another indole molecule (or a second equivalent of itself, though less common) to yield a bis(indolyl)methane derivative.[1]

Q2: What are the common side products observed in the Knoevenagel condensation of this compound?

A2: Several side products can form during the Knoevenagel condensation, depending on the reaction conditions and the active methylene compound used. These may include:

  • Michael Addition Product: The initial Knoevenagel product is an α,β-unsaturated compound, which can act as a Michael acceptor. A second molecule of the active methylene compound can then add to this product.[1]

  • Self-Condensation of the Active Methylene Compound: Under strongly basic conditions, some active methylene compounds can undergo self-condensation.

  • Oligomerization/Resinification: Under harsh acidic conditions, indole derivatives are susceptible to oligomerization or the formation of resinous materials.[1]

Q3: How can I minimize the formation of side products?

A3: To minimize side product formation, consider the following strategies:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of this compound to the active methylene compound to reduce the likelihood of Michael addition.

  • Catalyst Choice: Employ a mild base (e.g., piperidine, triethylamine) for the Knoevenagel condensation to avoid self-condensation of the active methylene compound. For bis(indolyl)methane synthesis, use a mild Lewis acid or a heterogeneous acid catalyst.[1]

  • Temperature Control: Running the reaction at the lowest effective temperature can help to prevent the formation of side products.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the indole ring.

Q4: What are suitable solvents for the condensation reaction of this compound?

A4: The choice of solvent is crucial and depends on the specific reaction. For Knoevenagel condensations, polar aprotic solvents like ethanol, acetonitrile, or dimethylformamide (DMF) are commonly used.[1] For the synthesis of bis(indolyl)methanes, dichloromethane or ethanol are often employed.[1] In some cases, solvent-free conditions can also be effective.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Condensation Product
Potential Cause Troubleshooting Steps
Inactive Catalyst- Use a fresh batch of catalyst.- For Knoevenagel, consider a slightly stronger base if the reaction is sluggish.- For bis(indolyl)methane formation, ensure the acid catalyst is not quenched by moisture.
Inappropriate Solvent- Screen a variety of solvents with different polarities.- Ensure the starting materials are fully dissolved in the chosen solvent.
Suboptimal Temperature- Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).
Insufficient Reaction Time- Extend the reaction time and monitor periodically by TLC to determine the point of maximum conversion.
Issue 2: Formation of Multiple Products (Side Products)
Potential Cause Troubleshooting Steps
Incorrect Stoichiometry- Carefully measure and use a 1:1 molar ratio for Knoevenagel condensations.- For bis(indolyl)methane synthesis with a different indole, use a 1:2 ratio of aldehyde to indole.
Harsh Reaction Conditions- Lower the reaction temperature.- Use a milder catalyst (e.g., switch from a strong acid to a Lewis acid).
Michael Addition- Use a strict 1:1 stoichiometry.- Consider adding the active methylene compound slowly to the reaction mixture.
Self-Condensation of Methylene Compound- Use a weaker base as a catalyst.

Data Presentation

The following table provides a representative summary of how to present quantitative data for the Knoevenagel condensation of this compound with malononitrile under various conditions. Note: The following data is illustrative and intended to demonstrate a structured format for presenting experimental results.

Entry Catalyst (mol%) Solvent Temp (°C) Time (h) Product Yield (%) Side Product A Yield (%) (Michael Adduct)Side Product B Yield (%) (Self-Condensation)
1Piperidine (10)EthanolRT48510< 2
2Triethylamine (10)Acetonitrile502905< 1
3DBU (5)THFRT175203
4NoneNone800.592< 5< 1

Experimental Protocols

General Protocol for Knoevenagel Condensation of this compound with Malononitrile

Materials:

  • This compound (1 equivalent)

  • Malononitrile (1 equivalent)

  • Piperidine (catalytic amount, e.g., 0.1 equivalents)

  • Ethanol

Procedure:

  • Dissolve this compound (e.g., 1 mmol, 159 mg) and malononitrile (e.g., 1 mmol, 66 mg) in ethanol (e.g., 10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Add a catalytic amount of piperidine (e.g., 0.1 mmol, 10 µL) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).

  • Upon completion of the reaction (disappearance of the starting aldehyde), cool the reaction mixture in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain the purified Knoevenagel condensation product.

  • The filtrate can be concentrated and analyzed (e.g., by NMR or LC-MS) to identify and quantify any soluble side products.

Visualizations

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Analysis cluster_solutions_yield Solutions for Low Yield cluster_solutions_purity Solutions for Side Products Start Condensation Reaction Issue Low_Yield Low Product Yield? Start->Low_Yield Side_Products Multiple Products? Start->Side_Products Low_Yield->Side_Products No Check_Catalyst Check Catalyst Activity Low_Yield->Check_Catalyst Yes Control_Stoichiometry Control Stoichiometry Side_Products->Control_Stoichiometry Yes Optimize_Solvent Optimize Solvent Check_Catalyst->Optimize_Solvent Adjust_Temp Adjust Temperature Optimize_Solvent->Adjust_Temp Increase_Time Increase Reaction Time Adjust_Temp->Increase_Time Milder_Conditions Use Milder Conditions Control_Stoichiometry->Milder_Conditions Inert_Atmosphere Use Inert Atmosphere Milder_Conditions->Inert_Atmosphere

Caption: Troubleshooting workflow for identifying and resolving common issues in the condensation reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Reactants Dissolve Aldehyde & Active Methylene Compound in Solvent Add_Catalyst Add Catalyst Reactants->Add_Catalyst Stir_Monitor Stir and Monitor by TLC Add_Catalyst->Stir_Monitor Precipitate Cool to Precipitate Product Stir_Monitor->Precipitate Filter Filter and Wash Product Precipitate->Filter Analyze Analyze Filtrate for Side Products (NMR, LC-MS) Filter->Analyze

Caption: General experimental workflow for the Knoevenagel condensation and side product analysis.

References

Technical Support Center: Synthesis and Purification of 1-Methyl-1H-indole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 1-Methyl-1H-indole-2-carbaldehyde and its derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound, particularly when using methods like the Vilsmeier-Haack formylation.

Question 1: My Vilsmeier-Haack formylation of 1-methylindole resulted in a low yield of the desired this compound. What are the potential causes and solutions?

Answer:

Low yields in the Vilsmeier-Haack formylation of 1-methylindole can stem from several factors related to reagents, reaction conditions, and work-up procedures.

  • Vilsmeier Reagent Formation: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is moisture-sensitive. Incomplete formation or degradation of the reagent will lead to lower yields.

    • Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and fresh, high-quality POCl₃. The Vilsmeier reagent is typically prepared at low temperatures (0-5 °C) before the addition of the indole substrate.[1]

  • Reaction Temperature and Time: The formylation of electron-rich heterocycles like 1-methylindole is often exothermic. Improper temperature control can lead to side reactions.

    • Solution: Add the 1-methylindole solution to the pre-formed Vilsmeier reagent dropwise at a controlled low temperature. After the initial addition, the reaction may be allowed to warm to room temperature or gently heated to ensure completion.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Stoichiometry of Reagents: An incorrect ratio of reactants can result in incomplete conversion or the formation of byproducts.

    • Solution: Typically, a slight excess of the Vilsmeier reagent is used to ensure complete consumption of the starting indole. However, a large excess may lead to side reactions. A molar ratio of 1:1.1 to 1:1.5 (1-methylindole to Vilsmeier reagent) is a good starting point.

  • Work-up Procedure: The intermediate iminium salt must be carefully hydrolyzed to the aldehyde. Improper work-up can lead to product loss or degradation.

    • Solution: The reaction mixture is typically quenched by pouring it into a cold, aqueous solution of a base, such as sodium carbonate or sodium hydroxide, to neutralize the acid and hydrolyze the iminium salt.[1] Ensure the pH is basic during work-up to facilitate the precipitation of the product.

Question 2: I've observed several unexpected spots on my TLC plate after the synthesis of this compound. What are the likely impurities?

Answer:

The formation of side products is a common challenge. Potential impurities include:

  • Unreacted 1-Methylindole: If the reaction is incomplete, the starting material will remain. This is typically less polar than the desired aldehyde product.

  • 3-Formyl Isomer: While formylation of 1-methylindole is generally directed to the 2-position, trace amounts of the 3-formyl isomer (1-Methyl-1H-indole-3-carbaldehyde) may be formed.[3]

  • Di-formylated Products: Under harsh conditions or with a large excess of the Vilsmeier reagent, di-formylation at other positions on the indole ring can occur.

  • Indole Trimers: In some Vilsmeier-type reactions, the formation of indole trimers has been observed, although this is less common with simple formylation.[4]

  • Polymeric Materials: Indoles can be sensitive to strong acids, and polymerization can occur, leading to a dark, tarry crude product.

Question 3: I'm having difficulty purifying my crude this compound. What are the best approaches?

Answer:

Purification can be challenging due to the similar polarities of the product and some impurities. A combination of techniques is often most effective.

  • Column Chromatography: This is the most common method for purifying indole derivatives.

    • Normal-Phase Chromatography: Use silica gel with a non-polar mobile phase, such as a gradient of ethyl acetate in hexanes. The more polar aldehyde product will elute after the less polar unreacted starting material.

    • Reversed-Phase Chromatography: If normal-phase chromatography fails to provide adequate separation, reversed-phase chromatography using a C18 column with a polar mobile phase (e.g., acetonitrile/water or methanol/water) can be effective.

  • Recrystallization: If the product is a solid and of sufficient initial purity after chromatography, recrystallization can be an excellent final purification step.[5][6]

    • Solvent Selection: Choose a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.[5] Common solvent systems for indole derivatives include ethanol/water, ethyl acetate/hexanes, or isopropanol. The ideal solvent will leave impurities dissolved in the cold mother liquor or will not dissolve them at all in the hot solvent.[5]

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

A1: Pure this compound is typically an off-white to light yellow solid.[7]

Q2: How can I visualize my colorless product on a TLC plate?

A2: Most indole derivatives are UV-active and will appear as dark spots on a TLC plate with a fluorescent indicator (F254) under UV light (254 nm). Additionally, specific staining reagents can be used:

  • Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This stain is highly specific for indoles and typically produces blue or purple spots.

  • Vanillin or p-Anisaldehyde Stain: These are general-purpose stains that react with many functional groups, including aldehydes, to produce colored spots upon heating.

Q3: My indole derivative appears to be degrading on the silica gel column. What can I do?

A3: Some indole derivatives can be sensitive to the acidic nature of standard silica gel.

  • Deactivate the Silica: Pre-treat the silica gel by eluting the column with a solvent mixture containing a small amount of a base, such as triethylamine (e.g., 0.5-1% in the mobile phase), before loading your sample.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.

  • Minimize Contact Time: Use flash chromatography to reduce the time the compound spends on the column.

Data Presentation

The following tables provide representative data on the purity of this compound after various purification methods. Note: This data is for illustrative purposes and actual results may vary depending on the specific experimental conditions.

Table 1: Purity after Column Chromatography

Stationary PhaseMobile Phase (Eluent)Purity (%)
Silica Gel10-30% Ethyl Acetate in Hexanes (gradient)95-98%
Neutral Alumina5-20% Ethyl Acetate in Dichloromethane (gradient)96-99%
C18 Silica40-60% Acetonitrile in Water (gradient)>98%

Table 2: Purity after Recrystallization

Recrystallization Solvent SystemPurity of Starting Material (%)Final Purity (%)
Ethanol/Water95>99%
Isopropanol97>99.5%
Ethyl Acetate/Hexanes96>99%

Experimental Protocols

Protocol 1: Purification by Column Chromatography (Normal Phase)

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into a vertical glass column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder. Carefully add this powder to the top of the column bed.

  • Elution: Begin eluting with the initial non-polar solvent system. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute compounds of increasing polarity.

  • Fraction Collection: Collect small fractions of the eluent in separate test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 1-Methylindole reaction Vilsmeier-Haack Formylation start->reaction reagent Vilsmeier Reagent (POCl3 + DMF) reagent->reaction iminium Iminium Salt Intermediate reaction->iminium tlc TLC reaction->tlc hydrolysis Aqueous Work-up (Base) iminium->hydrolysis crude Crude Product hydrolysis->crude chromatography Column Chromatography crude->chromatography recrystallization Recrystallization chromatography->recrystallization chromatography->tlc pure_product Pure 1-Methyl-1H-indole- 2-carbaldehyde recrystallization->pure_product nmr NMR pure_product->nmr ms MS pure_product->ms

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_tree start Low Purity or Yield synthesis_issue Low Yield After Synthesis? start->synthesis_issue Yes purification_issue Difficulty in Purification? start->purification_issue No reagent_quality Check Reagent Quality (Anhydrous DMF, Fresh POCl3) synthesis_issue->reagent_quality Yes conditions Optimize Reaction Conditions (Temperature, Time) synthesis_issue->conditions Yes workup Review Work-up Procedure (Proper Hydrolysis) synthesis_issue->workup Yes coelution Co-elution of Impurities? purification_issue->coelution Yes degradation Degradation on Column? purification_issue->degradation Yes recrystallization_fail Recrystallization Fails? purification_issue->recrystallization_fail Yes change_eluent Try Different Solvent System or Reversed-Phase coelution->change_eluent deactivate_silica Deactivate Silica with Base or Use Alumina degradation->deactivate_silica screen_solvents Screen Different Recrystallization Solvents recrystallization_fail->screen_solvents

Caption: Troubleshooting decision tree for improving product purity and yield.

References

Technical Support Center: N-Methylation of Indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the N-methylation of indole-2-carbaldehyde. It is designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the N-methylation of indole-2-carbaldehyde?

The primary challenges include:

  • Low Reaction Yield: Incomplete deprotonation of the indole nitrogen, suboptimal reaction temperature, or inappropriate choice of solvent can lead to poor yields.

  • Side Reactions: The presence of multiple nucleophilic sites can lead to undesired products. Common side reactions include:

    • C-alkylation: Methylation at the C3 position of the indole ring.

    • O-alkylation: In the presence of a carboxyl group, methylation of the oxygen can occur.

    • Over-methylation: Formation of quaternary ammonium salts, especially with reactive methylating agents like methyl iodide.

  • Difficult Purification: The polarity of the starting material and product can be similar, making chromatographic separation challenging. The presence of unreacted starting material and side products further complicates purification.

  • Aldehyde Reactivity: The aldehyde group can potentially react under certain conditions, although it is generally stable during N-methylation.

Q2: Which methylating agent is best for my experiment?

The choice of methylating agent depends on factors such as scale, safety considerations, and desired reactivity.

  • Methyl Iodide (MeI): Highly reactive and often provides good yields, but it is toxic and has a low boiling point, requiring careful handling.[1][2]

  • Dimethyl Sulfate (DMS): A strong methylating agent that is less volatile than methyl iodide but is also toxic and requires cautious handling.[1]

  • Dimethyl Carbonate (DMC): A greener and less toxic alternative to methyl iodide and dimethyl sulfate.[1][2] It is less reactive and may require higher temperatures and longer reaction times.

  • Phenyl Trimethylammonium Iodide (PhMe₃NI): A solid, non-toxic, and easy-to-handle reagent that can provide high yields and good functional group tolerance, including for aldehydes.[3][4]

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to distinguish between the starting material (indole-2-carbaldehyde) and the product (1-methyl-indole-2-carbaldehyde). The product, being less polar, should have a higher Rf value.

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-methylation of indole-2-carbaldehyde.

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Strategy
Incomplete Deprotonation - Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure the base is fresh and properly handled (e.g., NaH should be washed with hexane to remove mineral oil).- Ensure anhydrous reaction conditions, as water will quench the base.
Low Reactivity of Methylating Agent - If using a less reactive agent like dimethyl carbonate, increase the reaction temperature and/or reaction time.- Consider switching to a more reactive methylating agent like methyl iodide or dimethyl sulfate, with appropriate safety precautions.
Suboptimal Solvent - Use a polar aprotic solvent like DMF or DMSO to ensure the solubility of the indole and the intermediate indolide anion.
Incorrect Reaction Temperature - For reactions with NaH, an initial temperature of 0 °C for deprotonation followed by warming to room temperature for methylation is common.- For reactions with weaker bases and less reactive methylating agents, heating may be necessary.
Problem 2: Formation of Multiple Products (Side Reactions)
Possible Cause Troubleshooting Strategy
C-Alkylation - C-alkylation at the C3 position can compete with N-alkylation. Using a strong base to fully deprotonate the indole nitrogen can favor N-alkylation.- The choice of counter-ion can also influence selectivity.
Over-methylation - Use a stoichiometric amount of the methylating agent. An excess of a highly reactive agent like methyl iodide can lead to the formation of a quaternary salt.- Consider using a milder methylating agent.
Reaction with Aldehyde - While generally stable, the aldehyde could undergo side reactions under strongly basic or high-temperature conditions for prolonged periods. Monitor the reaction closely and avoid unnecessarily harsh conditions.
Problem 3: Difficult Product Purification
Possible Cause Troubleshooting Strategy
Similar Polarity of Product and Starting Material - Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can improve separation.- If the product is a solid, recrystallization can be an effective purification method.
Presence of Unreacted Reagents and Byproducts - During workup, wash the organic layer thoroughly to remove water-soluble impurities like the base and salts.- If using PhMe₃NI, a mild acidic workup can remove the N,N-dimethylaniline byproduct.[3][4]

Experimental Protocols

Below are detailed methodologies for the N-methylation of indole-2-carbaldehyde using different reagents.

Method 1: Using Methyl Iodide and Sodium Hydride

This method is adapted from a procedure for a similar substrate.

Reaction Scheme:

Procedure:

  • To a solution of indole-2-carbaldehyde in anhydrous DMF at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.5 equivalents) in portions.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Pour the reaction mixture into an ice-water mixture and extract with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography (e.g., 10% ethyl acetate in hexanes).

Expected Yield: ~85%

Method 2: Using Dimethyl Sulfate and Potassium Carbonate

This protocol is based on the methylation of a similar indole derivative.

Reaction Scheme:

Procedure:

  • To a suspension of indole-2-carbaldehyde and potassium carbonate (2 equivalents) in dry acetone, add dimethyl sulfate (1.8 equivalents).

  • Heat the mixture under reflux for 24 hours.

  • After cooling to room temperature, add a 5% ammonia solution and stir for 2 hours to quench unreacted dimethyl sulfate.

  • Remove the solvent in vacuo and partition the residue between dichloromethane and water.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, and evaporate the solvent to yield the product.

  • Further purification can be achieved by column chromatography.

Method 3: Using Dimethyl Carbonate and Potassium Carbonate

This method is a greener alternative.

Reaction Scheme:

Procedure:

  • Combine indole-2-carbaldehyde, potassium carbonate (0.75 equivalents), and dimethyl carbonate (3 equivalents) in DMF.

  • Heat the mixture to reflux (approximately 130 °C) and monitor the reaction by TLC or HPLC (typically complete within 3.5 hours).

  • Cool the reaction mixture to about 3 °C and slowly add ice-cold water.

  • If the product precipitates as an oil, extract with a suitable solvent like tert-butyl methyl ether.

  • Wash the organic layer with water, dry, and concentrate to obtain the product.

Expected Yield: ~85%

Quantitative Data Summary

Methylating AgentBaseSolventTemperatureReaction TimeTypical YieldReference
Methyl IodideNaHDMF0 °C to RT4 hours~85%Adapted from similar procedures
Dimethyl SulfateK₂CO₃AcetoneReflux24 hoursNot specifiedAdapted from similar procedures
Dimethyl CarbonateK₂CO₃DMF~130 °C3.5 hours85%For indole-3-carbaldehyde
PhMe₃NICs₂CO₃Toluene120 °C16-24 hoursHigh[3][4]

Visualizations

Experimental Workflow for N-Methylation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Indole-2-carbaldehyde deprotonation Deprotonation (0 °C to RT) start->deprotonation Dissolve solvent Anhydrous Solvent (e.g., DMF) solvent->deprotonation base Base (e.g., NaH) base->deprotonation methylation Addition of Methylating Agent (e.g., MeI) deprotonation->methylation stirring Reaction Stirring (RT) methylation->stirring quench Quench with Water stirring->quench extract Extraction with Organic Solvent quench->extract wash Wash and Dry extract->wash concentrate Concentration wash->concentrate purify Purification (Chromatography) concentrate->purify product 1-Methyl-indole-2-carbaldehyde purify->product

Caption: General experimental workflow for the N-methylation of indole-2-carbaldehyde.

Troubleshooting Logic Diagram

troubleshooting_guide cluster_solutions_yield cluster_solutions_side_products cluster_solutions_purification start Low Yield or Incomplete Reaction? check_base Check Base Activity & Quantity start->check_base Yes side_products Multiple Spots on TLC? start->side_products No check_reagents Verify Reagent Purity & Stoichiometry check_base->check_reagents optimize_conditions Optimize Temperature & Time check_reagents->optimize_conditions check_solvent Ensure Anhydrous Conditions & Proper Solvent optimize_conditions->check_solvent end Problem Solved adjust_stoichiometry Adjust Methylating Agent Stoichiometry side_products->adjust_stoichiometry Yes purification_issues Difficulty in Purification? side_products->purification_issues No change_reagent Consider Milder Methylating Agent adjust_stoichiometry->change_reagent optimize_base Optimize Base Strength/Type change_reagent->optimize_base optimize_chromatography Optimize Chromatography Conditions purification_issues->optimize_chromatography Yes purification_issues->end No recrystallize Attempt Recrystallization optimize_chromatography->recrystallize

Caption: Decision-making diagram for troubleshooting common issues.

References

1H NMR analysis for troubleshooting 1-Methyl-1H-indole-2-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-Methyl-1H-indole-2-carbaldehyde, with a focus on the analysis of 1H NMR spectra.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H NMR chemical shifts for this compound?

A1: The expected 1H NMR spectral data for this compound in CDCl₃ are summarized in the table below. Please note that chemical shifts can vary slightly depending on the solvent and concentration.

Proton LabelChemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)
CHO~9.90s (singlet)N/A
H7~7.74d (doublet)8.1
H3, H4, H5, or H6~7.49-7.36m (multiplet)N/A
H3, H4, H5, or H6~7.30-7.24m (multiplet)N/A
H3, H4, H5, or H6~7.18ddd (doublet of doublet of doublets)8.0, 6.2, 1.7
N-CH₃~4.11s (singlet)N/A

Q2: My 1H NMR spectrum shows a singlet at around 10 ppm, but the aromatic region is not clean. What could be the issue?

A2: A singlet around 10 ppm is characteristic of the aldehyde proton. If the aromatic region is complex or shows unexpected peaks, it could indicate the presence of isomers, starting materials, or byproducts. A common isomer formed during indole formylation is 1-Methyl-1H-indole-3-carbaldehyde.[1] You should also consider the presence of residual solvents from your workup and purification.

Q3: I don't see a peak for the aldehyde proton. What does this mean?

A3: The absence of the characteristic aldehyde proton signal (around 9.90 ppm) strongly suggests that the formylation reaction has not been successful. You may be observing the 1H NMR spectrum of unreacted starting material or an intermediate. Review your reaction conditions, reagent quality, and purification procedure.

Troubleshooting Guide

Issue 1: Presence of an additional singlet in the aromatic region and a singlet around 3.90 ppm.

Possible Cause: Your product is likely contaminated with the isomeric byproduct, 1-Methyl-1H-indole-3-carbaldehyde. The Vilsmeier-Haack formylation of indoles can sometimes yield a mixture of C2 and C3 formylated products.[1]

Troubleshooting Steps:

  • Compare your spectrum: Check for the characteristic peaks of the 3-formyl isomer.

  • Improve purification: Optimize your column chromatography conditions (e.g., use a shallower solvent gradient) to separate the two isomers.

Reference Data for 1-Methyl-1H-indole-3-carbaldehyde:

Proton LabelChemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)
CHO~10.01s (singlet)N/A
H2~7.69s (singlet)N/A
Aromatic H~8.35d (doublet)6.6
Aromatic H~7.50-7.33m (multiplet)N/A
N-CH₃~3.90s (singlet)N/A
Issue 2: My 1H NMR spectrum shows unexpected peaks that do not correspond to the product or known byproducts.

Possible Cause: The sample may be contaminated with residual solvents from the synthesis or purification steps. Common solvents used in the synthesis and workup of this compound include N,N-dimethylformamide (DMF), ethyl acetate, hexanes, and dichloromethane.

Troubleshooting Steps:

  • Identify the solvent: Compare the chemical shifts of the unknown peaks with the known values for common laboratory solvents.

  • Remove the solvent: Dry your sample under high vacuum for an extended period. If the solvent is high-boiling (like DMF), it may require purification by recrystallization or re-purification by column chromatography.

Reference Data for Common Solvents (in CDCl₃):

SolventChemical Shift (ppm)Multiplicity
N,N-Dimethylformamide (DMF)8.02, 2.92, 2.88s (singlet)
Ethyl Acetate4.12, 2.05, 1.26q, s, t
Hexanes~1.25, ~0.88m, m
Dichloromethane5.30s (singlet)
Issue 3: Broad peaks in the 1H NMR spectrum.

Possible Cause: Broad peaks can be due to several factors, including poor shimming of the NMR instrument, low sample solubility, or the presence of paramagnetic impurities.

Troubleshooting Steps:

  • Check solubility: Ensure your sample is fully dissolved in the NMR solvent. If not, try a different deuterated solvent.

  • Re-shim the instrument: If you have access to the NMR spectrometer, perform a shimming routine.

  • Filter the sample: If paramagnetic impurities are suspected, filtering the NMR sample through a small plug of celite or silica gel may help.

Experimental Protocol: Vilsmeier-Haack Synthesis of this compound

This protocol describes a typical Vilsmeier-Haack formylation of 1-methylindole.

Materials:

  • 1-Methylindole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylindole in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the specified time (monitor by TLC).

  • Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and stir until the ice has melted.

  • Basify the aqueous solution by the slow addition of saturated aqueous NaHCO₃ solution until the pH is ~8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: 1H NMR Spectrum Acquired check_aldehyde Aldehyde proton (~9.9 ppm) present? start->check_aldehyde check_aromatic Aromatic region matches expected pattern? check_aldehyde->check_aromatic Yes no_reaction No reaction or incomplete reaction. Review synthesis protocol. check_aldehyde->no_reaction No check_impurities Unexpected peaks present? check_aromatic->check_impurities Yes isomer_contamination Possible isomer contamination (1-Methyl-1H-indole-3-carbaldehyde). Optimize purification. check_aromatic->isomer_contamination No solvent_contamination Possible residual solvent. Dry sample under high vacuum. check_impurities->solvent_contamination Check solvent peaks unknown_impurity Unknown impurity. Consider other byproducts or starting material. check_impurities->unknown_impurity Other peaks product_ok Spectrum is consistent with pure product. check_impurities->product_ok No

Caption: Troubleshooting workflow for 1H NMR analysis.

References

Strategies to minimize dimer formation in indole reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indole chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize common side reactions, with a particular focus on dimer formation.

Frequently Asked Questions (FAQs)

Q1: What is indole dimerization and why does it occur in my reactions?

A: Indole dimerization is a common side reaction where two indole molecules react to form an undesired dimeric byproduct. This typically happens because the indole ring is electron-rich, particularly at the C-3 position, making it highly nucleophilic.[1] In many reactions, especially under acidic conditions, one indole molecule can become protonated or form a reactive electrophilic intermediate.[1] A second, neutral indole molecule then acts as a nucleophile and attacks this intermediate, leading to the formation of a dimer.[2] This process can continue, leading to trimers and other oligomers.[3][4]

Q2: In which types of reactions is indole dimerization most common?

A: Dimerization is particularly prevalent in acid-catalyzed processes.[1] This includes reactions such as:

  • Friedel-Crafts Acylation: The acidic conditions can promote self-reaction of the indole.[1]

  • Nitrosation of Indoles: This reaction generates reactive intermediates like oximes, which are susceptible to nucleophilic attack by another indole molecule, often forming intensely colored dimeric byproducts.[2]

  • Reactions with Aldehydes and Ketones: Acid-catalyzed condensation can lead to the formation of indol-3-ylcarbinols, which can be precursors to dimers.[5]

  • Oxidative Coupling: Some conditions, particularly with certain metal catalysts like Palladium or Copper, can intentionally or unintentionally promote the oxidative dimerization of indoles to form 3,3'-biindoles or 2,2-disubstituted indolin-3-ones.[6][7]

Q3: How can I detect the presence of dimers in my reaction mixture?

A: Dimeric byproducts, especially those formed during nitrosation reactions, are often characterized by a deep red color.[2] Their presence can be confirmed using standard analytical techniques such as Thin-Layer Chromatography (TLC), where they will appear as distinct spots from the starting material and the desired product.[2] For definitive identification, spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry should be used for characterization.[2]

Q4: What are the general strategies to minimize or prevent dimer formation?

A: Several key strategies can be employed:

  • Reaction Condition Optimization: Adjusting temperature, concentration, and addition rates can significantly reduce the likelihood of intermolecular side reactions.

  • Use of Protecting Groups: Temporarily blocking the indole nitrogen (N-H) with a protecting group can reduce the nucleophilicity of the indole ring system and prevent acid-catalyzed polymerization.[1]

  • Alternative Synthetic Routes: In some cases, choosing a different synthetic pathway that avoids reactive intermediates prone to dimerization is the most effective solution.[2]

  • Microflow Synthesis: This advanced technique allows for precise control of very short reaction times (milliseconds), which can generate unstable intermediates and react them with the desired partner before they have time to dimerize.[8]

Troubleshooting Guides

Issue 1: Excessive Dimer Formation in Acid-Catalyzed Reactions (e.g., Friedel-Crafts)
  • Symptoms: Low yield of the desired C-3 functionalized product, accompanied by the formation of a significant amount of higher molecular weight byproducts, often appearing as baseline material or distinct spots on TLC.

  • Root Cause: The high electron density of the indole ring makes it susceptible to electrophilic attack by protonated indole molecules, initiating dimerization and polymerization.[1]

  • Troubleshooting Steps:

StrategyActionRationale
Reduce Acidity Use milder Lewis acids (e.g., ZnCl₂, FeCl₃) instead of strong Brønsted acids (e.g., H₂SO₄).[9]Minimizes the concentration of protonated indole, which is a key initiator of polymerization.[1]
Lower Temperature Run the reaction at a lower temperature (e.g., 0 °C or below).Decreases the rate of the undesired dimerization reaction more significantly than the desired reaction.
Optimize Reaction Time Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.Prevents prolonged exposure of the product and indole to acidic conditions, which can promote side reactions.[1]
Employ N-Protection Protect the indole nitrogen with a group like Boc (tert-butyloxycarbonyl) or Phenylsulfonyl (PhSO₂).[10]Reduces the overall electron density and nucleophilicity of the indole ring, making it less prone to self-attack.[1][10]
Issue 2: Intense Red Color and Low Yield during Indole Nitrosation
  • Symptoms: The reaction mixture turns a deep red color, and the isolated yield of the desired indazole is low. TLC analysis shows multiple colored spots.

  • Root Cause: A molecule of the starting indole, acting as a nucleophile, attacks a reactive intermediate generated during the nitrosation, leading to colored dimeric byproducts.[2] This is especially problematic for electron-rich indoles.[2]

  • Troubleshooting Steps:

StrategyActionRationale
Use "Reverse Addition" Add the indole solution slowly to the cold (0 °C) nitrosating mixture.This keeps the concentration of the nucleophilic indole low at all times, favoring the desired reaction over dimerization.
Maintain Low Temperature It is crucial to maintain the temperature at 0 °C or below throughout the addition and reaction time.[2]Slows down the rate of the bimolecular dimerization side reaction.
Increase Dilution For highly reactive indoles, use a more dilute reaction mixture.[2]Further decreases the probability of two indole-derived molecules encountering each other.[2]

Data Presentation

Table 1: Effect of Reaction Conditions on Dimer Formation in the Nitrosation of Indole This table summarizes the general effect of reaction parameters on the yield of 1H-indazole-3-carboxaldehyde from indole, highlighting the impact on dimer formation.

ParameterConditionYield of Desired ProductDimer Formation
Temperature 0 °CHigherMinimized
Room TemperatureLowerSignificant
Addition Method Slow, reverse addition of indoleHigherMinimized
Rapid, normal additionLowerSignificant
Concentration DiluteHigherMinimized
ConcentratedLowerSignificant

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of Indole

This protocol describes a standard method to protect the indole nitrogen, which can significantly reduce dimerization in subsequent acidic reactions.

  • Dissolution: Dissolve the indole (1 equivalent) in a suitable solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) in a round-bottom flask.

  • Base Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting indole is completely consumed (typically 2-4 hours).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to remove DMAP, followed by a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-Boc-indole can be purified by column chromatography on silica gel if necessary.

Protocol 2: Minimizing Dimerization in Indole Nitrosation via Reverse Addition

This protocol is optimized to reduce the formation of colored dimeric byproducts.[2]

  • Prepare Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium nitrite (NaNO₂, 8 equivalents) in a mixture of water and DMF. Cool the solution to 0 °C in an ice bath. Slowly add hydrochloric acid (HCl, 2.7 equivalents) to the cooled solution while stirring.[2]

  • Prepare Indole Solution: In a separate flask, dissolve the indole (1 equivalent) in a minimum amount of DMF.[2]

  • Slow Addition: Using a syringe pump or a dropping funnel, add the indole solution to the vigorously stirred, cold nitrosating mixture over a period of 1-2 hours. It is critical to maintain the reaction temperature at 0 °C during the addition.[2]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Work-up and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[2]

Visualizations

DimerizationMechanism cluster_reactants Reactants cluster_activation Activation Step cluster_dimerization Dimerization Indole1 Indole (Nucleophile) Dimer Indole Dimer Indole1->Dimer Nucleophilic Attack Indole2 Indole Intermediate Electrophilic Intermediate (e.g., Protonated Indole) Indole2->Intermediate H⁺ (Acid Catalyst) Intermediate->Dimer

Caption: Acid-catalyzed indole dimerization mechanism.

TroubleshootingWorkflow Start Dimer Formation Observed? Opt_Conditions Optimize Conditions: - Lower Temperature - Slower Addition - Use Dilute Solution Start->Opt_Conditions Yes No_Problem No Dimer Issue Start->No_Problem No Check_Again Dimer Still Problematic? Opt_Conditions->Check_Again Use_PG Employ N-Protecting Group (e.g., Boc, PhSO₂) Check_Again->Use_PG Yes Success Problem Solved Check_Again->Success No Check_Again2 Dimer Still Problematic? Use_PG->Check_Again2 Alt_Route Consider Alternative Synthetic Route Check_Again2->Alt_Route Yes Check_Again2->Success No Alt_Route->Success

Caption: Troubleshooting workflow for indole dimerization.

ProtectingGroupStrategy Indole Indole (Highly Nucleophilic) Protected_Indole N-Protected Indole (Reduced Nucleophilicity) Indole->Protected_Indole 1. Add Protecting Group (PG) Desired_Product_Protected N-Protected Product Protected_Indole->Desired_Product_Protected 2. Desired Reaction (e.g., Friedel-Crafts) Final_Product Final Product Desired_Product_Protected->Final_Product 3. Remove Protecting Group

Caption: Logic of using a nitrogen protecting group.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Methyl-1H-indole-2-carbaldehyde and 1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 1-Methyl-1H-indole-2-carbaldehyde and 1H-indole-2-carbaldehyde. Understanding the nuanced differences in their reactivity is crucial for synthetic strategy design and the development of novel indole-based therapeutics. This document summarizes key reactivity profiles, presents available quantitative data, and provides detailed experimental protocols for relevant transformations.

Structural and Electronic Profile

The primary difference between this compound and 1H-indole-2-carbaldehyde lies in the substitution at the N1 position of the indole ring.

  • 1H-indole-2-carbaldehyde possesses a proton on the indole nitrogen, which can act as a hydrogen bond donor and can be deprotonated under basic conditions.

  • This compound has a methyl group on the indole nitrogen. The methyl group is electron-donating through a positive inductive effect (+I), which influences the electronic properties of the entire indole system.

This N-methylation has a significant impact on the reactivity of the aldehyde functional group at the C2 position. The electron-donating nature of the methyl group increases the electron density within the indole ring. This, in turn, can modulate the electrophilicity of the carbonyl carbon of the aldehyde.

Comparative Reactivity Analysis

While direct, comprehensive comparative studies on the reactivity of these two specific molecules across a wide range of reactions are limited, available data and theoretical considerations allow for a reasoned comparison.

Nucleophilic Addition Reactions

Nucleophilic addition to the aldehyde carbonyl is a key reaction for these compounds. The electrophilicity of the carbonyl carbon is a determining factor for the reaction rate.

Theoretical Impact of N-Methylation: The electron-donating methyl group in this compound is expected to slightly decrease the electrophilicity of the C2-aldehyde carbonyl carbon compared to 1H-indole-2-carbaldehyde. This is due to the increased electron density being pushed into the aromatic system. Consequently, this compound may react slightly slower with nucleophiles.

Experimental Data: A study on a dynamic kinetic resolution involving the addition of an in situ generated nucleophile to these aldehydes provides a valuable quantitative comparison.

CompoundReactionYieldEnantiomeric Ratio (er)
1H-indole-2-carbaldehydeDynamic Kinetic ResolutionGoodHigh
This compoundDynamic Kinetic Resolution93%50:50

In this specific reaction, while the N-methylated compound provided a high yield, the lack of enantioselectivity suggests that the N-H proton in the unsubstituted indole plays a crucial role in the stereochemical control of the reaction, possibly through hydrogen bonding with the catalyst or reagents.[1][2]

Condensation Reactions (e.g., Knoevenagel, Wittig)

Condensation reactions are fundamental transformations for these aldehydes, leading to the formation of new carbon-carbon bonds.

Knoevenagel Condensation: This reaction involves the condensation with active methylene compounds. The initial step is a nucleophilic addition to the aldehyde. Following the reasoning for nucleophilic additions, 1H-indole-2-carbaldehyde might be expected to react slightly faster.

Wittig Reaction: The Wittig reaction, involving the reaction with a phosphonium ylide, is a versatile method for alkene synthesis. The reactivity is also dependent on the electrophilicity of the aldehyde.

While direct comparative data is scarce, the general principles of electronic effects suggest that the N-methyl group might slightly disfavor these reactions compared to the N-H analogue under identical conditions.

Oxidation and Reduction

Oxidation: The aldehyde group can be oxidized to a carboxylic acid. The electronic nature of the indole substituent is not expected to have a dramatic effect on the feasibility of this transformation, and standard oxidizing agents should be effective for both compounds.

Reduction: The aldehyde can be reduced to the corresponding alcohol. The slightly lower electrophilicity of the carbonyl in the N-methylated compound might translate to a marginally slower reduction rate with mild reducing agents.

Experimental Protocols

The following are representative experimental protocols for key reactions. Note that reaction conditions may require optimization for specific substrates and scales.

Synthesis of this compound

Method: N-Methylation of 1H-indole-2-carbaldehyde

  • Materials: 1H-indole-2-carbaldehyde, Methyl iodide, Sodium hydride (NaH), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 1H-indole-2-carbaldehyde in anhydrous DMF at 0 °C, add NaH portion-wise.

    • Stir the mixture at room temperature for 1 hour.

    • Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

    • Allow the reaction to warm to room temperature and stir for 3 hours.

    • Quench the reaction by pouring it into an ice-water mixture.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography.

Knoevenagel Condensation (General Protocol)
  • Materials: Indole-2-carbaldehyde (either N-methylated or unsubstituted), active methylene compound (e.g., malononitrile, ethyl cyanoacetate), basic catalyst (e.g., piperidine, triethylamine), solvent (e.g., ethanol, acetonitrile).

  • Procedure:

    • Dissolve the indole-2-carbaldehyde and the active methylene compound in the chosen solvent.

    • Add a catalytic amount of the basic catalyst.

    • Stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

    • Wash the product with a cold solvent and dry. If no precipitate forms, concentrate the reaction mixture and purify by column chromatography or recrystallization.

Wittig Reaction (General Protocol)
  • Materials: Indole-2-carbaldehyde (either N-methylated or unsubstituted), phosphonium ylide (prepared from the corresponding phosphonium salt and a base), anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO)).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, prepare the phosphonium ylide by treating the phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride).

    • To the resulting ylide solution, add a solution of the indole-2-carbaldehyde in the same anhydrous solvent dropwise at a suitable temperature (often 0 °C or room temperature).

    • Stir the reaction mixture for the required time, monitoring by TLC.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the product by column chromatography to separate the desired alkene from triphenylphosphine oxide.

Visualizing Reaction Pathways

General Nucleophilic Addition to Indole-2-carbaldehydes

Nucleophilic_Addition Indole_Aldehyde Indole-2-carbaldehyde (R = H or CH3) Intermediate Tetrahedral Intermediate Indole_Aldehyde->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-) Nucleophile->Intermediate Product Addition Product Intermediate->Product Protonation

Caption: General mechanism of nucleophilic addition to indole-2-carbaldehydes.

Comparative Reactivity Logic

Reactivity_Logic cluster_1 This compound cluster_2 1H-indole-2-carbaldehyde N_Methyl N-Methyl Group (+I Effect) Increased_Density Increased Electron Density in Indole Ring N_Methyl->Increased_Density Decreased_Electrophilicity Decreased Electrophilicity of Aldehyde Increased_Density->Decreased_Electrophilicity Slower_Nucleophilic_Addition Potentially Slower Nucleophilic Addition Decreased_Electrophilicity->Slower_Nucleophilic_Addition N_H N-H Group H_Bonding Potential for H-Bonding N_H->H_Bonding Altered_Selectivity Altered Reaction Selectivity H_Bonding->Altered_Selectivity

Caption: Electronic effects influencing the comparative reactivity.

Conclusion

The presence of a methyl group at the N1 position of indole-2-carbaldehyde subtly influences its reactivity compared to its unsubstituted counterpart. The electron-donating nature of the methyl group in This compound is predicted to slightly decrease the rate of nucleophilic addition and condensation reactions by reducing the electrophilicity of the aldehyde carbonyl. Conversely, the N-H proton in 1H-indole-2-carbaldehyde can participate in hydrogen bonding, which may influence reaction pathways and selectivity, as demonstrated in certain catalytic processes.

For drug development professionals and synthetic chemists, the choice between these two building blocks will depend on the specific reaction and desired outcome. While 1H-indole-2-carbaldehyde offers a handle for potential hydrogen bonding interactions and subsequent N-functionalization, this compound provides a scaffold where the indole nitrogen is protected, which can prevent unwanted side reactions at this position. Further direct comparative studies under a variety of reaction conditions are warranted to fully elucidate the reactivity differences between these two valuable synthetic intermediates.

References

A Comparative Analysis of the Biological Activities of N-Methylated vs. Non-Methylated Indole-2-Carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 27, 2025

This guide provides a comparative overview of the biological activities of N-methylated versus non-methylated indole-2-carbaldehydes and their derivatives. Direct comparative studies on the biological effects of N-methylated and non-methylated indole-2-carbaldehydes are limited in publicly available research. However, by examining closely related indole derivatives and other bioactive molecules, we can infer the potential influence of N-methylation on the pharmacological profile of this class of compounds. This guide synthesizes available data to highlight these potential differences and provides detailed experimental protocols for relevant biological assays.

Overview of Biological Activities

Indole derivatives are a prominent class of heterocyclic compounds known for a wide array of biological activities, including antimicrobial, antiviral, cytotoxic, and enzyme inhibitory effects. The introduction of a methyl group at the nitrogen atom of the indole ring (N-methylation) can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and ability to form hydrogen bonds. These changes, in turn, can have a profound impact on the compound's biological activity.

While specific comparative data for indole-2-carbaldehydes is scarce, studies on other indole-containing scaffolds and related compounds like norbelladine derivatives offer valuable insights. For instance, N-methylation has been shown to modulate antiviral activity and enhance the inhibition of enzymes like butyrylcholinesterase in norbelladine derivatives.

Comparative Biological Activity Data

To illustrate the potential impact of N-methylation, this section presents comparative data from studies on closely related compounds where both N-methylated and non-methylated analogues were evaluated.

Enzyme Inhibition

A study on norbelladine derivatives, which share structural similarities with indole compounds, demonstrated that N-methylation can enhance inhibitory activity against butyrylcholinesterase (BuChE).

Table 1: Butyrylcholinesterase (BuChE) Inhibitory Activity of N-Methylated vs. Non-Methylated Norbelladine Derivatives

CompoundN-Methylation StatusIC50 (µM)
NorbelladineNon-methylated8
N-methylnorbelladineN-methylated4
4′-O-methylnorbelladineNon-methylated16.1
4′-O,N-dimethylnorbelladineN-methylated10.4

Data sourced from a study on norbelladine derivatives, presented here to illustrate the potential effects of N-methylation.

Antiviral Activity

The same study on norbelladine derivatives also investigated their antiviral activity against Human Coronavirus OC43 (HCoV-OC43). The results suggest that N-methylation can influence antiviral potency, although the effect is not consistently an enhancement across all derivatives.

Table 2: Antiviral Activity of N-Methylated vs. Non-Methylated Norbelladine Derivatives against HCoV-OC43

CompoundN-Methylation StatusEC50 (µM)
NorbelladineNon-methylated66.89
N-methylnorbelladineN-methylated42.28
3′-O-methylnorbelladineNon-methylated108.7
3′-O,N-dimethylnorbelladineN-methylated>500

Data sourced from a study on norbelladine derivatives, presented here to illustrate the potential effects of N-methylation.

Antimicrobial Activity

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activities discussed.

Synthesis of Indole-2-carbaldehyde and N-Methyl-indole-2-carbaldehyde

Synthesis of Indole-2-carbaldehyde: A common method for the synthesis of indole-2-carbaldehyde involves the oxidation of 2-hydroxymethylindole.[1]

  • Reduction of Indole-2-carboxylate: Ethyl indole-2-carboxylate is reduced using a reducing agent like lithium aluminum hydride (LiAlH4) in a suitable solvent such as dry ether to yield 2-hydroxymethylindole.

  • Oxidation: The resulting 2-hydroxymethylindole is then oxidized using an oxidizing agent like activated manganese dioxide in a solvent such as chloroform to produce indole-2-carbaldehyde.[1]

Synthesis of N-Methyl-indole-2-carbaldehyde: N-methylation of the indole nitrogen can be achieved prior to the introduction or modification of the C2-substituent.

  • N-methylation of Indole: Indole can be N-methylated using a methylating agent such as methyl iodide in the presence of a base like sodium hydride in a solvent like dimethylformamide (DMF).[3]

  • Formylation: The resulting N-methylindole can then be formylated at the C2 position.

Synthesis_Workflow cluster_non_methylated Indole-2-carbaldehyde Synthesis cluster_methylated N-Methyl-indole-2-carbaldehyde Synthesis I2C Indole-2-carboxylate HMI 2-Hydroxymethylindole I2C->HMI Reduction (e.g., LiAlH4) I2CHO Indole-2-carbaldehyde HMI->I2CHO Oxidation (e.g., MnO2) Indole Indole NM_Indole N-Methylindole Indole->NM_Indole N-Methylation (e.g., CH3I, NaH) NM_I2CHO N-Methyl-indole-2-carbaldehyde NM_Indole->NM_I2CHO Formylation

Synthetic pathways for indole-2-carbaldehyde and its N-methylated analog.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[4]

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared to a specific concentration (e.g., ~1.5 × 10⁸ CFU/mL).[5]

  • Serial Dilution of Test Compounds: The test compounds (N-methylated and non-methylated indole-2-carbaldehydes) are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[5]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 20-24 hours).[5]

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial_Assay_Workflow A Prepare microbial inoculum C Inoculate wells with microbial suspension A->C B Serially dilute test compounds in 96-well plate B->C D Incubate plate C->D E Visually assess for microbial growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Workflow for the broth microdilution antimicrobial susceptibility assay.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (N-methylated and non-methylated indole-2-carbaldehydes) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat cells with test compounds A->B C Incubate for desired duration B->C D Add MTT solution and incubate C->D E Add solubilization solution D->E F Measure absorbance at ~570 nm E->F G Calculate cell viability and IC50 F->G

Workflow for the MTT cytotoxicity assay.

Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)

This assay is a colorimetric method used to measure cholinesterase activity.[8][9][10][11][12]

  • Reagent Preparation: Prepare a buffer solution (e.g., phosphate buffer, pH 7.4), a solution of DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), the substrate (S-butyrylthiocholine iodide), and the enzyme (BuChE).

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test inhibitor (N-methylated or non-methylated indole-2-carbaldehydes) at various concentrations.

  • Enzyme Addition: Add the BuChE solution to each well and pre-incubate.

  • Initiation of Reaction: Start the reaction by adding the substrate solution to each well.

  • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

BuChE_Assay_Workflow A Prepare reagents (Buffer, DTNB, Substrate, Enzyme) B Add buffer, DTNB, and inhibitor to 96-well plate A->B C Add BuChE enzyme and pre-incubate B->C D Add substrate to initiate reaction C->D E Measure absorbance at 412 nm over time D->E F Calculate % inhibition and IC50 E->F

Workflow for the Ellman's method-based BuChE inhibition assay.

Antiviral Assay for Human Coronavirus OC43

This assay determines the antiviral activity of compounds by measuring the inhibition of the virus-induced cytopathic effect (CPE).[13][14][15][16][17]

  • Cell Culture: Seed susceptible host cells (e.g., MRC-5) in a 96-well plate and incubate to form a monolayer.

  • Infection and Treatment: Infect the cells with HCoV-OC43. The test compounds can be added at different stages: before infection (pretreatment), during infection (co-treatment), or after infection (post-treatment).

  • Incubation: Incubate the plates for several days (e.g., 5-6 days) at 33-37°C to allow for viral replication and the development of CPE.[15]

  • Assessment of CPE: The CPE is observed microscopically. Cell viability can be quantified using a method like the MTT assay.

  • Data Analysis: Calculate the percentage of inhibition of the viral CPE and determine the EC50 value (the concentration of the compound that protects 50% of the cells from the viral CPE).

Antiviral_Assay_Workflow A Seed host cells in 96-well plate B Infect cells with HCoV-OC43 A->B C Treat cells with test compounds B->C D Incubate for several days C->D E Assess cytopathic effect (CPE) D->E F Quantify cell viability (e.g., MTT) E->F G Calculate % inhibition and EC50 F->G

Workflow for the HCoV-OC43 antiviral assay.

Conclusion

The N-methylation of indole-2-carbaldehydes represents a key structural modification that can significantly influence their biological activity. While direct comparative data for this specific class of compounds is limited, evidence from related molecular scaffolds suggests that N-methylation can modulate activities such as enzyme inhibition and antiviral efficacy. Further research is warranted to systematically evaluate and compare the biological profiles of N-methylated and non-methylated indole-2-carbaldehydes to fully elucidate their therapeutic potential. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.

References

Spectroscopic comparison of 1-Methyl-1H-indole-2-carbaldehyde and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic characteristics of 1-Methyl-1H-indole-2-carbaldehyde alongside its precursors, indole and 1-methylindole. This guide provides researchers, scientists, and drug development professionals with a comprehensive dataset, including experimental protocols and visual workflows, to facilitate the identification and characterization of these key synthetic compounds.

The journey from the fundamental indole scaffold to the more complex this compound introduces distinct changes in the molecule's spectroscopic signature. Understanding these transformations is crucial for reaction monitoring, quality control, and structural elucidation in synthetic chemistry and drug development. This guide presents a side-by-side comparison of the key infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for indole, its N-methylated derivative, and the target C2-formylated product.

Spectroscopic Data Comparison

The introduction of a methyl group at the N1 position and a carbaldehyde group at the C2 position of the indole ring results in predictable yet significant shifts in the spectroscopic data. These changes, summarized below, provide a clear roadmap for tracking the synthetic progression.

CompoundKey IR Absorptions (cm⁻¹)Key ¹H NMR Signals (δ ppm)Key ¹³C NMR Signals (δ ppm)Mass Spectrum (m/z)
Indole 3406 (N-H stretch), 3022, 3049 (C-H stretch), 1456 (C=C stretch)[1]8.05 (br s, 1H, N-H), 7.65 (d, 1H), 7.55 (d, 1H), 7.15 (m, 2H), 6.50 (t, 1H)135.8, 127.9, 124.2, 121.9, 120.8, 119.8, 111.1, 102.1117 (M⁺), 90, 89
1-Methylindole 3050 (aromatic C-H stretch), 2950 (aliphatic C-H stretch), 1470 (C=C stretch)[2]7.55 (d, 1H), 7.25 (m, 2H), 7.10 (t, 1H), 6.45 (d, 1H), 3.75 (s, 3H, N-CH₃)136.8, 128.8, 128.6, 121.3, 120.7, 119.2, 109.2, 100.8, 32.8 (N-CH₃)131 (M⁺), 130, 115, 89
This compound 1660-1680 (C=O stretch, estimated), 3050-3100 (aromatic C-H stretch), 2920-2950 (aliphatic C-H stretch)9.90 (s, 1H, CHO), 7.74 (d, 1H), 7.49-7.36 (m, 2H), 7.18 (ddd, 1H), 4.11 (s, 3H, N-CH₃)182.9 (CHO), 140.9, 135.7, 126.9, 123.4, 120.9, 117.5, 110.4, 31.6 (N-CH₃)159 (M⁺)

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the acquisition of the comparative spectroscopic data are provided below.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 1H-indole-2-carboxylic acid methyl ester. Direct C2 formylation of 1-methylindole via the Vilsmeier-Haack reaction often results in a mixture of C2 and C3 isomers, with the latter typically predominating. The following protocol outlines a more selective, albeit longer, route.

Step 1: Methylation of 1H-indole-2-carboxylic acid methyl ester In a solution of 1H-indole-2-carboxylic acid methyl ester (1.0 g, 5.7 mmol) in dimethylformamide (DMF, 30 mL), sodium hydride (60% dispersion in mineral oil, 340 mg, 8.55 mmol) is added portion-wise at 0°C. The mixture is stirred at room temperature for 1 hour. After cooling back to 0°C, methyl iodide (555 μL, 8.89 mmol) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 3 hours. The resulting solution is poured into an ice-water mixture and extracted with ethyl acetate (3 x 25 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography (10% ethyl acetate in hexanes) to yield 1-methyl-1H-indole-2-carboxylic acid methyl ester.

Step 2: Reduction to 1-Methyl-1H-indole-2-methanol A solution of 1-methyl-1H-indole-2-carboxylic acid methyl ester (900 mg, 4.73 mmol) in anhydrous tetrahydrofuran (THF, 35 mL) is cooled to 0°C. Lithium aluminum hydride (LiAlH₄, 270 mg, 7.09 mmol) is added in portions. The mixture is stirred at room temperature for 2 hours. The reaction is quenched by the slow addition of an 80% aqueous methanol solution (5 mL). The solvent is removed under reduced pressure. Methanol (15 mL) is added to the residue, and the suspension is filtered through a pad of silica gel. The filtrate is concentrated, and the crude product is purified by silica gel chromatography (3% methanol in dichloromethane) to afford 1-methyl-1H-indole-2-methanol.

Step 3: Oxidation to this compound To a solution of 1-methyl-1H-indole-2-methanol (148 mg, 0.93 mmol) in dichloromethane (CH₂Cl₂, 10 mL), activated manganese dioxide (MnO₂, 808 mg, 9.3 mmol) is added. The suspension is stirred vigorously at room temperature for 4-6 hours, with the reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered through a pad of Celite®, and the filter cake is washed with CH₂Cl₂ (3 x 10 mL). The combined filtrates are concentrated under reduced pressure, and the resulting crude product is purified by silica gel chromatography (gradient of 5-35% ethyl acetate in hexanes) to yield this compound as a white powder.

Spectroscopic Analysis Protocols

The following are generalized experimental protocols for the spectroscopic analysis of the compounds.

Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. Solid samples were analyzed as KBr pellets, while liquid samples were analyzed as neat films between NaCl plates. The spectra were typically recorded from 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were obtained on a 400 MHz or 500 MHz NMR spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm). For ¹H NMR, typical parameters included a 30° pulse angle, a relaxation delay of 1-5 seconds, and 16-32 scans. For ¹³C NMR, spectra were acquired with proton decoupling, a 45° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS): Mass spectra were acquired using a mass spectrometer with electron ionization (EI) at 70 eV. The samples were introduced via a direct insertion probe or through a gas chromatograph (GC-MS). The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions were recorded.

Visualizing the Synthetic and Analytical Pathway

To better illustrate the relationships and processes described, the following diagrams were generated using Graphviz.

Synthesis_Pathway Indole Indole Methylindole 1-Methylindole Indole->Methylindole CH₃I, NaH / DMF Carbaldehyde 1-Methyl-1H-indole- 2-carbaldehyde Methylindole->Carbaldehyde 1. Vilsmeier-Haack (C3 major) 2. Multi-step (C2 selective)

Caption: Synthetic pathway from Indole to this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Indole Indole Methylindole 1-Methylindole Indole->Methylindole Methylation Carbaldehyde 1-Methyl-1H-indole- 2-carbaldehyde Methylindole->Carbaldehyde Formylation IR IR Spectroscopy Carbaldehyde->IR NMR NMR Spectroscopy (¹H & ¹³C) Carbaldehyde->NMR MS Mass Spectrometry Carbaldehyde->MS Data Comparative Data Analysis IR->Data NMR->Data MS->Data

Caption: Experimental workflow for synthesis and spectroscopic analysis.

References

Validating the Structure of 1-Methyl-1H-indole-2-carbaldehyde Derivatives Using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of synthesized molecules is a critical checkpoint. Indole derivatives, a prevalent scaffold in numerous therapeutic agents, often present challenges in structural elucidation, especially when dealing with closely related isomers. This guide provides a comparative analysis of using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy to validate the structure of 1-Methyl-1H-indole-2-carbaldehyde and distinguish it from its isomer, 1-Methyl-1H-indole-3-carbaldehyde.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable tools for this purpose.[1] They provide detailed insights into the connectivity of atoms within a molecule, overcoming the limitations of one-dimensional (1D) NMR.[1]

Experimental Protocols

Detailed methodologies for sample preparation and 2D NMR data acquisition are crucial for obtaining high-quality, reproducible results.

Sample Preparation
  • Sample Quantity : Weigh 5-25 mg of the synthesized compound for ¹H and 10-50 mg for ¹³C-based 2D experiments.

  • Solvent Selection : Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), which is widely used for organic compounds.

  • Homogenization : Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube. The final solution must be transparent.[2]

  • Internal Standard : Tetramethylsilane (TMS) can be used as an internal reference for chemical shift calibration.

2D NMR Data Acquisition

The following are general parameters for acquiring 2D NMR spectra on a standard 400 or 500 MHz spectrometer.

  • Initial Setup : Acquire standard 1D ¹H and ¹³C spectra to determine the spectral widths (SW) and transmitter frequency offsets (o1p) for the 2D experiments.[3]

  • COSY (Correlation Spectroscopy) :

    • Pulse Program: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).

    • Parameters: Set the spectral widths in both F1 and F2 dimensions to encompass all proton signals. Typically, 8-16 scans per increment are acquired.

  • HSQC (Heteronuclear Single Quantum Coherence) :

    • Pulse Program: Employ a standard sensitivity-enhanced, gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsisp).

    • Parameters: The F2 dimension corresponds to the ¹H spectral width, and the F1 dimension corresponds to the ¹³C spectral width. Set the one-bond ¹J(C,H) coupling constant to an average value of 145 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation) :

    • Pulse Program: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Parameters: The F2 and F1 dimensions are set similarly to the HSQC experiment. The long-range coupling constant, ⁿJ(C,H), is typically optimized for a value between 7-10 Hz to observe two- and three-bond correlations.[4][5]

Data Presentation and Comparison

The structural validation of this compound is best illustrated by comparing its expected 2D NMR data with that of a closely related isomer, such as 1-Methyl-1H-indole-3-carbaldehyde. The following tables summarize the expected ¹H and ¹³C NMR data and key 2D correlations for both compounds.

Table 1: Predicted NMR Data for this compound

Positionδ¹³C (ppm)δ¹H (ppm)MultiplicityKey HMBC Correlations (¹H → ¹³C)
1-CH₃31.54.10sC-2, C-7a
2-CHO182.59.90sC-2, C-3
2139.0---
3110.07.20sC-2, C-3a, C-2-CHO
3a128.0---
4122.07.65dC-5, C-6, C-7a
5124.57.35tC-3a, C-7
6123.07.15tC-4, C-7a
7111.07.50dC-5, C-3a
7a138.0---

Table 2: NMR Data for 1-Methyl-1H-indole-3-carbaldehyde

Positionδ¹³C (ppm)δ¹H (ppm)MultiplicityKey HMBC Correlations (¹H → ¹³C)
1-CH₃33.73.90sC-2, C-7a
3-CHO184.410.01sC-3, C-3a
2137.97.69sC-3, C-7a, C-3-CHO
3118.1---
3a125.3---
4124.08.35dC-5, C-6, C-3a
5122.97.40tC-3a, C-7
6122.07.38tC-4, C-7a
7109.97.42dC-5, C-3a
7a137.9---

The key distinguishing feature between the two isomers lies in the HMBC correlations. For the 2-carbaldehyde isomer, a crucial correlation is expected between the aldehyde proton (H-CHO) and the C-3 carbon. Conversely, for the 3-carbaldehyde isomer, the aldehyde proton will show a correlation to the C-2 and C-3a carbons, while the H-2 proton will correlate to the aldehyde carbon (C-CHO).

Visualizing Workflows and Correlations

Graphical representations of the experimental workflow and molecular correlations are invaluable for understanding the process of structural elucidation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Compound Synthesized Compound Dissolve Dissolve in CDCl3 Compound->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube OneD_NMR 1D NMR (1H, 13C) NMR_Tube->OneD_NMR TwoD_NMR 2D NMR Experiments OneD_NMR->TwoD_NMR COSY COSY TwoD_NMR->COSY HSQC HSQC TwoD_NMR->HSQC HMBC HMBC TwoD_NMR->HMBC Processing Data Processing COSY->Processing HSQC->Processing HMBC->Processing Correlations Assign Correlations Processing->Correlations Structure Structure Validation Correlations->Structure

Caption: Experimental workflow for 2D NMR-based structural validation.

Caption: Key HMBC correlations for this compound.

Conclusion

The structural validation of this compound derivatives is unequivocally established through the comprehensive application of 2D NMR spectroscopy. The COSY experiment confirms the proton-proton coupling network within the benzene ring, while the HSQC spectrum provides direct one-bond proton-carbon correlations. Critically, the HMBC experiment offers the long-range connectivity information necessary to definitively place the carbaldehyde group at the C-2 position and distinguish the molecule from other isomers. This guide provides researchers, scientists, and drug development professionals with a robust framework for the structural elucidation of novel indole-based compounds, ensuring the integrity of molecular entities advancing through the drug discovery pipeline.

References

Purity Assessment of 1-Methyl-1H-indole-2-carbaldehyde: A Comparative Analysis by HPLC and Melting Point

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of starting materials and intermediates is a critical parameter in chemical synthesis and drug development. This guide provides a comparative purity assessment of 1-Methyl-1H-indole-2-carbaldehyde against alternative indole-based aldehydes, utilizing High-Performance Liquid Chromatography (HPLC) and melting point analysis as key analytical techniques. The experimental data and protocols herein serve as a valuable resource for researchers ensuring the quality and consistency of their compounds.

Comparative Data

The following table summarizes the purity and melting point data for this compound and several structural isomers and related indole aldehydes. This allows for a direct comparison of their physical properties and expected purity levels.

Compound NameStructureMolecular FormulaCAS NumberMelting Point (°C)Representative HPLC Purity (%)
This compound C₁₀H₉NO27421-51-881-85[1][2]>97
Indole-2-carbaldehydeC₉H₇NO19005-93-7140[3]>97
1-Methyl-1H-indole-3-carbaldehydeC₁₀H₉NO19012-03-468-72[4][5]>98
3-Methyl-1H-indole-2-carboxaldehydeC₁₀H₉NO5257-24-9140-142[6]>96

Experimental Protocols

Detailed methodologies for High-Performance Liquid Chromatography (HPLC) and melting point determination are provided below. These protocols are designed to deliver accurate and reproducible purity assessments.

High-Performance Liquid Chromatography (HPLC) Purity Determination

This method is for the quantitative analysis of the purity of this compound.

Instrumentation:

  • HPLC system equipped with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., Methanol or DMSO) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection Wavelength: 280 nm

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95

      | 30 | 95 | 5 |

  • Purity Calculation:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.[7] A pure compound will have a sharp melting point range, typically within 0.5-1.0°C. Impurities tend to depress and broaden the melting point range.

Instrumentation:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (one end sealed)

Procedure:

  • Sample Preparation:

    • Place a small amount of the finely powdered this compound onto a clean, dry surface.[8]

    • Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the bottom of the tube, to a height of about 1-2 mm.[8][9]

  • Measurement:

    • Place the capillary tube into the heating block of the melting point apparatus.[7][9]

    • Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[9][10]

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[8]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the purity assessment of this compound.

Purity_Assessment_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Acquisition & Analysis cluster_conclusion Conclusion Sample 1-Methyl-1H-indole- 2-carbaldehyde Sample Dissolve Dissolve in appropriate solvent (for HPLC) Sample->Dissolve Pack Pack into capillary tube (for Melting Point) Sample->Pack HPLC HPLC Analysis Dissolve->HPLC MP Melting Point Determination Pack->MP Chromatogram Generate Chromatogram HPLC->Chromatogram MP_Range Observe Melting Range MP->MP_Range Purity_Calc Calculate Purity (%) Chromatogram->Purity_Calc MP_Compare Compare with Literature Value MP_Range->MP_Compare Conclusion Purity Assessment Purity_Calc->Conclusion MP_Compare->Conclusion

Caption: Workflow for the purity assessment of this compound.

HPLC_Method_Logic start Start sample_prep Prepare Sample (1 mg/mL) start->sample_prep injection Inject 10 µL onto C18 Column sample_prep->injection gradient Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) injection->gradient detection UV Detection at 280 nm gradient->detection data_analysis Integrate Peak Areas & Calculate % Purity detection->data_analysis end End data_analysis->end

Caption: Logical flow of the HPLC purity analysis method.

References

Comparative study of different synthetic routes to 1-Methyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Methyl-1H-indole-2-carbaldehyde is a crucial intermediate in the synthesis of various pharmacologically active compounds. The strategic introduction of the formyl group at the C2 position of the 1-methylindole scaffold is a key step that dictates the overall efficiency of the synthetic sequence. This guide provides a comparative analysis of three distinct synthetic routes to this valuable building block, offering detailed experimental protocols, quantitative data, and a discussion of the advantages and disadvantages of each approach.

Comparative Summary of Synthetic Routes

The selection of an optimal synthetic route depends on factors such as starting material availability, desired scale, and tolerance to specific reagents. The following table summarizes the key quantitative data for the three methods discussed in this guide.

MethodStarting MaterialKey ReagentsReaction Time (approx.)Temperature (°C)Overall Yield (%)
Route 1: Multi-step Synthesis1H-Indole-2-carboxylic acid methyl esterNaH, CH₃I, LiAlH₄, MnO₂24 - 30 hours0 to 100~60-70%
Route 2: Lithiation & Formylation1-Methylindolen-Butyllithium (n-BuLi), DMF2 - 4 hours-78 to RT~70-80%
Route 3: Oxidation of C2-Methyl1,2-Dimethyl-1H-indoleSelenium Dioxide (SeO₂)4 - 6 hoursReflux~65-75%

Route 1: Multi-step Synthesis from 1H-Indole-2-carboxylic acid methyl ester

This classical approach involves three sequential steps: N-methylation of the indole, reduction of the ester to a primary alcohol, and subsequent oxidation to the desired aldehyde. While longer, this route offers a reliable and scalable method starting from a commercially available indole derivative.

Experimental Protocol

Step 1: Synthesis of 1-Methyl-1H-indole-2-carboxylic acid methyl ester

To a solution of 1H-indole-2-carboxylic acid methyl ester (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred at room temperature for 1 hour. After cooling back to 0 °C, methyl iodide (CH₃I, 1.5 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for an additional 3 hours. The reaction mixture is then poured into ice-water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]

Step 2: Synthesis of (1-Methyl-1H-indol-2-yl)methanol

The 1-Methyl-1H-indole-2-carboxylic acid methyl ester (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C. Lithium aluminum hydride (LiAlH₄, 1.5 eq) is added carefully in portions. The reaction mixture is stirred at room temperature for 2 hours. The reaction is quenched by the slow addition of water, followed by 15% aqueous sodium hydroxide and then more water. The resulting solid is filtered off, and the filtrate is concentrated to afford the product.

Step 3: Synthesis of this compound

(1-Methyl-1H-indol-2-yl)methanol (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or chloroform. Activated manganese dioxide (MnO₂, 5.0-10.0 eq) is added, and the suspension is stirred vigorously at room temperature or heated to reflux. The reaction progress is monitored by TLC. Upon completion, the mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure to yield the final product.

Workflow Diagram

G cluster_route1 Route 1: Multi-step Synthesis A 1H-Indole-2-carboxylic acid methyl ester B 1-Methyl-1H-indole-2-carboxylic acid methyl ester A->B  NaH, CH₃I   C (1-Methyl-1H-indol-2-yl)methanol B->C  LiAlH₄   D This compound C->D  MnO₂  

Caption: Workflow for the multi-step synthesis of this compound.

Route 2: Directed ortho-Metalation (DoM) and Formylation

This method provides a more direct approach by leveraging the directing ability of the N-methyl group to achieve selective deprotonation at the C2 position, followed by quenching with a formylating agent. This route is generally high-yielding and efficient for small to medium-scale synthesis.

Experimental Protocol

To a solution of 1-methylindole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at -78 °C, a solution of n-butyllithium (n-BuLi, 1.1 eq) in hexanes is added dropwise. The reaction mixture is stirred at this temperature for 1-2 hours. Anhydrous N,N-dimethylformamide (DMF, 1.2 eq) is then added dropwise, and the mixture is allowed to slowly warm to room temperature and stirred for an additional 1-2 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Reaction Mechanism Diagram

G cluster_route2 Route 2: Lithiation and Formylation Mechanism A 1-Methylindole B 2-Lithio-1-methylindole A->B  n-BuLi, THF, -78°C   C Tetrahedral Intermediate B->C  DMF   D This compound C->D  Aqueous Workup  

Caption: Mechanism of this compound synthesis via lithiation and formylation.

Route 3: Oxidation of the C2-Methyl Group

This route starts from 1,2-dimethyl-1H-indole and involves the selective oxidation of the activated methyl group at the C2 position. Selenium dioxide is a common reagent for such transformations. This method is advantageous if the starting material, 1,2-dimethyl-1H-indole, is readily available.

Experimental Protocol

To a solution of 1,2-dimethyl-1H-indole (1.0 eq) in a suitable solvent such as dioxane or a mixture of dioxane and water, selenium dioxide (SeO₂, 1.1-1.2 eq) is added. The mixture is heated to reflux for 4-6 hours, during which a black precipitate of selenium metal is formed. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and filtered to remove the selenium precipitate. The filtrate is concentrated, and the residue is taken up in an organic solvent like ethyl acetate. The organic solution is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Decision-Making Flowchart for Route Selection

G Start Start: Need to synthesize This compound Q1 Is 1,2-Dimethyl-1H-indole readily available? Start->Q1 Route3 Consider Route 3: Oxidation of C2-Methyl Q1->Route3 Yes Q2 Is a multi-step synthesis acceptable and scalable? Q1->Q2 No End Synthesize Product Route3->End Route1 Consider Route 1: Multi-step Synthesis Q2->Route1 Yes Route2 Consider Route 2: Lithiation & Formylation Q2->Route2 No Route1->End Route2->End

Caption: Flowchart to aid in the selection of the most suitable synthetic route.

Conclusion

Each of the presented synthetic routes offers a viable pathway to this compound, with distinct advantages and considerations. The multi-step synthesis is a robust and scalable method, while the directed ortho-metalation provides a more direct and efficient route for smaller scales. The oxidation of 1,2-dimethyl-1H-indole is a good alternative if the starting material is easily accessible. The choice of the most appropriate method will be guided by the specific requirements of the research or development project, including scale, cost, and available resources.

References

In vitro evaluation of the cytotoxic effects of 1-Methyl-1H-indole-2-carbaldehyde analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant anti-proliferative activities. This guide provides a comparative analysis of the in vitro cytotoxic effects of a series of indole-2-carboxamide analogs, a class of compounds that has demonstrated considerable promise in cancer research. While the initial focus of this review was on 1-Methyl-1H-indole-2-carbaldehyde analogs, the available scientific literature points to more extensive research and data on the cytotoxic properties of indole-2-carboxamides. This guide synthesizes findings from multiple studies to offer a clear comparison of their performance, supported by experimental data.

Comparative Cytotoxicity Data

The cytotoxic efficacy of various indole-2-carboxamide analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized below. These values provide a quantitative measure for comparing the potency of the different analogs.

Compound IDModificationsCell LineIC50 / GI50 (µM)Reference
Series 1 Indole-based Sulfonohydrazides [1]
5fp-chlorophenyl substituentMCF-7 (Breast)13.2[1]
MDA-MB-468 (Breast)8.2[1]
5kbiphenyl substituentMCF-7 (Breast)17.3[1]
5ep-nitrophenyl groupMCF-7 (Breast)82.03[1]
5iquinoline groupMCF-7 (Breast)79.13[1]
Series 2 Thiazolyl-indole-2-carboxamides [2]
6i4-dimethylamine groupMCF-7 (Breast)6.10 ± 0.4[2]
6v4-dimethylamine groupMCF-7 (Breast)6.49 ± 0.3[2]
6e4-hydroxy groupMultiple4.36 - 23.86[2]
6q4-hydroxy groupMultiple5.04 - 18.67[2]
Series 3 Indole-2-carboxamides as EGFR/CDK2 Dual Inhibitors [3]
5a-k, 6a-c, 7Various substitutionsFour cancer cell linesData available in source[3]
Series 4 Indole-2-carboxamides as Multi-Target Antiproliferative Agents [4]
VaR1=H, R2=Cl, X=NHFour cancer cell lines26 nM (GI50)[4]
Va-iVarious substitutionsFour cancer cell lines26 nM - 86 nM (GI50)[4]

Experimental Protocols

The evaluation of the cytotoxic effects of the indole analogs cited in this guide predominantly utilized the MTT assay.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

General Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (indole analogs) and incubated for a specified period (e.g., 48 hours). Control wells containing untreated cells and a vehicle control are also included.

  • MTT Addition: Following the treatment period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours to allow for formazan crystal formation.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (such as dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 or GI50 values are then determined by plotting the cell viability against the compound concentrations.[1]

Visualizing Experimental and Biological Pathways

To clearly illustrate the processes involved in the evaluation of these compounds, the following diagrams have been generated using the DOT language.

Experimental_Workflow Experimental Workflow for Cytotoxicity Assessment cluster_cell_culture Cell Culture Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start: Cancer Cell Lines seed Seed cells in 96-well plates start->seed incubate1 Incubate for 24h (Adhesion) seed->incubate1 treat_cells Treat cells with compounds incubate1->treat_cells prepare_compounds Prepare serial dilutions of Indole Analogs prepare_compounds->treat_cells incubate2 Incubate for 48h (Exposure) treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50/GI50 values calculate_viability->determine_ic50 end End: Comparative Cytotoxicity Data determine_ic50->end

Caption: Workflow of the in vitro cytotoxicity evaluation using the MTT assay.

Some of the reviewed indole-2-carboxamide analogs have been identified as multi-target kinase inhibitors, implicating their involvement in key cancer-related signaling pathways.

Signaling_Pathway Targeted Kinase Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) EGFR->downstream HER2 HER2 HER2->downstream VEGFR2 VEGFR-2 VEGFR2->downstream angiogenesis Angiogenesis VEGFR2->angiogenesis CDK2 CDK2 cell_cycle Cell Cycle Progression CDK2->cell_cycle proliferation Cell Proliferation downstream->proliferation survival Cell Survival downstream->survival Indole_Analog Indole-2-carboxamide Analogs Indole_Analog->EGFR Indole_Analog->HER2 Indole_Analog->VEGFR2 Indole_Analog->CDK2

Caption: Inhibition of key signaling pathways by multi-target indole-2-carboxamide analogs.[2][4]

References

Docking Studies of 1-Methyl-1H-indole-2-carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of molecular docking studies conducted on derivatives of 1-Methyl-1H-indole-2-carbaldehyde and structurally related indole compounds. The indole scaffold is a prominent feature in many natural products and synthetic molecules, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic effects.[1] Molecular docking simulations are a crucial in-silico tool to predict the binding affinities and interaction modes of these derivatives with various protein targets, thereby guiding the design and development of new therapeutic agents.

While a comprehensive study detailing the docking of a wide array of this compound derivatives against multiple targets is not available in the public domain, this guide synthesizes available data from studies on closely related indole derivatives to provide valuable insights into their potential as bioactive agents.

Comparative Docking Performance of Indole Derivatives

The following tables summarize the quantitative data from docking studies on various indole derivatives, offering a comparative look at their binding affinities against different protein targets.

Table 1: Docking Scores and Binding Energies of Indole-Carboxaldehyde Derivatives against Parasitic Targets

A study investigating indole derivatives for their effects against Toxoplasma gondii infection performed molecular docking against two key parasitic enzymes: NTPase-II and TgCDPK1. The results for an isomer, 1-Methyl-indole-3-carboxaldehyde, and other related indole aldehydes are presented below.

Compound IDDerivative NameTarget ProteinDocking Score (kcal/mol)
A81-Methyl-indole-3-carboxaldehydeNTPase-II-
A11-Formyl-1H-indole-3-acetonitrileNTPase-II-
A3Indole-3-carboxaldehydeNTPase-II & TgCDPK1-
A52-Chloro-1H-indole-3-carboxaldehydeNTPase-II-
A91-Methyl-2-phenyl-1H-indole-3-carboxaldehydeNTPase-II-

Specific docking scores were not detailed in the available summary, but the study noted that the aldehyde group formed hydrogen bonds with the target proteins.[2]

Table 2: Binding Free Energy of Indole-2-Carboxylic Acid Derivatives against HIV-1 Integrase

In a study focused on developing novel HIV-1 integrase inhibitors, a series of indole-2-carboxylic acid derivatives were synthesized and their binding free energies were calculated through molecular docking.

Compound IDBinding Free Energy (ΔG, kcal/mol)
1-9.49
4a-8.39
4b-9.25
10a-10.37
13b-8.09
[Source: A study on the design and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.][3]

Table 3: Docking Scores of 3-Ethyl-1H-indole Derivatives against COX-2

A study on new 3-ethyl-1H-indole derivatives as potential selective COX-2 inhibitors reported the following binding affinities.

Compound IDDocking Score (kcal/mol)
IIa-10.40
IIb-11.35
IIc-
IId-
Meloxicam (Standard)-6.89
[Source: A study on the synthesis and molecular docking of new 3-ethyl-1H-indole derivatives as selective COX-2 inhibitors.][4]

Experimental Protocols: Molecular Docking

The following provides a generalized methodology for molecular docking studies based on protocols described in the cited literature.

1. Ligand Preparation: The 3D structures of the this compound derivatives and other indole compounds are sketched using chemical drawing software like ChemDraw. These structures are then optimized to their lowest energy conformation using computational chemistry software packages. This process often involves assigning correct ionization states, tautomers, and stereochemistry.

2. Protein Preparation: The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). The protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges to the amino acid residues. The active site for docking is typically defined based on the co-crystallized ligand or through literature review.

3. Molecular Docking Simulation: Docking simulations are performed using software such as AutoDock, Schrödinger Maestro, or Molegro Virtual Docker.[5][6] The prepared ligands are placed in the defined active site of the protein, and the software calculates the most favorable binding poses and their corresponding binding affinities (docking scores or binding energies). These calculations often consider hydrophobic, steric, and electrostatic interactions.[5]

4. Analysis of Results: The docking results are analyzed to identify the best-docked poses based on the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site, are visualized and examined.

Visualizations

Experimental Workflow for In-Silico Drug Discovery

experimental_workflow cluster_design Ligand Design & Preparation cluster_target Target Preparation cluster_docking Molecular Docking cluster_validation Post-Docking Analysis ligand_design Design of this compound Derivatives ligand_prep 3D Structure Generation & Energy Minimization ligand_design->ligand_prep docking Perform Docking Simulation ligand_prep->docking pdb_retrieval Retrieve Protein Structure from PDB protein_prep Protein Preparation (Remove water, add hydrogens) pdb_retrieval->protein_prep active_site Define Binding Site protein_prep->active_site active_site->docking analysis Analyze Binding Affinity & Interactions docking->analysis admet ADMET Prediction analysis->admet synthesis Synthesis of Promising Compounds admet->synthesis bioassay In-vitro Biological Assays synthesis->bioassay

Caption: A generalized workflow for the in-silico discovery of bioactive indole derivatives.

Hypothetical Signaling Pathway Inhibition by an Indole Derivative

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression (e.g., Inflammation) transcription_factor->gene_expression translocation inhibitor Indole Derivative inhibitor->kinase2

Caption: A diagram illustrating the potential inhibitory action of an indole derivative on a cellular signaling pathway.

References

A Head-to-Head Comparison of Catalytic Systems for Indole Formylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a formyl group into the indole scaffold is a fundamental transformation in synthetic chemistry, providing a crucial building block for a vast array of pharmaceuticals, agrochemicals, and natural products. The resulting indole-3-carboxaldehydes are versatile intermediates, readily elaborated into more complex molecular architectures. Historically, the Vilsmeier-Haack reaction has been the gold standard for this transformation. However, the pursuit of milder, more efficient, and environmentally benign methodologies has led to the development of novel catalytic systems. This guide provides a head-to-head comparison of prominent catalytic systems for indole formylation, with a focus on experimental data and detailed protocols to inform methodology selection in a research and development setting.

Comparative Performance of Catalytic Systems

The following table summarizes the key performance indicators for four distinct catalytic systems for the formylation of indole. The data has been compiled to allow for a direct comparison of their efficacy and applicability.

ParameterStoichiometric Vilsmeier-HaackIron-Catalyzed System[1]Boron-Catalyzed System[2][3][4]Photoredox-Catalyzed System[5][6][7]
Catalyst None (Stoichiometric Reagent)Ferric Chloride (FeCl₃)Boron Trifluoride Etherate (BF₃·OEt₂)Eosin Y[5]
Formylating Agent POCl₃/DMFFormaldehyde/Aqueous AmmoniaTrimethyl Orthoformate (TMOF)Tetramethylethylenediamine (TMEDA)[5]
Catalyst Loading N/A2 mol%Stoichiometric5 mol%[7]
Solvent DMFDMFNeat (Solvent-free)Acetonitrile/Water (5:1)[5]
Temperature 0 °C to room temperature130 °CRoom TemperatureRoom Temperature[7]
Reaction Time ~2 hoursShort (unspecified)1-5 minutes24 hours[7]
Yield (for Indole) Good to excellent[8]Up to 93%82%73%[7]
Key Advantages Well-established, reliableInexpensive, non-toxic catalystExtremely fast, mild, solvent-freeMetal-free, uses visible light[5]
Key Disadvantages Harsh, stoichiometric wasteHigh temperatureStoichiometric catalystLong reaction time, requires light source

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative of each catalytic system for the formylation of unsubstituted indole.

Stoichiometric Vilsmeier-Haack Formylation of 4-Hydroxyindole

This protocol describes the direct formylation of 4-hydroxyindole, a common indole derivative.

  • Vilsmeier Reagent Formation: In a flask equipped with a dropping funnel and a magnetic stirrer, 15 mL of dry N,N-dimethylformamide (DMF) is cooled in an ice-methanol bath. To this, 7.35 mL of phosphorus oxychloride (POCl₃) is added dropwise while maintaining the temperature below 5°C. The mixture is stirred for 15 minutes to form the Vilsmeier reagent.[9]

  • Reaction with 4-Hydroxyindole: 5.0 g of 4-hydroxyindole is dissolved in 10 mL of anhydrous DMF. This solution is then added dropwise to the freshly prepared Vilsmeier reagent, ensuring the reaction temperature remains below 5°C using an ice bath.[9]

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.[9]

  • Work-up: The reaction is quenched by carefully pouring the mixture into crushed ice, followed by neutralization with a saturated sodium bicarbonate solution. The precipitated product is collected by filtration, washed with water, and dried.

Iron-Catalyzed C3-Formylation of Indole

This method presents a more environmentally friendly approach using an iron catalyst.

  • Reaction Setup: In a reaction vessel, indole (1.0 mmol), ferric chloride (FeCl₃, 2 mol%), formaldehyde (2.0 mmol), and aqueous ammonia (2.0 mmol) are combined in dimethylformamide (DMF) as the solvent.[1]

  • Reaction Conditions: The mixture is heated to 130°C and stirred in the presence of air, which acts as the oxidant.[1]

  • Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Boron-Catalyzed Formylation of Indole

This protocol highlights a rapid and mild formylation under solvent-free conditions.

  • Reaction Setup: Indole (1.0 mmol) and trimethyl orthoformate (TMOF, 1.0 mmol) are mixed in a reaction vessel.[2][4]

  • Catalyst Addition: Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.0 mmol) is added rapidly in a single portion to the mixture at room temperature.[2][4]

  • Reaction Progression: The reaction is typically complete within 1 to 5 minutes.[2][4]

  • Work-up: The reaction is quenched by the addition of a suitable quenching agent (e.g., saturated sodium bicarbonate solution) and the product is extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated to give the desired product.

Photoredox-Catalyzed C-3 Formylation of Indole

This method utilizes visible light and an organic dye as a photocatalyst.

  • Reaction Setup: In a reaction tube, N-methylindole (1.0 equiv.), 2,2-dimethoxy-N,N-dimethylethanamine (3.0 equiv.), potassium iodide (4.0 equiv.), and the helical carbenium ion photocatalyst (5 mol%) are dissolved in acetonitrile (ACN).[7]

  • Reaction Conditions: The reaction mixture is irradiated with red light (λ = 640 nm) at room temperature for 24 hours under an ambient air atmosphere.[7]

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the 3-formylated indole product.[7]

Visualizing the Workflow

The following diagrams illustrate the generalized experimental workflow and a simplified mechanistic pathway for catalytic indole formylation.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification indole Indole Substrate reaction_conditions Temperature, Time, Atmosphere indole->reaction_conditions catalyst Catalyst catalyst->reaction_conditions reagents Formylating Agent & Additives reagents->reaction_conditions solvent Solvent solvent->reaction_conditions quench Quenching reaction_conditions->quench extract Extraction quench->extract purify Purification (e.g., Chromatography) extract->purify product Isolated 3-Formylindole purify->product

Caption: Generalized experimental workflow for catalytic indole formylation.

G Indole Indole Intermediate Wheland-type Intermediate Indole->Intermediate Catalyst Catalyst Activated_Electrophile Activated Electrophile Catalyst->Activated_Electrophile Formylating_Agent Formylating Agent Formylating_Agent->Activated_Electrophile Activated_Electrophile->Intermediate Electrophilic Attack Product 3-Formylindole Intermediate->Product Deprotonation Catalyst_Regen Catalyst Regeneration Product->Catalyst_Regen Catalyst_Regen->Catalyst

Caption: Simplified signaling pathway for electrophilic indole formylation.

References

Confirming the regioselectivity of reactions involving 1-Methyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, understanding the regioselectivity of reactions involving 1-Methyl-1H-indole-2-carbaldehyde is paramount for predicting reaction outcomes and designing synthetic pathways. This guide provides a comparative analysis of the molecule's reactivity towards nucleophilic and electrophilic reagents, supported by available experimental data and general protocols.

Data Presentation: A Comparative Overview of Reactivity

The reactivity of this compound is dominated by two primary sites: the electrophilic carbon of the aldehyde group at the C2 position and the nucleophilic C3 position of the indole ring. The regioselectivity of a given reaction is largely determined by the nature of the reagent employed.

Reaction TypeReagent TypePrimary Reactive SiteExpected Product TypeRegioselectivity
Nucleophilic Addition Nucleophiles (e.g., Grignard reagents, Wittig reagents, Amines)Aldehyde Carbon (C=O)Alcohols, Alkenes, IminesHighly selective for the aldehyde group
Thionation Thionating Agents (e.g., Lawesson's Reagent)Aldehyde Carbon (C=O)ThioaldehydeHighly selective for the aldehyde group
Electrophilic Aromatic Substitution Electrophiles (e.g., Nitrating agents, Acylating agents)Indole C3 Position3-Substituted IndoleSelective for the C3 position, but deactivated by the C2-aldehyde

Key Reactions and Experimental Protocols

Nucleophilic Addition: The Predominant Pathway

The electron-deficient carbonyl carbon of the aldehyde group is the primary target for nucleophilic attack. This is a well-established and predictable mode of reactivity for this molecule.

Example: Multi-component Reaction for γ-Carboline Synthesis

A notable example demonstrating the reactivity of the aldehyde group is a one-pot, solvent-free reaction to synthesize γ-carbolines. In this reaction, this compound undergoes a cascade of reactions, starting with the formation of an imine at the aldehyde, followed by an intramolecular cyclization involving the nucleophilic C3 position of the indole ring.[1]

Experimental Protocol:

A mixture of this compound (2.0 equivalents), glycine methyl ester hydrochloride salt (1.0 equivalent), and N,N-Diisopropylethylamine (DIPEA) (3.5 equivalents) is heated in a sealed tube at 120 °C for 6 hours.[1] Following the reaction, the product, a 1-indolyl-3,5,8-substituted γ-carboline, is isolated. This reaction proceeds with a reported yield of 70%.[1]

General Protocol for Wittig Reaction:

  • Ylide Preparation: A phosphonium salt (e.g., (cyanomethyl)triphenylphosphonium chloride) is suspended in a suitable solvent (e.g., THF) and treated with a strong base (e.g., n-butyllithium or sodium hydride) at low temperature (e.g., 0 °C to room temperature) to generate the corresponding phosphorus ylide.

  • Reaction with Aldehyde: A solution of this compound in the same solvent is added to the ylide solution. The reaction mixture is typically stirred for several hours at room temperature or with gentle heating.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield the corresponding 2-(alkenyl)-1-methyl-1H-indole.

General Protocol for Grignard Reaction:

Grignard reagents readily add to aldehydes to form secondary alcohols.

  • Reaction Setup: A solution of this compound in a dry, aprotic solvent (e.g., diethyl ether or THF) is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Grignard Reagent: The Grignard reagent (e.g., methylmagnesium bromide in diethyl ether) is added dropwise to the aldehyde solution at a low temperature (typically 0 °C).

  • Reaction and Quenching: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The resulting secondary alcohol is purified by column chromatography.

Electrophilic Aromatic Substitution: Deactivation and Regiocontrol

The indole nucleus is inherently electron-rich and susceptible to electrophilic attack, with the C3 position being the most nucleophilic.[2] However, the presence of the electron-withdrawing aldehyde group at the C2 position deactivates the indole ring, particularly the adjacent C3 position, towards electrophilic substitution.

While N-methylindole readily undergoes electrophilic substitution at C3, the corresponding reactions with this compound are expected to be significantly slower and may require harsher conditions. No specific examples with quantitative yields for reactions like Friedel-Crafts acylation or nitration directly on this compound were identified in the reviewed literature, likely due to this deactivation. Forcing such reactions may lead to lower yields or require strong activating conditions.

Visualizing Reaction Pathways and Regioselectivity

To further clarify the regioselectivity, the following diagrams illustrate the key reaction pathways and a logical workflow for predicting the outcome of a reaction.

reaction_pathways cluster_nucleophilic Nucleophilic Addition cluster_electrophilic Electrophilic Substitution start_nuc This compound product_nuc Addition to C=O (Alcohol, Alkene) start_nuc->product_nuc Attack at Aldehyde reagent_nuc Nucleophile (e.g., R-MgBr, Ph3P=CHR) reagent_nuc->product_nuc start_elec This compound product_elec Substitution at C3 (Deactivated) start_elec->product_elec Attack at C3 reagent_elec Electrophile (e.g., NO2+, RCO+) reagent_elec->product_elec

Caption: Reaction pathways for this compound.

regioselectivity_workflow node_reac node_reac node_res node_res start Start with This compound reagent_type Is the reagent a nucleophile or an electrophile? start->reagent_type nucleophile Nucleophile reagent_type->nucleophile Nucleophile electrophile Electrophile reagent_type->electrophile Electrophile outcome_nuc Reaction occurs at the aldehyde carbonyl (C2). nucleophile->outcome_nuc outcome_elec Reaction occurs at the indole C3 position (deactivated). electrophile->outcome_elec

Caption: Workflow for predicting regioselectivity.

References

Safety Operating Guide

Navigating the Disposal of 1-Methyl-1H-indole-2-carbaldehyde: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 1-Methyl-1H-indole-2-carbaldehyde are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in established best practices for hazardous laboratory waste management.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle this compound with appropriate safety measures to minimize exposure. Based on available safety data sheets (SDS), this compound is classified as a skin and eye irritant.[1][2][3][4][5] Therefore, adherence to the following personal protective equipment (PPE) and engineering controls is mandatory.

Hazard Communication:

Hazard ClassificationDescription
Skin Corrosion/IrritationCategory 2: Causes skin irritation.[1][2][3][4][5]
Serious Eye Damage/Eye IrritationCategory 2/2A: Causes serious eye irritation.[1][2][3][4]
Specific target organ toxicity (single exposure)Category 3: May cause respiratory irritation.[1][4][5]

This table summarizes the primary hazards associated with this compound and similar indole derivatives based on GHS classifications found in safety data sheets.

Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines that are in accordance with local, state, and federal regulations.[6]

Step-by-Step Disposal Protocol

The disposal of this compound waste must follow a systematic approach involving segregation, containment, labeling, and transfer. It is critical to treat all chemical waste as hazardous unless a formal hazard assessment proves otherwise.

  • Waste Segregation :

    • Solid Waste : Collect un-reusable solid this compound and contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid waste container.[7]

    • Liquid Waste : If the compound is in a solution, collect it in a separate, compatible, and labeled liquid waste container. Do not mix with incompatible waste streams, such as strong oxidizing agents or strong bases.[1][7]

  • Containment :

    • Use robust, leak-proof containers that are chemically resistant to the waste.

    • For liquid waste, do not fill containers to more than 80% capacity to allow for vapor expansion.[7]

    • Ensure the exterior of the waste container is clean and free of contamination.[7]

    • Always use secondary containment, such as a chemical-resistant tray, to capture any potential leaks or spills.[7]

  • Labeling :

    • All waste containers must be clearly labeled with the words "Hazardous Waste."[6][7]

    • The label must include the full chemical name: "this compound," and the approximate concentration and quantity.[6]

    • Indicate the associated hazards (e.g., "Irritant").

  • Storage :

    • Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.

    • Keep containers tightly closed except when adding waste.[6]

    • Store in a cool, dry place.[1]

  • Disposal and Pickup :

    • Do not dispose of this compound down the drain or in the regular trash.[4][7] This compound should not be released into the environment.[1]

    • Contact your institution's EHS office to schedule a hazardous waste pickup.[7] Follow their specific procedures for waste transfer.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Initial Handling & Assessment cluster_1 Waste Segregation & Containment cluster_2 Labeling & Storage cluster_3 Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe assess Assess Waste Type ppe->assess solid Solid Waste Container (Contaminated materials, excess reagent) assess->solid Solid liquid Liquid Waste Container (Solutions containing the compound) assess->liquid Liquid containment Use Secondary Containment (e.g., chemical-resistant tray) solid->containment liquid->containment labeling Label as 'Hazardous Waste' - Full Chemical Name - Hazard Information (Irritant) containment->labeling storage Store in Designated Area - Well-ventilated - Secure & Cool Location labeling->storage contact_ehs Contact Institutional EHS Office storage->contact_ehs pickup Schedule Hazardous Waste Pickup contact_ehs->pickup end Proper & Compliant Disposal pickup->end

Caption: Disposal workflow for this compound.

Experimental Protocols for Waste Management

In the absence of specific, published, and validated degradation or neutralization protocols for this compound, it is not recommended to attempt chemical treatment of the waste within the laboratory. Such procedures can be hazardous, potentially producing byproducts of unknown toxicity and leading to unsafe conditions.[7] The most prudent and compliant approach is to transfer the chemical waste to a licensed hazardous waste disposal facility through your institution's EHS office.[7][8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1H-indole-2-carbaldehyde
Reactant of Route 2
1-Methyl-1H-indole-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.